Longifolin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39007-94-8 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
3-methyl-2-[(E)-3-methyl-4-(4-methylfuran-2-yl)but-2-enyl]furan |
InChI |
InChI=1S/C15H18O2/c1-11(8-14-9-12(2)10-17-14)4-5-15-13(3)6-7-16-15/h4,6-7,9-10H,5,8H2,1-3H3/b11-4+ |
InChI Key |
KATZGWUZXSGURX-NYYWCZLTSA-N |
Isomeric SMILES |
CC1=C(OC=C1)C/C=C(\C)/CC2=CC(=CO2)C |
Canonical SMILES |
CC1=C(OC=C1)CC=C(C)CC2=CC(=CO2)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Longifolin; |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Natural Abundance and Isolation of Longifolene from Pinus roxburghii
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of longifolene, a significant sesquiterpene, with a specific focus on its primary natural source, Pinus roxburghii (Chir Pine), and the detailed methodologies for its isolation and purification. Longifolene's unique tricyclic structure and its availability from natural resources make it a valuable starting material for organic synthesis and a subject of interest in pharmaceutical research.
Introduction to Longifolene
Longifolene is a naturally occurring chiral tricyclic sesquiterpene hydrocarbon.[1][2][3] With the chemical formula C₁₅H₂₄ and a molecular weight of approximately 204.35 g/mol , it is a colorless to pale-yellow oily liquid.[1][4][5] Found primarily in the high-boiling fraction of certain pine resins, its name is derived from Pinus longifolia, an obsolete name for Pinus roxburghii, from which it was first isolated.[1][2][3][6] The (+)-longifolene enantiomer is the form commonly found in pines and other higher plants.[2][3] Due to its compact structure and lack of functional groups, longifolene serves as an attractive target for synthetic methodologies and as a precursor for the synthesis of other complex molecules, including fragrances and the chiral hydroborating agent, dilongifolylborane.[1][3]
Natural Sources and Abundance
Longifolene is predominantly found in the essential oils of various coniferous trees, particularly those of the Pinus genus.[7] Turpentine oil obtained from the oleoresin of Pinus roxburghii is one of the most significant commercial sources, containing as much as 20% longifolene.[2] The oleoresin from this species, commonly known as Chir pine, is a major source of turpentine oil in India.[6] The composition of the essential oil can vary based on geography, climate, and the specific part of the plant used for extraction (needles, bark, cone).[8][9]
| Plant Source | Plant Part | Longifolene Content (% of Essential Oil) | Reference |
| Pinus roxburghii Sarg. | Oleoresin | 2-10% (in turpentine oil fraction) | [6] |
| Pinus roxburghii Sarg. | Oleoresin | up to 20% (in turpentine) | [2] |
| Pinus roxburghii Sarg. | Needles | 0.87% | [9] |
| Pinus pinaster | Steam Volatile Oil | 16% | [6] |
| Scapania undulata (Liverwort) | Steam Volatile Oil | 46% | [6] |
| Pinus densiflora | Wood | 19.71% | [10] |
Table 1: Comparative summary of longifolene content in the essential oils from various natural sources.
The oleoresin of Pinus roxburghii is a complex mixture. On average, the turpentine oil fraction derived from it contains α-pinene (20-30%), β-pinene (5-10%), Δ³-carene (55-65%), and a smaller fraction of longifolene and other terpenes (2-10%).[6]
| Property | Value |
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol [5] |
| Appearance | Colorless to pale-yellow oily liquid[1][4] |
| Odor | Woody, spicy[4] |
| Boiling Point | ~255 °C (at 760 mmHg) |
| Specific Gravity | ~0.930 g/cm³ @ 25 °C[11] |
| Refractive Index | ~1.500 @ 20 °C |
| Solubility | Insoluble in water; Soluble in organic solvents[4] |
Table 2: Key physicochemical properties of Longifolene.
Isolation and Purification from Pinus roxburghii
The industrial isolation of longifolene from Pinus roxburghii is a multi-step process that begins with the collection of oleoresin and culminates in high-purity longifolene through distillation and chromatographic techniques.
Step 1: Oleoresin Tapping
Oleoresin is harvested from mature Pinus roxburghii trees. This is typically done using methods that involve making incisions in the bark and collecting the exuded resin. The yield and quality of the oleoresin can be influenced by environmental factors such as temperature and humidity, as well as the specific tapping technique employed.[12]
Step 2: Extraction of Essential Oil via Steam Distillation
The crude oleoresin is subjected to steam distillation to separate the volatile components (turpentine oil) from the non-volatile components (rosin).[6] Steam is passed through the oleoresin, causing the essential oils, including longifolene, to vaporize.[7] The vapor mixture is then condensed and collected, where the oil and water layers separate.[7]
Step 3: Fractional Distillation
The collected turpentine oil is a mixture of various terpenes with different boiling points.[6] Fractional distillation is employed to separate these components.[13] Since longifolene is a sesquiterpene, it has a higher boiling point than the more volatile monoterpenes like α-pinene, β-pinene, and carene.[2][14] The crude turpentine is heated in a distillation column, and fractions are collected at different temperature ranges. Longifolene is concentrated in the higher-boiling point fractions.[14]
Step 4: Column Chromatography for Final Purification
For obtaining high-purity longifolene, the enriched fraction from distillation is further purified using column chromatography.[15][16] This technique separates compounds based on their differential adsorption to a solid stationary phase.[15] Since longifolene is a non-polar hydrocarbon, it elutes relatively early when using a polar stationary phase like silica gel and a non-polar mobile phase.
| Component | Retention Time (min) | Percentage (%) |
| α-Pinene | 6.037 | 29.3 |
| 3-Carene | 7.336 | 14.2 |
| Caryophyllene | - | 21.9 |
| Longifolene | - | (Varies, typically 2-10%) |
| Other Terpenes | Various | Balance |
Table 3: A representative chemical composition of essential oil from Pinus roxburghii needles, indicating the presence of multiple terpenes alongside longifolene. Data adapted from GC-MS analysis.[9][17]
Experimental Protocols
The following sections provide detailed methodologies for the key laboratory-scale experiments involved in the isolation of longifolene.
Protocol 1: Steam Distillation of Pinus roxburghii Oleoresin
Objective: To extract the volatile essential oil (turpentine) from crude pine oleoresin.
Materials and Equipment:
-
Crude Pinus roxburghii oleoresin
-
Steam distillation apparatus (boiling flask, biomass flask, still head, condenser, receiver)[18]
-
Heating mantle or hot plate
-
Distilled water
-
Clamps and stands
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
Apparatus Setup: Assemble the steam distillation unit. Ensure all glass joints are sealed and properly clamped.[18]
-
Charge the Flasks: Place approximately 1.25 L of distilled water into the boiling flask (steam generator).[18] Place a known quantity (e.g., 500 g) of crude oleoresin into the biomass flask.
-
Heating: Begin heating the boiling flask to generate steam. The steam will pass into the biomass flask, volatilizing the essential oils.[18]
-
Condensation: The steam and oil vapor mixture will travel to the condenser. Ensure a steady flow of cold water through the condenser jacket to efficiently condense the vapor into a liquid distillate.[18]
-
Collection: Collect the distillate, which consists of a biphasic mixture of essential oil and water (hydrosol), in the receiver.
-
Separation: Once the distillation is complete (no more oil is observed in the distillate), transfer the collected liquid to a separatory funnel. Allow the layers to separate fully. Drain the lower aqueous layer and collect the upper essential oil layer.
-
Drying: Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate. Swirl the flask and then decant or filter the oil to remove the drying agent.
-
Yield Calculation: Weigh the final dried essential oil and calculate the yield as a percentage of the initial oleoresin weight.
Protocol 2: Fractional Distillation of Essential Oil
Objective: To enrich the longifolene content by separating it from more volatile monoterpenes.
Materials and Equipment:
-
Crude essential oil from Protocol 1
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, collection flasks)
-
Heating mantle with a stirrer
-
Thermometer
-
Vacuum source (optional, for reduced pressure distillation)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. The fractionating column should be packed with a suitable material (e.g., Raschig rings or metal sponges) to increase the surface area for vapor-liquid equilibrium.
-
Charge the Flask: Place the crude essential oil into the round-bottom flask.
-
Heating: Gently heat the flask. The mixture will begin to boil, and the vapor will rise through the fractionating column.[13]
-
Fraction Collection: Monitor the temperature at the top of the column. Collect the distillate in separate fractions based on the boiling point ranges.
-
Fraction 1 (Low-boiling): Collect the initial fraction, which will be rich in monoterpenes like α-pinene (BP: ~155°C) and Δ³-carene (BP: ~170°C).
-
Fraction 2 (Intermediate): Collect the fraction at an intermediate temperature range.
-
Fraction 3 (High-boiling): As the temperature rises above ~240-250°C, collect the fraction that will be enriched in sesquiterpenes, including longifolene.
-
-
Analysis: Analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine its composition and identify the fraction with the highest concentration of longifolene.
Protocol 3: Purification by Column Chromatography
Objective: To isolate pure longifolene from the enriched fraction.
Materials and Equipment:
-
Longifolene-enriched fraction from Protocol 2
-
Glass chromatography column
-
Stationary Phase: Silica gel (60-120 mesh)
-
Mobile Phase: Non-polar solvent (e.g., n-hexane)
-
Sample application tools (pipette)
-
Collection tubes or flasks
-
Cotton or glass wool plug[19]
Procedure:
-
Column Packing (Slurry Method):
-
Place a small plug of cotton wool at the bottom of the column.[20]
-
In a beaker, create a slurry of silica gel in n-hexane.[19][21]
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[20] Do not let the column run dry.
-
-
Sample Loading:
-
Elution:
-
Add n-hexane to the top of the column and begin collecting the eluent in fractions.
-
Since longifolene is a hydrocarbon, it will have a weak affinity for the polar silica gel and will travel down the column relatively quickly with the non-polar n-hexane eluent.[19] More polar compounds will be retained on the column for longer.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) or GC-MS to identify which fractions contain pure longifolene.
-
-
Solvent Evaporation:
-
Combine the pure longifolene fractions and remove the n-hexane using a rotary evaporator to yield the purified compound.
-
Visualized Workflows and Relationships
References
- 1. Longifolene Good Sents Woody perfumery [essentialoil.in]
- 2. Longifolene - Wikipedia [en.wikipedia.org]
- 3. ORGANIC CHEMISTRY INTERNATIONAL: Longifolene total synthesis by Corey [organicchemistrysite.blogspot.com]
- 4. material-properties.org [material-properties.org]
- 5. Longifolene | C15H24 | CID 1796220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. phytojournal.com [phytojournal.com]
- 7. tradeigbo.com [tradeigbo.com]
- 8. Volatile constituents of Pinus roxburghii from Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pinus Roxburghii essential oil anticancer activity and chemical composition evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. longifolene, 475-20-7 [thegoodscentscompany.com]
- 12. bepls.com [bepls.com]
- 13. youtube.com [youtube.com]
- 14. Exploring Longifolene and Its Role in Good Scents and Synthetic Resin - [linxingpinechem.com]
- 15. column-chromatography.com [column-chromatography.com]
- 16. longdom.org [longdom.org]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. engineering.iastate.edu [engineering.iastate.edu]
- 19. web.uvic.ca [web.uvic.ca]
- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 21. orgchemboulder.com [orgchemboulder.com]
The Pharmacological Potential of Longifolene and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Longifolene, a tricyclic sesquiterpene naturally occurring in the oleoresin of various pine species, has emerged as a significant scaffold in medicinal chemistry.[1][2] Primarily found in Indian turpentine oil from Pinus roxburghii, this versatile hydrocarbon is not only a key component in the fragrance industry but also a precursor for the synthesis of a wide array of derivatives with promising biological activities.[3][4] Its unique bridged-ring structure provides a rigid framework that can be chemically modified to explore a range of pharmacological applications, including anticancer, anti-inflammatory, antimicrobial, and insecticidal properties.[5][6][7] This technical guide provides an in-depth overview of the biological activities of longifolene and its synthetic derivatives, focusing on quantitative data, experimental methodologies, and the underlying molecular pathways.
Anticancer and Cytotoxic Activities
Longifolene and its derivatives have demonstrated significant potential as cytotoxic agents against various cancer cell lines. The parent compound exhibits a degree of selective toxicity towards cancerous cells, while its synthetic derivatives, particularly those incorporating heterocyclic moieties, have shown enhanced and broad-spectrum anticancer activity.
Cytotoxicity of Longifolene
Longifolene has been evaluated for its cytotoxic potential against prostate (DU-145) and oral (SCC-29B) cancer cell lines, showing moderate activity.[8][9] Notably, it displayed significantly lower toxicity in healthy Vero cells, suggesting a favorable safety profile and an ability to differentiate between cancerous and non-cancerous cells.[8][10]
Table 1: In Vitro Cytotoxicity of Longifolene
| Compound | Cell Line | Activity | IC₅₀ Value (µg/mL) | Reference |
| Longifolene | DU-145 (Prostate Cancer) | Cytotoxic | 78.64 | [8][9][10] |
| Longifolene | SCC-29B (Oral Cancer) | Cytotoxic | 88.92 | [8][9][10] |
| Longifolene | Vero (Normal Kidney) | Cytotoxic | 246.3 | [8][9][10] |
| Doxorubicin (Control) | DU-145 (Prostate Cancer) | Cytotoxic | 10.21 | [8] |
| Doxorubicin (Control) | SCC-29B (Oral Cancer) | Cytotoxic | 14.32 | [8] |
| Doxorubicin (Control) | Vero (Normal Kidney) | Cytotoxic | 35.16 | [8] |
Cytotoxicity of Longifolene Derivatives
The synthesis of novel derivatives has been a key strategy to enhance the anticancer potency of the longifolene scaffold. A notable study involved the synthesis of seventeen tetralone derivatives bearing a 1,2,4-triazole moiety from longifolene.[11][12] Several of these compounds exhibited superior and more broad-spectrum anticancer activity than the standard chemotherapeutic drug, 5-Fluorouracil (5-FU).[12][13][14]
Table 2: In Vitro Antiproliferative Activity of Longifolene-Derived Tetralone-Triazoles (IC₅₀ in µM)
| Compound | T-24 (Bladder) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HT-29 (Colon) | Reference |
| 6d | 12.51 ± 2.44 | 10.33 ± 1.29 | 15.65 ± 1.43 | 11.23 ± 2.11 | 14.87 ± 2.09 | [13] |
| 6g | 11.27 ± 1.56 | 4.42 ± 2.93 | 12.43 ± 1.88 | 10.16 ± 1.54 | 13.51 ± 1.76 | [13] |
| 6h | 10.88 ± 1.92 | 11.56 ± 2.03 | 13.71 ± 2.17 | 9.89 ± 1.77 | 12.42 ± 1.32 | [13] |
| 5-FU | 15.23 ± 1.22 | 18.75 ± 1.53 | 20.11 ± 1.87 | 22.43 ± 2.13 | 17.86 ± 1.65 | [13] |
Compounds 6d, 6g, and 6h demonstrated significant activity across multiple cell lines.[14]
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of longifolene and its derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9][10]
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., DU-145, SCC-29B) and a normal cell line (e.g., Vero) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (longifolene or its derivatives) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Incubation: After the treatment period, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plate is then incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Anti-inflammatory Activity
Longifolene has demonstrated notable anti-inflammatory properties, positioning it as a potential therapeutic agent for inflammatory conditions. Its mechanism of action involves the modulation of key inflammatory mediators.
Mechanism of Action
Studies on lipopolysaccharide (LPS)-stimulated RBL-2H3 cells (a rat basophilic leukemia cell line) have shown that longifolene can significantly decrease the expression of pro-inflammatory cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[3][15] It also attenuates the secretion of β-hexosaminidase, a marker of degranulation in mast cells and basophils.[3][16] The anti-inflammatory effects of longifolene were found to be comparable to those of dexamethasone, a potent steroidal anti-inflammatory drug.[3][15]
Caption: Inhibition of inflammatory pathways in RBL-2H3 cells by longifolene.
Experimental Protocol: Anti-inflammatory Assay in RBL-2H3 Cells
Methodology:
-
Cell Culture: RBL-2H3 cells are cultured in a suitable medium and seeded into 24-well plates.
-
Treatment: Cells are pre-treated with various concentrations of longifolene or a positive control (dexamethasone) for 1 hour.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and incubated for a specified duration (e.g., 24 hours).
-
Cytokine Analysis (qRT-PCR):
-
Total RNA is extracted from the cells.
-
cDNA is synthesized via reverse transcription.
-
Quantitative real-time PCR (qRT-PCR) is performed using specific primers for IL-4, IL-13, and a housekeeping gene (e.g., GAPDH) to determine the relative gene expression levels.
-
-
β-Hexosaminidase Release Assay:
-
The cell supernatant is collected after treatment and stimulation.
-
An aliquot of the supernatant is incubated with a substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a citrate buffer.
-
The reaction is stopped, and the absorbance is measured at 405 nm to quantify the amount of released β-hexosaminidase.
-
Antimicrobial, Insecticidal, and Herbicidal Activities
Longifolene and its derivatives have shown a broad spectrum of activity against various pathogens, pests, and weeds, highlighting their potential in agriculture and medicine.
Antimicrobial Activity
Preliminary research indicates that longifolene possesses both antibacterial and antifungal properties.[5][17] Derivatives of longifolene have been synthesized and evaluated for more specific antimicrobial actions.
-
Antibacterial: A longifolene derivative, 2,2,8,8-tetramethyl-4-azatricyclo[5.4.0.1¹⁹]dodec-6-ene, showed inhibitory effects against Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Klebsiella pneumoniae, Escherichia coli, Proteus vulgaris, and Pseudomonas aeruginosa).[7]
-
Antifungal: Novel longifolene-derived diacylhydrazine compounds have been designed as potential succinate dehydrogenase (SDH) inhibitors for use as fungicides.[18]
Insecticidal and Termiticidal Activity
Longifolene is recognized for its activity against various insects.
-
Mosquito Attractant: Metarhizium fungi-colonized insect cadavers release longifolene, which acts as a volatile attractant for mosquitoes, facilitating the dispersal of fungal spores for biocontrol.[19]
-
Insecticidal: The derivative 2,2,8,8-tetramethyl-4-azatricyclo[5.4.0.1¹⁹]dodec-6-ene has demonstrated excellent insecticidal action against pests like aphids and rice planthoppers.[7]
-
Termiticidal: Longifolene and its autoxidation products exhibit significant termiticidal and antifeedant activities against the subterranean termite Reticulitermes speratus.[20]
Herbicidal Activity
Recent studies have explored the potential of longifolene derivatives in weed management. A series of longifolene-derived primary amine carboxylates were synthesized and showed promising herbicidal activity.[6]
Synthesis, Metabolism, and Biosynthesis
Understanding the synthesis and metabolic fate of longifolene is crucial for developing new derivatives and predicting their in vivo behavior.
Synthesis of Bioactive Derivatives
A common strategy for synthesizing bioactive derivatives involves the isomerization and aromatization of longifolene to form a tetralin or tetralone intermediate. This intermediate can then be further modified.[11][18]
Caption: General synthetic route for longifolene derivatives.
Metabolism
In animal models, such as rabbits, longifolene is primarily metabolized through oxidation. The metabolic pathway involves an attack on the exo-methylene group to form an epoxide, which then isomerizes to a stable endo-aldehyde. This is followed by rapid hydroxylation catalyzed by cytochrome P450 (CYP) enzymes.[3][4]
Biosynthesis
The biosynthesis of longifolene in plants starts from farnesyl diphosphate (FPP) and proceeds through a complex cationic polycyclization cascade.[1][21] This pathway involves multiple cyclizations and intramolecular rearrangements, catalyzed by the enzyme longifolene synthase, to form the characteristic tricyclic structure.[21]
Caption: Simplified biosynthetic pathway of longifolene from FPP.
Conclusion
Longifolene and its derivatives represent a valuable class of natural product-based compounds with a wide spectrum of biological activities. The parent molecule's favorable safety profile, combined with the enhanced potency and broad-spectrum activity of its synthetic derivatives, makes this scaffold highly attractive for drug discovery and development. The demonstrated anticancer, anti-inflammatory, and antimicrobial properties warrant further investigation, including in vivo studies and exploration of specific molecular targets, to fully realize the therapeutic potential of this versatile natural product.
References
- 1. Longifolene - Wikipedia [en.wikipedia.org]
- 2. Longifolene | 475-20-7 | FL40142 | Biosynth [biosynth.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. aosennewmaterial.com [aosennewmaterial.com]
- 5. Exploring Longifolene and Its Role in Good Scents and Synthetic Resin - [linxingpinechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN106588772B - Heavy turpentine longifolene derivative and preparation and application thereof - Google Patents [patents.google.com]
- 8. Exploration of Cytotoxic Potential of Longifolene/Junipene Isolated from Chrysopogon zizanioides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of Cytotoxic Potential of Longifolene/Junipene Isolated from Chrysopogon zizanioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. [PDF] Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety | Semantic Scholar [semanticscholar.org]
- 15. Investigation of Active Anti-Inflammatory Constituents of Essential Oil from Pinus koraiensis (Sieb. et Zucc.) Wood in LPS-Stimulated RBL-2H3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enantiomers of Longifolene and Their Optical Rotation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Longifolene, a tricyclic sesquiterpene hydrocarbon, is a chiral molecule with two enantiomeric forms. The naturally occurring (+)-longifolene, primarily isolated from pine resins, and its synthetic counterpart, (-)-longifolene, exhibit equal and opposite optical rotation. This property is fundamental to their stereochemical identity and has implications for their use in asymmetric synthesis, particularly in the preparation of chiral reagents. This guide provides a comprehensive overview of the stereochemical properties of longifolene enantiomers, detailed experimental protocols for their characterization, and visual workflows for their biosynthesis, isolation, and total synthesis.
Stereochemistry and Physicochemical Properties
Longifolene is characterized by a complex, bridged tricyclic carbon skeleton. The chirality of the molecule arises from its asymmetric structure, leading to the existence of two non-superimposable mirror images: (+)-longifolene and (-)-longifolene.
The enantiomer commonly found in higher plants, such as Pinus longifolia (now Pinus roxburghii Sarg.), is (+)-longifolene, which exhibits a positive optical rotation.[1] The (-)-enantiomer is less common in nature but has been identified in certain fungi and liverworts.[2][1] The absolute configuration and structural elucidation of longifolene have been a subject of extensive research, with numerous total syntheses being reported since the mid-20th century.[3][4]
Quantitative Data Summary
The key physicochemical and stereochemical properties of the longifolene enantiomers are summarized in the table below for easy comparison.
| Property | (+)-Longifolene | (-)-Longifolene |
| IUPAC Name | (1R,2S,7S,9S)-3,3,7-trimethyl-8-methylenetricyclo[5.4.0.02,9]undecane | (1S,2R,7R,9R)-3,3,7-trimethyl-8-methylenetricyclo[5.4.0.02,9]undecane |
| CAS Number | 475-20-7 | 16846-09-6 |
| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ |
| Molar Mass | 204.36 g/mol | 204.36 g/mol |
| Appearance | Oily liquid | Oily liquid |
| Specific Rotation [α]D | +42.73° (25 °C)[2][1] | -42.73° (25 °C)[2][1] |
| Density | 0.928 g/cm³ | Not reported, expected to be identical to (+)-enantiomer |
| Boiling Point | 254-256 °C at 706 mmHg | Not reported, expected to be identical to (+)-enantiomer |
Key Experimental Protocols
This section provides detailed methodologies for the isolation, chiral separation, and characterization of longifolene enantiomers.
Isolation of (+)-Longifolene from Pine Resin
(+)-Longifolene is naturally abundant in the high-boiling fraction of certain pine resins.[2] The following protocol describes a general procedure for its extraction and purification.
Methodology:
-
Raw Material Preparation: Obtain high-quality resin from Pinus roxburghii or a similar high-longifolene content pine species. Remove any solid debris such as bark, needles, and dirt.
-
Steam Distillation:
-
Place the cleaned pine resin into a still.
-
Introduce high-temperature steam into the still to vaporize the volatile components of the resin, including longifolene.[5][6][7][8]
-
The steam and volatilized oils are then passed through a condenser to cool and liquefy the mixture.
-
Collect the resulting liquid, which will consist of an aqueous phase (hydrosol) and an oil phase.
-
-
Separation:
-
Transfer the collected liquid to a separatory funnel.
-
Allow the layers to separate; the less dense essential oil layer containing longifolene will float on top of the water.
-
Carefully decant the oil layer.
-
-
Fractional Distillation:
-
To isolate longifolene from other terpenes in the essential oil, perform fractional distillation under reduced pressure.
-
Collect the fraction boiling at approximately 126-127 °C at 15 mmHg. This fraction will be enriched in longifolene.
-
-
Purity Assessment:
-
Analyze the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the identity and purity of longifolene by comparing its retention time and mass spectrum with a known standard.
-
Determination of Optical Rotation
The measurement of optical rotation is critical for identifying the enantiomeric form and assessing the enantiomeric purity of a longifolene sample.
Methodology:
-
Instrumentation: Use a calibrated polarimeter equipped with a sodium D-line lamp (589 nm). The sample cell length should be precisely known (e.g., 1.0 dm). Maintain a constant temperature, typically 25 °C.
-
Sample Preparation:
-
Accurately weigh a sample of purified longifolene.
-
Dissolve the sample in a suitable achiral solvent (e.g., ethanol or chloroform) in a volumetric flask to a known concentration (c), typically expressed in g/100 mL.
-
-
Measurement:
-
Rinse the polarimeter cell with the solvent used for the sample solution and then fill it with the same solvent to take a blank reading. This value should be subtracted from the sample reading.
-
Rinse the cell with the sample solution and then fill it, ensuring no air bubbles are present in the light path.
-
Place the filled cell in the polarimeter and measure the observed rotation (α).
-
-
Calculation of Specific Rotation:
-
Calculate the specific rotation [α] using the following formula: [α]Tλ = (100 × α) / (l × c) Where:
-
[α]Tλ is the specific rotation at temperature T and wavelength λ.
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration in g/100 mL.
-
-
Chiral Separation of Enantiomers by Gas Chromatography (GC)
While (+)-longifolene can be isolated from natural sources, the analysis of enantiomeric mixtures or the characterization of synthetically produced (-)-longifolene requires a chiral separation method. The following is a representative protocol for the enantioselective GC analysis of sesquiterpenes, adapted for longifolene.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column.
-
Chiral Column: A column such as HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness) or a similar cyclodextrin-based chiral stationary phase is suitable for separating terpene enantiomers.[9]
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: An initial temperature of 60 °C held for 5 minutes, then ramped to 180 °C at a rate of 2 °C/min, and held for 10 minutes. This program should be optimized to achieve baseline separation of the longifolene enantiomers.
-
Injection: 1 µL of a dilute solution of the longifolene sample in hexane (e.g., 1:100 v/v), with a split ratio of 1:50.
-
-
Data Analysis:
-
The two enantiomers will elute at different retention times.
-
Identification of each enantiomer can be confirmed by injecting a pure standard of (+)-longifolene.
-
The enantiomeric ratio can be determined by integrating the peak areas of the two enantiomers.
-
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes related to longifolene.
Biosynthesis of (+)-Longifolene
The biosynthesis of longifolene in plants begins with farnesyl diphosphate (FPP) and proceeds through a complex cationic polycyclization cascade.[2]
General Workflow for Isolation and Characterization
This diagram outlines the major steps from the raw natural source to the purified and characterized (+)-longifolene.
Key Stages in Corey's Total Synthesis of (±)-Longifolene
The total synthesis of longifolene by E.J. Corey and his team was a landmark achievement in organic chemistry.[1][4] This diagram highlights the main strategic transformations in their approach.
Applications in Research and Development
The primary application of longifolene in research is in the field of asymmetric synthesis. It reacts with borane to form dilongifolylborane, a chiral hydroborating agent. This reagent is used to introduce chirality into molecules in a controlled manner, which is a critical step in the synthesis of many pharmaceutical compounds. The well-defined stereochemistry and optical rotation of longifolene enantiomers make them excellent starting materials and standards for developing and validating new stereoselective methods.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Total Synthesis of Longifolene | Semantic Scholar [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. synarchive.com [synarchive.com]
- 5. The Pine Oil Extraction Process: Tradition Meets Tech [florachem.com]
- 6. How to Get Pine Oil | Global Pine Products [globalpineproducts.com]
- 7. fs.usda.gov [fs.usda.gov]
- 8. bestengineeringtechnologies.com [bestengineeringtechnologies.com]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
What is the CAS Number for (+)-Longifolene?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (+)-Longifolene, a naturally occurring tricyclic sesquiterpene. The CAS Number for (+)-Longifolene is 475-20-7 .[1][2][3][4][5] This document consolidates key physicochemical data, spectroscopic information, synthesis strategies, and biological activities, presenting them in a clear and accessible format for scientific and research applications.
Physicochemical Properties
(+)-Longifolene is a chiral molecule, with its enantiomer commonly found in pine resins and other higher plants, exhibiting a positive optical rotation.[1] It is described as a colorless to slightly yellow, oily liquid hydrocarbon.[6][7]
| Property | Value | Reference |
| CAS Number | 475-20-7 | [1][2][3][4][5] |
| Molecular Formula | C₁₅H₂₄ | [1][2][3][4] |
| Molecular Weight | 204.35 g/mol | [1][2][3][4] |
| Density | 0.928 g/cm³ at 25 °C | [1][8] |
| Boiling Point | 254 °C at 706 mmHg | [1][8] |
| Appearance | Colorless to yellow oily liquid | [6][7] |
| Optical Rotation | +42.73° | [1] |
| Refractive Index | n20/D 1.504 | [8] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Sparingly) | [8] |
Spectroscopic Data
The characterization of (+)-Longifolene is typically performed using a combination of chromatographic and spectroscopic techniques.
| Technique | Description |
| ¹H NMR | Proton Nuclear Magnetic Resonance spectroscopy is used to determine the proton environment in the molecule. |
| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information about the carbon skeleton. |
| Mass Spectrometry (MS) | Used to determine the molecular weight and fragmentation pattern, confirming the molecular formula. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. |
| High-Performance Liquid Chromatography (HPLC) | Used for the separation, identification, and quantification of the compound. |
Synthesis and Biosynthesis
The complex, bridged structure of (+)-Longifolene has made it a fascinating target for total synthesis by organic chemists for many years.[9] Several synthetic strategies have been developed, with Corey's total synthesis being a notable example.[9]
The biosynthesis of longifolene starts from farnesyl diphosphate (FPP) and proceeds through a cationic polycyclization cascade.[1]
Caption: Biosynthetic pathway of (+)-Longifolene from Farnesyl Diphosphate.
A simplified workflow for a key step in a synthetic route is presented below.
Caption: A generalized workflow for a synthetic strategy towards (+)-Longifolene.
Biological Activities and Experimental Data
(+)-Longifolene and its derivatives have been investigated for a range of biological activities, including cytotoxic, anti-inflammatory, and antifungal properties.
Recent studies have explored the cytotoxic potential of (+)-Longifolene against various cancer cell lines.[10][11][12] The half-maximal inhibitory concentration (IC₅₀) values were determined using the MTT assay.[11][12]
| Cell Line | Type | IC₅₀ (µg/mL) | Reference |
| DU-145 | Prostate Cancer | 78.64 | [10][11][12] |
| SCC-29B | Oral Cancer | 88.92 | [10][11][12] |
| Vero | Normal Kidney Cells | 246.3 | [10][11][12] |
These results indicate that (+)-Longifolene exhibits cytotoxic activity against cancer cell lines with a wider safety margin in healthy cells.[10][12]
(+)-Longifolene has demonstrated anti-inflammatory effects by modulating the expression of inflammatory cytokines.[13][14]
Caption: Inhibition of inflammatory mediators by (+)-Longifolene.
Novel diacylhydrazine compounds derived from longifolene have been synthesized and evaluated for their antifungal activity against a panel of plant pathogenic fungi.[15]
| Fungal Species | Inhibitory Rate (%) of Compound 5a |
| P. piricola | 97.5 |
| C. orbiculare | 80.5 |
| A. solani | 72.1 |
| G. zeae | 67.1 |
These findings suggest that longifolene can serve as a scaffold for the development of new antifungal agents.[15]
Experimental Protocols
A study reported the isolation of longifolene from the ethanolic extract of the roots of Chrysopogon zizanioides.[11][12] The general procedure is as follows:
-
Preparation of an ethanolic extract of the plant material.
-
The crude extract is subjected to column chromatography.
-
Elution is carried out using solvents of varying polarities.
-
Fractions are collected and purified, for instance, by preparative thin-layer chromatography, to yield the pure compound.[16]
The cytotoxic effect of (+)-Longifolene can be determined by the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[11][12]
-
Cancer cells (e.g., DU-145, SCC-29B) and normal cells (e.g., Vero) are seeded in 96-well plates.
-
After cell attachment, they are treated with various concentrations of (+)-Longifolene.
-
The plates are incubated for a specified period.
-
MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader to determine cell viability.
-
The IC₅₀ value is calculated from the dose-response curve.
The total synthesis of longifolene as reported by E.J. Corey is a landmark in organic synthesis.[17] A detailed step-by-step protocol is extensive; however, the key steps involve:
-
Construction of a key bicyclic intermediate.
-
Intramolecular Michael addition to form the tricyclic core.
-
Functional group manipulations to introduce the requisite methyl and exocyclic methylene groups.[9]
References
- 1. Longifolene - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. (+)-Longifolene - (+)-Longifolene, (1R [sigmaaldrich.com]
- 4. mpbio.com [mpbio.com]
- 5. chemos.de [chemos.de]
- 6. Longifolene Good Sents Woody perfumery [essentialoil.in]
- 7. longifolene, 475-20-7 [thegoodscentscompany.com]
- 8. (+)-LONGIFOLENE | 475-20-7 [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. Exploration of Cytotoxic Potential of Longifolene/Junipene Isolated from Chrysopogon zizanioides [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of Active Anti-Inflammatory Constituents of Essential Oil from Pinus koraiensis (Sieb. et Zucc.) Wood in LPS-Stimulated RBL-2H3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Exploration of Cytotoxic Potential of Longifolene/Junipene Isolated from Chrysopogon zizanioides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. synarchive.com [synarchive.com]
The Synthesis of (±)-Longifolene: A Technical Review of the Seminal Work by Corey and Coworkers
Introduction
Longifolene, a tricyclic sesquiterpene, is a constituent of the high-boiling fraction of certain pine resins, notably from Pinus longifolia, from which it derives its name.[1] Its complex, bridged polycyclic structure presented a significant challenge to synthetic organic chemists in the mid-20th century. The first total synthesis of (±)-longifolene, accomplished by E.J. Corey and his research group in 1961, stands as a landmark achievement in the field.[1][2][3] This work was not only a demonstration of synthetic prowess but also an early application of logical, retrosynthetic analysis, a concept for which Corey would later be awarded the Nobel Prize in Chemistry.[4][5] This technical guide provides an in-depth analysis of the early research by Corey and his coworkers on the synthesis of longifolene, detailing the experimental methodologies, quantitative data, and strategic approach.[2][6][7][8]
Retrosynthetic Analysis and Strategy
Corey's approach to the synthesis of longifolene was rooted in a logical process of deconstruction, or "retrosynthetic analysis".[3][4] This involved identifying strategic bond disconnections within the target molecule to reveal simpler, more accessible precursor molecules. For longifolene, a key disconnection of the bridged ring system led to a decalin-based intermediate, which was envisioned to be accessible through an intramolecular Michael addition.[9] This strategic thinking transformed the complex challenge of assembling the caged structure of longifolene into a more manageable synthetic problem.
Figure 1: A simplified representation of the retrosynthetic analysis of Longifolene.
The Total Synthesis of (±)-Longifolene
The total synthesis of (±)-longifolene was accomplished in a linear sequence of 14 steps.[1][2] The following sections provide a detailed account of the key experimental procedures and the quantitative data for the intermediates.
Synthesis of Key Intermediates
The synthesis commenced from a known Wieland-Miescher ketone analogue and proceeded through a series of carefully orchestrated transformations to construct the intricate carbon skeleton of longifolene. Key steps included a Wittig reaction to introduce an exocyclic double bond, a stereoselective dihydroxylation, and a crucial pinacol rearrangement to form the seven-membered ring.[2][10] The pivotal intramolecular Michael addition cyclization, which formed the bridged ring system, was a highlight of this synthesis.[9][11]
Figure 2: A flowchart illustrating the key transformations in Corey's synthesis of (±)-Longifolene.
Quantitative Data for Key Intermediates
The following table summarizes the reported yields and physical properties of the key intermediates in the synthesis of (±)-longifolene.
| Step | Transformation | Reagents and Conditions | Yield (%) |
| 1 | Ketal Protection | (CH₂OH)₂, TsOH, PhH, Reflux | 66 |
| 2 | Wittig Reaction | n-BuLi, Et₂O, THF, RT to Reflux, 2 d | 96 |
| 3 | Dihydroxylation | OsO₄, Pyr, Et₂O, -20 °C to RT, 26 h | - |
| 4 | Tosylation | Pyr, TsCl, CH₂Cl₂, 0 °C, 23 h | - |
| 5 | Pinacol Rearrangement | CaCO₃, LiClO₄, THF, 50 °C, 2.5 d | 48 (3 steps) |
| 6 | Deketalization | HCl, EtOH, H₂O, RT, 4 h | 100 |
| 7 | Michael Addition | Et₃N, Ethylene Glycol, 225 °C, 24 h | 8-12 |
| 8 | Methylation | Ph₃CNa; MeI, Dioxane, Et₂O, 30 °C, 36 h | 59 |
| 9 | Thioacetalization | BF₃·OEt₂, (CH₂SH)₂, RT, 90 min | 72 |
| 10 | Desulfurization | LiAlH₄, Et₂O, Reflux, 5 h | 100 |
| 11 | Wolff-Kishner Reduction | NH₂NH₂, Na, Ethylene Glycol, 190-195 °C, 16 h | 100 |
| 12 | Oxidation | CrO₃, MnSO₄, AcOH, H₂O, RT to 55 °C, 90 min | 82 |
| 13 | Methylation | MeLi, Et₂O, Reflux, 3 d | 93 |
| 14 | Dehydration | Pyr, SOCl₂, CFCl₃, 0 °C, 12 min | 95 |
| Table 1: Summary of reactions and yields in the total synthesis of (±)-Longifolene. Data sourced from SynArchive, which references the original publications.[2] |
Experimental Protocols for Key Steps
The following are detailed experimental protocols for selected key transformations in the synthesis of (±)-longifolene, based on the information available in the primary literature.
Step 2: Wittig Reaction
To a solution of the ketal-protected Wieland-Miescher ketone analogue in a mixture of anhydrous diethyl ether and tetrahydrofuran is added n-butyllithium at room temperature. The resulting ylide solution is then refluxed for 48 hours. After cooling, the reaction is quenched, and the product is extracted, dried, and purified to yield the corresponding exocyclic methylene compound.
Step 5: Pinacol Rearrangement
The diol intermediate, after conversion to its monotosylate, is treated with calcium carbonate and lithium perchlorate in tetrahydrofuran at 50°C for 2.5 days. This facilitates a pinacol-type rearrangement to afford the ring-expanded ketone, which contains the seven-membered ring crucial for the longifolene framework.
Step 7: Intramolecular Michael Addition
The diketone precursor is heated in a sealed tube with triethylamine in ethylene glycol at 225°C for 24 hours. This harsh thermal condition induces an intramolecular Michael addition, leading to the formation of the characteristic bridged ring system of longifolene. The yield for this crucial step was reported to be in the range of 8-12%.[2]
Conclusion
The first total synthesis of (±)-longifolene by E.J. Corey and his coworkers was a seminal achievement that showcased the power of logical retrosynthetic analysis in the design of complex synthetic routes. The strategic bond disconnections, the development of key transformations such as the intramolecular Michael addition, and the successful assembly of the intricate bridged polycyclic structure laid the groundwork for future advancements in the field of total synthesis. This work continues to be a classic example studied by students and researchers, illustrating the elegance and creativity inherent in the art of organic synthesis.
References
- 1. ORGANIC CHEMISTRY INTERNATIONAL: Longifolene total synthesis by Corey [organicchemistrysite.blogspot.com]
- 2. synarchive.com [synarchive.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. nobelprize.org [nobelprize.org]
- 5. Elias James Corey - Wikipedia [en.wikipedia.org]
- 6. Total Synthesis of Longifolene | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. files.mtstatic.com [files.mtstatic.com]
- 11. m.youtube.com [m.youtube.com]
The intricate Dance of Cations: A Technical Guide to the Polycyclization Cascade in Longifolene Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Longifolene, a complex tricyclic sesquiterpene, has captivated chemists for decades with its intricate molecular architecture. Its biosynthesis, a masterpiece of enzymatic precision, proceeds through a fascinating cationic polycyclization cascade, transforming a linear precursor into a complex polycyclic structure in a single, enzyme-catalyzed reaction. This technical guide provides an in-depth exploration of this remarkable biosynthetic pathway, offering a detailed look at the enzymatic machinery, reaction mechanism, and the experimental approaches used to unravel its complexities.
The Genesis of Longifolene: From a Linear Precursor to a Tricyclic Scaffold
The journey to longifolene begins with the universal C15 isoprenoid precursor, (2E,6E)-farnesyl diphosphate (FPP).[1][2] The key enzyme orchestrating this transformation is longifolene synthase (EC 4.2.3.58), a member of the terpene synthase family.[3][4] This enzyme catalyzes the conversion of FPP to longifolene through a series of intricate intramolecular cyclizations and rearrangements, all initiated by the removal of the diphosphate group from FPP to generate a farnesyl cation.[1]
The biosynthesis of FPP itself occurs through two primary pathways: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which are responsible for producing the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[5][6]
The Cationic Polycyclization Cascade: A Step-by-Step Mechanistic Overview
The conversion of the linear farnesyl cation into the tricyclic longifolene skeleton is a highly orchestrated event within the active site of longifolene synthase. The proposed mechanism involves the following key steps:
-
Initiation: The reaction is initiated by the ionization of FPP, where the diphosphate group departs, leading to the formation of the (2E,6E)-farnesyl cation.[1]
-
First Cyclization: The distal C10-C11 double bond of the farnesyl cation attacks the electron-deficient C1, forming the first ring and generating a tertiary carbocation.
-
Second Cyclization and Hydride Shift: Subsequent intramolecular attack of the C6-C7 double bond on the newly formed carbocationic center leads to the formation of a second ring. This is followed by a 1,3-hydride shift.[1]
-
Third Cyclization and Rearrangement: A final cyclization event, followed by a 1,2-alkyl migration, establishes the characteristic tricyclic core of longifolene.[1]
-
Termination: The cascade is terminated by a deprotonation step, yielding the final longifolene product and regenerating the enzyme for another catalytic cycle.
The enzyme's active site plays a crucial role in templating the folding of the flexible FPP substrate and stabilizing the highly reactive carbocationic intermediates, thus guiding the reaction toward the specific longifolene scaffold.[7]
Quantitative Insights into Longifolene Synthase Activity
The efficiency and product specificity of longifolene synthase have been subjects of investigation. While detailed kinetic parameters can vary depending on the source of the enzyme and assay conditions, studies on longifolene synthase from various organisms, particularly gymnosperms like Norway Spruce (Picea abies), have provided valuable data.[8][9]
| Product | Percentage of Total Products |
| Longifolene | ~61% |
| α-Longipinene | ~15% |
| Longicyclene | ~6% |
| Other Sesquiterpenoids | Traces |
Table 1: Product distribution of a longifolene synthase from Norway Spruce when incubated with farnesyl diphosphate. Data sourced from Martin et al. (2004).[4][8]
It is noteworthy that longifolene synthase is often a multi-product enzyme, producing a major product alongside several minor sesquiterpenoid isomers.[3][8][10] This product promiscuity is a common feature of terpene synthases and highlights the complexity of controlling the cationic reaction cascade.
Experimental Protocols for Studying Longifolene Biosynthesis
Elucidating the intricacies of the longifolene biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Heterologous Expression and Purification of Longifolene Synthase
-
Gene Synthesis and Cloning: The coding sequence for longifolene synthase, often sourced from a plant or fungal species, is synthesized with codon optimization for expression in a host like Escherichia coli. The gene is then cloned into a suitable expression vector, typically containing an affinity tag (e.g., His-tag) for purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium, followed by incubation at a reduced temperature (e.g., 16-20 °C) to enhance protein solubility.
-
Cell Lysis and Purification: The bacterial cells are harvested by centrifugation and lysed using sonication or a French press in a suitable buffer. The soluble protein fraction is clarified by centrifugation and the His-tagged longifolene synthase is purified using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin. The purified protein is then dialyzed against a storage buffer.
In Vitro Enzyme Assay for Longifolene Synthase
-
Reaction Mixture Preparation: The standard assay mixture contains a suitable buffer (e.g., 50 mM HEPES, pH 7.2), a divalent metal cofactor essential for activity (e.g., 10 mM MgCl₂), and dithiothreitol (DTT) to maintain a reducing environment.
-
Enzyme and Substrate Addition: A known amount of purified longifolene synthase is added to the reaction mixture. The reaction is initiated by the addition of the substrate, farnesyl diphosphate (FPP), to a final concentration in the low micromolar range.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30 °C) for a defined period (e.g., 1-2 hours).
-
Reaction Quenching and Product Extraction: The reaction is stopped by the addition of a strong base (e.g., NaOH) or by vigorous vortexing with an organic solvent like hexane or diethyl ether. The sesquiterpene products are extracted into the organic phase.
-
Analysis: The organic extract is concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products.
Isotopic Labeling Studies for Mechanistic Elucidation
Isotopic labeling is a powerful tool to trace the fate of atoms during the complex rearrangements of the cationic polycyclization cascade.[11][12]
-
Synthesis of Labeled Precursor: A specifically labeled FPP isotopologue (e.g., [1-¹³C]FPP or deuterated FPP) is synthesized.
-
Enzymatic Conversion: The labeled FPP is used as a substrate in the in vitro enzyme assay as described above.
-
Product Isolation and Analysis: The resulting longifolene is purified, typically by chromatography.
-
Structural Analysis: The location of the isotopic label in the longifolene product is determined using Nuclear Magnetic Resonance (NMR) spectroscopy (for ¹³C) or Mass Spectrometry (for deuterium). This information provides direct evidence for the proposed bond formations and rearrangements in the catalytic mechanism.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.
References
- 1. Longifolene - Wikipedia [en.wikipedia.org]
- 2. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 3. Longifolene synthase - Wikipedia [en.wikipedia.org]
- 4. EC 4.2.3.58 [iubmb.qmul.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. trans, trans-farnesyl diphosphate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Functional Characterization of Nine Norway Spruce TPS Genes and Evolution of Gymnosperm Terpene Synthases of the TPS-d Subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional characterization of nine Norway Spruce TPS genes and evolution of gymnosperm terpene synthases of the TPS-d subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (±)-Longifolene
Audience: Researchers, scientists, and drug development professionals.
Introduction: Longifolene is a tricyclic sesquiterpene hydrocarbon, first isolated from the resin of Pinus longifolia. Its complex bridged ring system has made it a classic and challenging target for total synthesis, inspiring the development of novel synthetic strategies and methodologies. This document provides detailed application notes and experimental protocols for three seminal total syntheses of (±)-Longifolene, accomplished by the research groups of E.J. Corey (1964), W.S. Johnson (1975), and W. Oppolzer (1978). Each synthesis showcases a different key strategy for the construction of the intricate carbon skeleton.
I. Corey's Total Synthesis (1961, 1964)
Corey's approach is highlighted by a key intramolecular Michael addition to construct the bridged ring system. The synthesis starts from the Wieland-Miescher ketone.[1]
A. Overall Synthetic Pathway
Caption: Corey's synthetic route to (±)-Longifolene.
B. Data Presentation: Key Transformations
| Step No. | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Ketal Protection | (CH₂OH)₂, TsOH, PhH, Reflux | 66 | [1] |
| 2 | Wittig Reaction | n-BuLi, Et₂O, THF, RT to Reflux, 2 d | 96 | [1] |
| 3-5 | Dihydroxylation, Tosylation, Rearrangement | 1. OsO₄, Pyr. 2. TsCl, Pyr. 3. CaCO₃, LiClO₄, THF, 50°C | 48 (3 steps) | [1] |
| 6 | Ketal Deprotection | HCl, EtOH, H₂O, RT, 4 h | 100 | [1] |
| 7 | Intramolecular Michael Addition | Et₃N, Ethylene Glycol, 225°C, 24 h, Sealed tube | 8-12 | [1] |
| 8 | Methylation | Ph₃CNa; MeI, Dioxane, Et₂O, 30°C, 36 h | 59 | [1] |
| 9-14 | Carbonyl Reduction & Elaboration | Various | - | [1] |
C. Experimental Protocol: Intramolecular Michael Addition
This protocol describes the key bond-forming step in Corey's synthesis to create the bridged tricyclic system.
Materials:
-
Intermediate D (α,β-unsaturated ketone)
-
Triethylamine (Et₃N)
-
Ethylene Glycol
-
Heavy-walled sealed tube
Procedure:
-
A solution of the enone precursor (1 equivalent) in a minimal amount of ethylene glycol is prepared in a heavy-walled glass tube.
-
Triethylamine (excess, ~5-10 equivalents) is added to the solution.
-
The tube is sealed under vacuum or an inert atmosphere.
-
The sealed tube is heated in an oil bath or heating mantle to 225 °C for 24 hours.[1]
-
After cooling to room temperature, the tube is carefully opened in a fume hood.
-
The reaction mixture is diluted with water and extracted with diethyl ether or a similar organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the tricyclic ketone.
II. Johnson's Total Synthesis (1975)
Johnson's synthesis is a landmark example of a biomimetic, cationic polycyclization cascade to rapidly assemble the core of Longifolene.[2][3]
A. Overall Synthetic Pathway
Caption: Johnson's biomimetic synthesis of (±)-Longifolene.
B. Data Presentation: Key Transformations
| Step No. | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1-4 | Chain Elaboration | Various | - | [2] |
| 5 | Cationic Polycyclization | CF₃CO₂H, 0 °C, 3 min | 75 | [2] |
| 6 | Reductive Removal of Hydroxyl | NaBH₃CN, TsOH, ZnBr₂, RT, 2.5 h | 91 | [2] |
| 7 | Lemieux-Johnson Oxidation | HIO₄, NaIO₄, RuO₂, H₂O, t-BuOH, RT, 18 h | 72 | [2] |
| 8 | α-Methylation | i-Pr₂NLi, MeI, THF, -78 °C to RT, 2 h | 84 | [2] |
| 9-10 | Final Elaboration | 1. MeLi 2. SOCl₂, Pyr. | 80 (2 steps) | [2] |
C. Experimental Protocol: Cationic Polycyclization
This protocol details the acid-catalyzed cyclization cascade that forms the tricyclic skeleton in a single step.
Materials:
-
Polyene alcohol precursor
-
Trifluoroacetic acid (TFA), freshly distilled
-
Anhydrous solvent (e.g., dichloromethane)
-
Sodium bicarbonate solution (saturated)
Procedure:
-
The polyene alcohol precursor is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) and cooled to 0 °C in an ice bath under an inert atmosphere.
-
Trifluoroacetic acid (pre-cooled to 0 °C) is added dropwise to the stirred solution.
-
The reaction is stirred vigorously at 0 °C for 3 minutes.[2] The reaction time is critical to prevent side reactions.
-
The reaction is quenched by the rapid addition of a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.
-
The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with the reaction solvent.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The resulting crude product, containing the tricyclic core, is purified by flash chromatography.
III. Oppolzer's Total Synthesis (1978)
Oppolzer's elegant synthesis utilizes an intramolecular de Mayo reaction, a [2+2] photocycloaddition followed by a retro-aldol fragmentation, as the key strategy.[4]
A. Overall Synthetic Pathway
Caption: Oppolzer's synthesis featuring a key de Mayo reaction.
B. Data Presentation: Key Transformations
| Step No. | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1-2 | Precursor Synthesis | 1. Et₃N, CHCl₃, 35°C 2. ClCO₂Bn, Pyr, 5°C, 8h | 82, 88 | [4] |
| 3 | Intramolecular de Mayo Reaction ([2+2] Photocycloaddition) | hν, Cyclohexane, 15-30 °C | 83 | [4] |
| 4 | Retro-Aldol Fragmentation | H₂, Pd/C, AcOH, RT, 18 h, 3 atm | 83 | [4] |
| 5 | Wittig Reaction | Ph₃P⁺CH₃ Br⁻, NaOt-Amyl, PhMe, RT, 90 min | 88 | [4] |
| 6 | Simmons-Smith Reaction | Zn-Cu, CH₂I₂, Reflux, 60 h | 78 | [4] |
| 7 | Hydrogenolysis | H₂, PtO₂, AcOH, RT, 18 h, 3 atm | 96 | [4] |
| 8 | Methylation | i-Pr₂NLi, MeI, THF, -78 °C to RT, 2 h | 94 | [4] |
| 9-10 | Final Steps | 1. MeLi 2. SOCl₂, Pyr. | 80 (2 steps) | [4] |
C. Experimental Protocol: Intramolecular de Mayo Reaction
This protocol outlines the photochemical [2+2] cycloaddition and subsequent fragmentation.
Materials:
-
Dienone precursor
-
Anhydrous, degassed cyclohexane
-
Photoreactor (e.g., with a high-pressure mercury lamp and Pyrex filter)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas supply
-
Glacial acetic acid
Procedure:
Part 1: [2+2] Photocycloaddition
-
A solution of the dienone precursor in anhydrous, degassed cyclohexane is placed in a quartz or Pyrex photoreactor vessel.
-
The solution is irradiated with a high-pressure mercury lamp (a Pyrex filter is used to filter out short-wavelength UV) while maintaining the temperature between 15-30 °C.[4] The reaction is monitored by TLC until the starting material is consumed.
-
The solvent is removed under reduced pressure to yield the crude photocycloadduct.
Part 2: Retro-Aldol Fragmentation
-
The crude photocycloadduct is dissolved in glacial acetic acid.
-
A catalytic amount of 10% Palladium on carbon is added to the solution.
-
The mixture is subjected to hydrogenation at 3 atm of H₂ pressure at room temperature for 18 hours.[4]
-
The catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed in vacuo, and the residue is purified by column chromatography to afford the 1,5-diketone intermediate.
Disclaimer: These protocols are intended for informational purposes for trained chemists. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The original publications should be consulted for full experimental details and safety information.
References
Application Notes and Protocols: Dilongifolylborane as a Chiral Hydroborating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilongifolylborane (Lgf₂BH) is a chiral hydroborating agent notable for its efficacy in the asymmetric hydroboration of prochiral olefins. Derived from the readily available sesquiterpene (+)-longifolene, it offers a valuable tool for the synthesis of chiral alcohols with moderate to good enantioselectivity. Its intermediate steric requirements fill a niche between highly hindered and less bulky chiral boranes, making it a useful reagent for specific substrate classes. This document provides detailed application notes and experimental protocols for the preparation and use of dilongifolylborane.
Data Presentation
The enantioselective hydroboration of various prochiral alkenes with dilongifolylborane, followed by oxidation, yields the corresponding chiral alcohols. The chemical yields and enantiomeric excess (ee) for a selection of substrates are summarized below.
| Alkene Substrate | Product Alcohol | Chemical Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| cis-2-Butene | 2-Butanol | 75 | 76 | (R) |
| cis-3-Hexene | 3-Hexanol | 80 | 60 | (R) |
| 2-Methyl-1-butene | 2-Methyl-1-butanol | 78 | 60 | (R) |
| 2-Methyl-1-pentene | 2-Methyl-1-pentanol | 82 | 68 | (R) |
| 2,3-Dimethyl-1-butene | 2,3-Dimethyl-1-butanol | 70 | 60 | (R) |
| Norbornene | exo-Norborneol | 95 | 70 | (1R,2R,4S) |
| 1-Methylcyclopentene | trans-2-Methylcyclopentanol | 85 | 78 | (1R,2R) |
| 1-Methylcyclohexene | trans-2-Methylcyclohexanol | 88 | 68 | (1R,2R) |
Experimental Protocols
Protocol 1: Preparation of Dilongifolylborane (Lgf₂BH)
This protocol details the synthesis of dilongifolylborane from (+)-longifolene and borane-methyl sulfide complex (BMS).
Materials:
-
(+)-Longifolene (freshly distilled)
-
Borane-methyl sulfide complex (BMS, 10 M)
-
Anhydrous diethyl ether (Et₂O)
-
Nitrogen gas (inert atmosphere)
-
Schlenk flask and other standard glassware
Procedure:
-
Assemble a dry, 100-mL Schlenk flask equipped with a magnetic stir bar, a septum, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, charge the flask with (+)-longifolene (10.2 g, 50 mmol).
-
Add anhydrous diethyl ether (20 mL) to dissolve the longifolene.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add borane-methyl sulfide complex (2.5 mL, 25 mmol) dropwise via syringe over a period of 30 minutes.
-
A white precipitate of dilongifolylborane will begin to form.
-
After the addition is complete, continue stirring at 0 °C for 1 hour, and then at room temperature for an additional 2 hours to ensure complete reaction.
-
The resulting white, crystalline slurry of dilongifolylborane in diethyl ether is used directly in the subsequent hydroboration step.
Protocol 2: Asymmetric Hydroboration of a cis-Alkene (e.g., cis-2-Butene)
This protocol outlines the general procedure for the hydroboration of a cis-alkene using the prepared dilongifolylborane slurry.
Materials:
-
Dilongifolylborane slurry in Et₂O (from Protocol 1)
-
cis-2-Butene (condensed and weighed)
-
Anhydrous diethyl ether (Et₂O)
-
Sodium hydroxide (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Nitrogen gas
Procedure:
-
Cool the freshly prepared dilongifolylborane slurry (25 mmol in Et₂O) to 0 °C in an ice bath under a nitrogen atmosphere.
-
Slowly bubble cis-2-butene gas (1.4 g, 25 mmol) through the stirred slurry. Alternatively, add a pre-weighed amount of condensed cis-2-butene in cold Et₂O.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4 hours. The disappearance of the solid Lgf₂BH serves as a visual indicator of reaction progress.
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully add 3 M NaOH solution (10 mL) to the reaction mixture, followed by the dropwise addition of 30% H₂O₂ (10 mL). Caution: This oxidation step is exothermic. Maintain the temperature below 40 °C.
-
Stir the mixture at room temperature for 4 hours to ensure complete oxidation.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent by distillation, and purify the resulting alcohol (2-butanol) by fractional distillation.
-
Determine the enantiomeric excess by chiral GC analysis or by preparing a chiral derivative (e.g., Mosher's ester) and analyzing by NMR.
Protocol 3: Asymmetric Hydroboration of a Trisubstituted Alkene (e.g., 1-Methylcyclopentene)
This protocol describes the hydroboration of a more hindered trisubstituted alkene.
Materials:
-
Dilongifolylborane slurry in Et₂O (from Protocol 1)
-
1-Methylcyclopentene
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Nitrogen gas
Procedure:
-
To the freshly prepared dilongifolylborane slurry (25 mmol in Et₂O) at 0 °C under nitrogen, add anhydrous THF (20 mL) to aid in solubility.
-
Add 1-methylcyclopentene (2.05 g, 25 mmol) dropwise to the stirred mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 6-8 hours. Monitor the reaction by TLC or GC until the starting alkene is consumed.
-
Cool the reaction mixture to 0 °C and perform the oxidative workup as described in Protocol 2, steps 5-8.
-
Remove the solvent under reduced pressure and purify the resulting trans-2-methylcyclopentanol by column chromatography on silica gel.
-
Determine the enantiomeric excess as described in Protocol 2, step 10.
Visualizations
Application of Longifolene in the Fragrance and Cosmetics Industry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Longifolene, a tricyclic sesquiterpene hydrocarbon, is a naturally occurring compound primarily sourced from the high-boiling fraction of pine resin, particularly from Pinus longifolia (also known as Pinus roxburghii).[1][2] Its characteristic woody and earthy aroma has established it as a valuable ingredient in the fragrance and cosmetics industries.[3] Beyond its direct use as a fragrance component, longifolene serves as a crucial precursor in the synthesis of a variety of derivatives with sought-after olfactory profiles, such as amber and woody notes.[3][4] This document provides detailed application notes and protocols for the utilization of longifolene and its derivatives in fragrance and cosmetic formulations, targeting researchers and professionals in the field.
Physicochemical and Olfactory Properties of Longifolene
Longifolene's utility in fragrance and cosmetic formulations is underpinned by its distinct physical, chemical, and olfactory characteristics. A summary of these properties is presented below.
Data Presentation: Properties of Longifolene
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₄ | [1] |
| Molecular Weight | 204.36 g/mol | [1] |
| Appearance | Colorless to pale yellow oily liquid | [5] |
| Odor Profile | Woody, sweet, rose, medicinal, fir needle | [6] |
| Boiling Point | 254-255 °C @ 706 mmHg | [6] |
| Density | 0.928 g/cm³ | [1] |
| Solubility | Soluble in alcohol and other organic solvents; Insoluble in water. | [6] |
| Vapor Pressure | 0.031 mmHg @ 25 °C (estimated) | [6] |
| LogP (o/w) | 6.392 (estimated) | [6] |
Applications in the Fragrance Industry
Longifolene is a versatile ingredient in perfumery, valued for both its own scent and its role as a foundational element for creating other aroma chemicals.
Direct Fragrance Use
As a fragrance ingredient, longifolene is prized for its warm, woody, and resinous aroma.[3][7] It functions as a base note, contributing to the longevity and depth of a fragrance composition.[3] Its scent profile makes it particularly suitable for creating pine, cedarwood, and forest-themed fragrances.[3]
Precursor for Fragrance Derivatives
A significant application of longifolene is as a starting material for the synthesis of more complex aroma chemicals.[3][7] Through chemical modifications such as isomerization and oxidation, longifolene is converted into derivatives with highly desirable amber, woody, and even musky notes.[8] A key derivative is isolongifolenone, which possesses a rich, earthy, and amber-like odor.
Data Presentation: Maximum Acceptable Concentrations of Longifolene in Consumer Products (IFRA Standards)
The International Fragrance Association (IFRA) has established guidelines for the safe use of longifolene in various consumer product categories. These recommendations are based on a comprehensive safety assessment.[9]
| Product Category | Description | Maximum Acceptable Concentration (%) |
| Category 1 | Products applied to the lips | 0.27 |
| Category 2 | Products applied to the axillae | 0.080 |
| Category 3 | Products applied to the face/body using fingertips | 1.6 |
| Category 4 | Products related to fine fragrances | 1.5 |
| Category 5A | Body lotion products | 0.38 |
| Category 5B | Face moisturizer products | 0.38 |
Applications in the Cosmetics Industry
In addition to its use in fine fragrances, longifolene is incorporated into a wide array of cosmetic products to impart a pleasant scent.[5][10] It can be found in soaps, shampoos, lotions, and deodorants.[5] The woody and natural character of longifolene's scent is often utilized to enhance the sensory experience of these products.
Experimental Protocols
The following protocols provide methodologies for the synthesis of key longifolene derivatives and the evaluation of their olfactory properties.
Synthesis of Isolongifolene from Longifolene
Isolongifolene is a common intermediate in the production of various fragrance ingredients. It is typically synthesized through the acid-catalyzed isomerization of longifolene.
Protocol:
-
Materials: Longifolene (e.g., 50-85% concentration), glacial acetic acid, D113 macroporous cation exchange resin.[11]
-
Procedure:
-
In a suitable reactor, charge longifolene, glacial acetic acid, and the cation exchange resin. A typical mass ratio is 1:0.2-0.6:0.05-0.1 (longifolene:glacial acetic acid:resin).[11]
-
Heat the reaction mixture to a temperature between 50-80 °C.[11]
-
Maintain the reaction for 6-10 hours with stirring.[11]
-
After the reaction is complete, cool the mixture to below 40 °C.[11]
-
Filter the mixture to recover the cation exchange resin, which can be reused.[11]
-
The filtrate is then subjected to distillation to remove the glacial acetic acid.
-
Finally, purify the resulting isolongifolene by rectification.[11]
-
Synthesis of Isolongifolanone from Isolongifolene
Isolongifolanone, a valuable fragrance ingredient with an amber-like scent, can be synthesized from isolongifolene via epoxidation and subsequent rearrangement.
Protocol:
-
Materials: Isolongifolene, hydrogen peroxide, acetic acid, cation exchange resin (e.g., Tulsion T-421).[12]
-
Procedure:
-
Combine isolongifoline, acetic acid, and the cation ion exchange resin in a reaction vessel.
-
Add hydrogen peroxide to the mixture to initiate the epoxidation reaction.[12]
-
After the reaction, the mixture is washed with a sodium bicarbonate solution to neutralize the acid and facilitate the rearrangement of the epoxide to the ketone.[12]
-
The product, isolongifolanone, is then purified by distillation.[12]
-
The final product will be a mixture of isomers, primarily 8-oxo-7-β-H-isolongifolane and 8-oxo-7-α-H-isolongifolane, which possesses a sweet, woody odor.[12]
-
Olfactory Evaluation of Fragrance Ingredients
Gas Chromatography-Olfactometry (GC-O) is a powerful technique for the sensory analysis of volatile compounds.[13][14]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the fragrance ingredient (e.g., longifolene or its derivative) in a suitable solvent (e.g., ethanol).
-
Instrumentation: Utilize a gas chromatograph equipped with a sniffing port (olfactometer) in parallel with a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS).[13]
-
Analysis:
-
Inject the sample into the GC. The volatile compounds are separated based on their boiling points and polarity.
-
As the separated compounds elute from the GC column, the effluent is split between the detector and the sniffing port.
-
A trained sensory panelist sniffs the effluent at the sniffing port and records the odor description, intensity, and duration for each eluting compound.[14]
-
The data from the detector (retention time, peak area) is correlated with the sensory data to identify the odor-active compounds.[15]
-
Signaling Pathways and Experimental Workflows
Olfactory Signal Transduction Pathway
The perception of odorants like longifolene is initiated by the binding of these molecules to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[16] This binding event triggers a cascade of intracellular events. While the specific receptor for longifolene has not been definitively identified, the general mechanism of olfactory signal transduction is well-established and is depicted below. Terpenes, including sesquiterpenes, have been shown to modulate olfactory receptors.[17]
Caption: Generalized olfactory signal transduction pathway.
Experimental Workflow for Fragrance Development
The development of a new fragrance incorporating longifolene or its derivatives follows a structured workflow, from initial synthesis to final application testing.
Caption: Workflow for fragrance development with longifolene.
Stability and Formulation Considerations
The stability of a fragrance ingredient within a cosmetic formulation is crucial for the product's shelf life and performance. While specific stability data for longifolene in various cosmetic bases is not extensively published, general principles of cosmetic formulation stability apply.
-
Oxidative Stability: As a hydrocarbon, longifolene can be susceptible to oxidation, which may lead to changes in odor and color. The inclusion of antioxidants in a formulation can help mitigate this.
-
Emulsion Stability: In emulsion-based products like creams and lotions, the introduction of a lipophilic ingredient like longifolene can potentially impact the stability of the emulsion. It is important to assess the compatibility of longifolene with the emulsifier system and to conduct stability testing (e.g., centrifugation, temperature cycling) to ensure no phase separation occurs.[2][18]
-
pH: The pH of the final formulation should be controlled, as extreme pH values can potentially affect the stability of both the fragrance and the base formulation.
-
Light Exposure: Protection from light is generally recommended for fragrance-containing products to prevent photochemical degradation.
Conclusion
Longifolene is a cornerstone of the woody fragrance family and a versatile building block for the synthesis of novel aroma chemicals. Its application in both fine fragrances and a broad range of cosmetic products highlights its importance in the industry. For researchers and product developers, a thorough understanding of its properties, synthesis of its derivatives, and careful consideration of formulation stability are key to successfully harnessing the olfactory potential of this valuable natural resource. Further research into the specific olfactory receptors for longifolene and quantitative data on its odor threshold and solubility would be beneficial for more precise formulation and application.
References
- 1. Longifolene - Wikipedia [en.wikipedia.org]
- 2. Cosmetic emulsion separation [personalcarescience.com.au]
- 3. midhills.com [midhills.com]
- 4. scent.vn [scent.vn]
- 5. Longifolene Good Sents Woody perfumery [essentialoil.in]
- 6. longifolene, 475-20-7 [thegoodscentscompany.com]
- 7. nbinno.com [nbinno.com]
- 8. doingsts.com [doingsts.com]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. LONGIFOLENE – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 11. CN104151128A - Preparation method of isolongifolene - Google Patents [patents.google.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Chemical Constituents of Essential Oils Used in Olfactory Training: Focus on COVID-19 Induced Olfactory Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potential role of terpenes in recovery from olfactory dysfunction with olfactory training: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Longifolene-Derived Bactericidal and Pesticidal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological activities of various longifolene derivatives with potential applications as bactericidal and pesticidal agents. Detailed experimental protocols, quantitative activity data, and workflow visualizations are presented to facilitate further research and development in this area.
Bactericidal and Insecticidal Longifolene Derivatives
A novel longifolene derivative, 2,2,8,8-tetramethyl-4-azatricyclo[5.4.0.1]dodec-6-ene, has been synthesized and reported to exhibit both bactericidal and insecticidal properties.[1]
Biological Activity
This derivative has demonstrated inhibitory effects against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli, Proteus vulgaris, and Pseudomonas aeruginosa.[1] Furthermore, it has shown significant insecticidal activity against agricultural pests such as aphids and rice planthoppers.[1]
Note: Specific quantitative data, such as Minimum Inhibitory Concentration (MIC) for bactericidal activity and Lethal Concentration (LC50) for insecticidal activity, are not available in the public domain for this specific derivative. The data presented here is qualitative based on patent literature.
Synthesis of 2,2,8,8-tetramethyl-4-azatricyclo[5.4.0.1]dodec-6-ene
The synthesis of this derivative involves a two-step process starting from isolongifolene ketoxime, which undergoes a rearrangement followed by a reduction reaction.[1]
Caption: Synthesis of the bactericidal and insecticidal longifolene derivative.
Experimental Protocols
1.3.1. Rearrangement of Isolongifolene Ketoxime to Isolongifolene Lactam
-
Materials: Isolongifolene ketoxime, p-toluenesulfonyl chloride, pyridine, dichloromethane (CH2Cl2), hydrochloric acid (HCl), sodium bicarbonate (NaHCO3), anhydrous magnesium sulfate (MgSO4).
-
Procedure:
-
Dissolve isolongifolene ketoxime in a mixture of pyridine and dichloromethane.
-
Cool the solution in an ice bath and slowly add p-toluenesulfonyl chloride.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude isolongifolene lactam.
-
Purify the crude product by column chromatography.
-
1.3.2. Reduction of Isolongifolene Lactam to 2,2,8,8-tetramethyl-4-azatricyclo[5.4.0.1]dodec-6-ene
-
Materials: Isolongifolene lactam, lithium aluminum hydride (LiAlH4), anhydrous tetrahydrofuran (THF), sodium sulfate decahydrate, ethyl acetate.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH4 in anhydrous THF.
-
Add a solution of isolongifolene lactam in anhydrous THF dropwise to the LiAlH4 suspension. The molar ratio of isolongifolene lactam to reducing agent is 1:1.1-1.5.[1]
-
Reflux the reaction mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting precipitate and wash with ethyl acetate.
-
Dry the combined organic filtrates over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the final product.[1]
-
Antifungal Longifolene Derivatives
A series of novel longifolene-derived diacylhydrazine compounds have been synthesized and evaluated for their in vitro antifungal activity against a panel of eight plant pathogens.[2][3]
Quantitative Antifungal Activity
The antifungal activities of the synthesized compounds were evaluated by the agar dilution method at a concentration of 50 mg/L.[2] The results for the most active compounds are summarized in the table below.
| Compound | R-group | Inhibition Rate (%) against P. piricola | Inhibition Rate (%) against C. orbiculare | Inhibition Rate (%) against A. solani | Inhibition Rate (%) against G. zeae |
| 5a | o-I Ph | 97.5 | 80.5 | 72.1 | 67.1 |
| 5s | o-Cl Ph | 97.5 | - | - | - |
| 5j | o-NO2 Ph | 87.1 | - | - | - |
| 5d | p-OCH3 Ph | 80.8 | - | - | - |
| 5g | p-F Ph | 80.8 | - | - | - |
| Chlorothalonil (Control) | - | 92.9 | 75.0 | 45.0 | 58.3 |
| Data sourced from ACS Omega, 2021.[2][3] |
Synthesis of Longifolene-Derived Diacylhydrazines
The synthetic route involves the isomerization and aromatization of longifolene, followed by oxidation, Baeyer-Villager rearrangement, and finally hydrazinolysis with substituted acylhydrazines.[2][3][4]
Caption: Synthesis of antifungal longifolene-derived diacylhydrazines.
Experimental Protocols
2.3.1. General Procedure for the Synthesis of Diacylhydrazine Derivatives (5a-5v)
-
Materials: 7-isopropyl-5,5-dimethyl-4,5-dihydrobenzo[b]oxepin-2(3H)-one (the oxepinone derivative), various substituted acylhydrazines, ethanol (EtOH).
-
Procedure:
-
A mixture of the oxepinone derivative (1.0 mmol) and a substituted acylhydrazine (1.2 mmol) in ethanol (20 mL) is stirred at reflux for a specified time (typically 4-8 hours).[4]
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the target diacylhydrazine compounds.[4]
-
2.3.2. In Vitro Antifungal Activity Assay (Agar Dilution Method)
-
Materials: Potato dextrose agar (PDA), stock solutions of test compounds in DMSO, fungal strains.
-
Procedure:
-
The test compounds are dissolved in DMSO to prepare stock solutions.
-
The stock solutions are added to molten PDA to achieve the desired final concentration (e.g., 50 mg/L).
-
The mixture is poured into Petri dishes and allowed to solidify.
-
A mycelial disc (e.g., 5 mm diameter) of the test fungus, taken from a fresh culture, is placed at the center of the agar plate.
-
The plates are incubated at a suitable temperature (e.g., 25-28 °C) for a specified period.
-
The diameter of the fungal colony is measured, and the inhibition rate is calculated using the formula: Inhibition rate (%) = [(C - T) / C] × 100 where C is the colony diameter of the control, and T is the colony diameter of the treated sample.[2]
-
Herbicidal Longifolene Derivatives
Novel longifolene-derived primary amine carboxylates and phenoxyacetates have been synthesized and demonstrated potent herbicidal activity against various weeds.[5][6][7]
Quantitative Herbicidal Activity
The herbicidal activity of these derivatives was evaluated against the root and shoot growth of Lolium multiflorum Lam. and Brassica campestris.
Table of IC50 Values for Longifolene-Derived Primary Amine Carboxylates
| Compound | Target | IC50 (mmol/L) - Root Growth | IC50 (mmol/L) - Shoot Growth |
| 5l | L. multiflorum | ~0.010 | - |
| 5l | B. campestris | ~0.023 | - |
| Data sourced from Journal of Agricultural and Food Chemistry, 2024.[5][6] |
Table of IC50 Values for Longifolene-Derived Phenoxyacetates
| Compound | Target | IC50 (mmol/L) - Root Growth | IC50 (mmol/L) - Shoot Growth |
| 6b | B. campestris | ~0.0002 | ~0.0002 |
| 6c | B. campestris | ~0.0002 | ~0.0002 |
| 6c | Rice | 0.000085 | - |
| Data sourced from a 2025 RSC Publishing article.[7][8] |
Synthesis of Longifolene-Derived Herbicides
The synthesis of these herbicidal derivatives starts from ω-aminomethyl longifolene, which is then reacted with various carboxylic acids or phenoxyacetic acids.
Caption: General synthesis of herbicidal longifolene derivatives.
Experimental Protocols
3.3.1. General Procedure for the Synthesis of Longifolene-Derived Primary Amine Carboxylates
-
Materials: ω-aminomethyl longifolene, various carboxylic acids (e.g., dicarboxylic acids), ethanol or another suitable solvent.
-
Procedure:
-
Dissolve ω-aminomethyl longifolene in the chosen solvent.
-
Add the respective carboxylic acid to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
Remove the solvent under reduced pressure.
-
The resulting product can be purified by recrystallization or column chromatography if necessary.
-
3.3.2. Herbicidal Activity Assay
-
Materials: Seeds of test plants (e.g., Lolium multiflorum, Brassica campestris), agar, Petri dishes, test compounds.
-
Procedure:
-
Prepare a series of concentrations of the test compounds.
-
Sterilize the seeds and place them on agar medium containing the respective concentrations of the test compounds in Petri dishes.
-
Incubate the Petri dishes in a growth chamber under controlled conditions (light, temperature, humidity).
-
After a set period (e.g., 7-10 days), measure the root and shoot length of the seedlings.
-
Calculate the inhibition rate for each concentration compared to a control group (without the test compound).
-
Determine the IC50 value (the concentration that causes 50% inhibition of growth) by probit analysis.
-
References
- 1. CN106588772B - Heavy turpentine longifolene derivative and preparation and application thereof - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Antifungal Activity of Novel Longifolene-Derived Diacylhydrazine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Longifolene-Derived Primary Amine Carboxylates for Sustainable Weed Management: Synthesis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction and Purification of Longifolene from Pine Resin
Abstract
This document provides detailed application notes and experimental protocols for the extraction and purification of longifolene, a tricyclic sesquiterpene hydrocarbon, from pine resin. Longifolene is a valuable compound primarily found in the high-boiling fraction of certain pine resins, notably from Pinus roxburghii (Chir pine), where it can constitute a significant portion of the turpentine oil.[1][2] These protocols are designed for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The methodologies described herein cover the entire workflow, from the initial extraction of turpentine oil from pine oleoresin via steam distillation to the final purification of longifolene through fractional vacuum distillation and chemical treatment. Additionally, a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis and purity assessment of longifolene is presented.
Introduction
Longifolene (C₁₅H₂₄) is a chiral sesquiterpene that exists as two enantiomers. The (+)-longifolene isomer is commonly found in higher plants, particularly in the oleoresin of various pine species.[2] Turpentine oil obtained from Pinus roxburghii is a rich source, containing up to 20% longifolene.[2] Due to its unique chemical structure, longifolene and its derivatives are of significant interest in the synthesis of novel fragrances, and as starting materials for various organic syntheses.
The extraction and purification of longifolene present a multi-step challenge, beginning with the separation of the volatile turpentine fraction from the non-volatile rosin acids in the raw pine oleoresin. Subsequently, longifolene must be isolated from a complex mixture of other terpenes in the turpentine oil. A particular challenge is the separation from caryophyllene, an impurity with a boiling point close to that of longifolene.[3] This document outlines robust and reproducible protocols to address these challenges.
Extraction of Turpentine Oil from Pine Resin
The initial step in isolating longifolene is the extraction of turpentine oil from pine oleoresin. Steam distillation is the most common and efficient method for this purpose.
Protocol: Steam Distillation of Pine Oleoresin
Objective: To extract the volatile turpentine oil from raw pine oleoresin.
Materials and Equipment:
-
Raw pine oleoresin (preferably from Pinus roxburghii)
-
Steam distillation apparatus (steam generator, distillation flask, condenser, and receiver)
-
Heating mantle or steam source
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Glassware (beakers, flasks)
Procedure:
-
Preparation of Oleoresin: Weigh a known quantity of raw pine oleoresin and place it into the distillation flask. For laboratory scale, start with 250-500 g.
-
Apparatus Setup: Assemble the steam distillation apparatus. Ensure all joints are properly sealed.
-
Distillation: Introduce steam from the steam generator into the distillation flask containing the oleoresin. The steam will vaporize the volatile turpentine oils.
-
Condensation: The mixture of steam and turpentine oil vapor is passed through a condenser, where it cools and liquefies.
-
Collection: Collect the distillate, which will be a biphasic mixture of water and turpentine oil, in a receiver.
-
Separation: Transfer the collected distillate to a separatory funnel. Allow the layers to separate; the less dense turpentine oil will form the upper layer.
-
Drying: Drain the lower aqueous layer and collect the turpentine oil. Dry the oil over anhydrous sodium sulfate to remove any residual water.
-
Yield Calculation: Weigh the dried turpentine oil and calculate the yield based on the initial weight of the oleoresin.
Expected Yield: The yield of turpentine oil can vary depending on the source and quality of the pine resin. For Pinus roxburghii oleoresin, yields can range from approximately 15% to 27%.[4] Superheated steam distillation can potentially increase the yield to as high as 19.92% under optimized conditions (e.g., 160°C).[5]
Purification of Longifolene
The obtained turpentine oil is a complex mixture of terpenes. The primary method for isolating longifolene is fractional vacuum distillation. For achieving high purity, a subsequent chemical treatment to remove closely boiling impurities may be necessary.
Protocol: Fractional Vacuum Distillation
Objective: To isolate a longifolene-rich fraction from turpentine oil.
Materials and Equipment:
-
Crude turpentine oil
-
Fractional distillation apparatus (round-bottom flask, fractionating column with high theoretical plates, condenser, receiving flasks)
-
Vacuum pump and pressure gauge
-
Heating mantle with a magnetic stirrer
-
Inert boiling chips
Procedure:
-
Apparatus Setup: Set up the fractional distillation apparatus. It is crucial to use a column with a high number of theoretical plates for efficient separation. The system should be connected to a vacuum pump with a pressure gauge.
-
Charging the Flask: Charge the round-bottom flask with the crude turpentine oil and add a few boiling chips.
-
Initiating Distillation: Begin heating the flask gently. Reduce the pressure of the system to the desired level (e.g., 5-10 mmHg).
-
Fraction Collection: As the distillation proceeds, collect different fractions based on their boiling points at the applied pressure. The boiling point of longifolene is 254°C at 706 mmHg.[2] Under vacuum, the boiling point will be significantly lower. Collect the fraction boiling in the expected range for longifolene.
-
Monitoring: Monitor the temperature at the head of the column and the pressure of the system throughout the distillation process. A stable temperature indicates the distillation of a pure component.
-
Analysis: Analyze the collected fractions using GC-MS to determine the concentration of longifolene.
Protocol: Chemical Purification of Longifolene-Rich Fraction
Objective: To remove caryophyllene and other impurities from the longifolene-rich fraction. This protocol is based on a method described in patent CN104193579A.[3]
Materials and Equipment:
-
Longifolene-rich fraction (containing caryophyllene)
-
Acetic acid
-
p-Toluenesulfonic acid
-
Resorcinol (p-dihydroxybenzene)
-
Water
-
Reaction kettle with a stirrer and temperature control
-
Separatory funnel
-
Rectification column
Procedure:
-
Reaction Setup: In a reaction kettle, combine the longifolene-rich fraction, water, acetic acid, resorcinol, and p-toluenesulfonic acid under agitation. The ratios of the components can be adjusted based on the initial purity of the longifolene fraction. For example, for 1.0 kg of a fraction containing 68% longifolene and 12% caryophyllene, use 0.12 kg of water, 0.16 kg of acetic acid, 0.02 kg of resorcinol, and 0.07 kg of p-toluenesulfonic acid.[3]
-
Reaction: Heat the mixture to 40-60°C and continue stirring for 6-10 hours.[3] This process is intended to chemically modify the caryophyllene, making it easier to separate.
-
Separation: Stop stirring and allow the mixture to stand and separate into layers.
-
Washing: Separate the organic layer and wash it with water to remove any remaining acid and other water-soluble components.
-
Rectification: The washed organic material is then subjected to rectification (distillation) to obtain purified longifolene.
Quantitative Data Summary
The following tables summarize the quantitative data associated with the extraction and purification of longifolene.
Table 1: Composition of Turpentine Oil from Pinus roxburghii
| Component | Percentage Range (%) |
| α-Pinene | 20 - 35 |
| β-Pinene | 5 - 10 |
| Δ³-Carene | 55 - 65 |
| Longifolene | 2 - 10 |
| Other Terpenes | 2 - 10 |
| Data synthesized from multiple sources.[1][6][7] |
Table 2: Parameters for Chemical Purification of a Longifolene-Rich Fraction
| Parameter | Value |
| Initial Longifolene Purity | 65% - 68% |
| Initial Caryophyllene Content | 10% - 12% |
| Reaction Temperature | 40 - 60 °C |
| Reaction Time | 6 - 10 hours |
| Final Longifolene Purity | Up to 82% |
| Data from patent CN104193579A.[3] |
Quality Control: Purity Analysis
5.1. Protocol: GC-MS Analysis of Longifolene
Objective: To determine the purity of longifolene samples and quantify its presence in different fractions.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for terpene analysis (e.g., HP-5MS)
-
Helium (carrier gas)
-
Longifolene standard
-
Hexane (solvent)
-
Microsyringe
-
Vials
Procedure:
-
Sample Preparation: Prepare a dilute solution of the longifolene sample in hexane (e.g., 1 mg/mL). Also, prepare a series of standard solutions of known concentrations of pure longifolene for calibration.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. (This program should be optimized based on the specific instrument and column).
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Data Analysis: Identify the longifolene peak based on its retention time and mass spectrum by comparing it to the standard and reference libraries (e.g., NIST). Quantify the amount of longifolene by integrating the peak area and using the calibration curve generated from the standards.
Visualized Workflows
Overall Workflow for Longifolene Extraction and Purification
Caption: Workflow for Longifolene Extraction and Purification.
Detailed Purification and Analysis Workflow
Caption: Detailed Purification and Analysis Workflow.
References
- 1. phytojournal.com [phytojournal.com]
- 2. Longifolene - Wikipedia [en.wikipedia.org]
- 3. CN104193579A - Purification method for longifolene - Google Patents [patents.google.com]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpab.com [ijpab.com]
- 7. Analgesic and Anti-Inflammatory Activity of Pinus roxburghii Sarg - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Longifolene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the accurate quantification of Longifolene, a tricyclic sesquiterpene hydrocarbon found in various plant resins.[1] The protocols outlined below are primarily based on Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID), which are the most common and robust techniques for analyzing volatile compounds like Longifolene.[2][3][4][5] Additionally, a High-Performance Liquid Chromatography (HPLC) method, adapted from a validated protocol for the related isomer Isolongifolene, is presented as a viable alternative, particularly for non-volatile sample matrices.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) for Longifolene Quantification
GC-MS is a powerful technique for both the identification and quantification of Longifolene.[4] The gas chromatograph separates the volatile components of a sample, and the mass spectrometer detects and identifies the eluted compounds based on their mass-to-charge ratio.[7]
Application Note:
This method is highly suitable for the analysis of Longifolene in complex matrices such as essential oils, plant extracts, and fermentation broths.[2][3] The high selectivity of the mass spectrometer allows for accurate quantification even in the presence of co-eluting compounds. The identification of Longifolene can be confirmed by comparing its retention time and mass spectrum with that of a certified reference standard.[2]
Experimental Protocol:
a) Sample Preparation:
-
Liquid Samples (e.g., Essential Oils):
-
Prepare a stock solution of the essential oil in a suitable volatile solvent (e.g., hexane or chloroform) at a concentration of 1 mg/mL.[8]
-
Perform a serial dilution of the stock solution to bring the Longifolene concentration within the calibration range.
-
For quantitative analysis, add an internal standard (e.g., para-xylene) to the final diluted sample.[8]
-
-
Solid Samples (e.g., Plant Material):
-
Perform hydrodistillation or solvent extraction (e.g., with hexane) to isolate the volatile compounds.
-
Concentrate the extract under a gentle stream of nitrogen.
-
Re-dissolve the residue in a known volume of a suitable solvent and proceed with dilution as for liquid samples.
-
-
Aqueous Samples (e.g., Fermentation Broth):
-
Perform liquid-liquid extraction with an immiscible organic solvent like hexane.[2]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract and prepare for injection as described above.
-
b) GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 6890 GC or equivalent |
| Mass Spectrometer | Agilent 5973N MS or equivalent |
| Column | Elite-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[5] |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 min, ramp to 220 °C at 4 °C/min, then to 290 °C at 30 °C/min, and hold for 10 min.[5][8] |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-400 amu |
| Quantification Ion | To be determined from the mass spectrum of a Longifolene standard (e.g., m/z 204 as the molecular ion).[4] |
c) Calibration and Quantification:
-
Prepare a series of calibration standards of Longifolene in the same solvent as the sample, covering the expected concentration range.
-
Inject the calibration standards and the samples into the GC-MS system.
-
Construct a calibration curve by plotting the peak area ratio of Longifolene to the internal standard against the concentration of Longifolene.
-
Determine the concentration of Longifolene in the samples from the calibration curve.
Method Validation Summary (Illustrative Data):
The following table summarizes typical validation parameters for a GC-MS method for terpene quantification, in accordance with ICH guidelines.[8][9]
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Workflow:
High-Performance Liquid Chromatography (HPLC) for Longifolene Quantification
While GC is the standard for volatile compounds, HPLC can be advantageous for samples in non-volatile matrices or when derivatization is undesirable.[6] The following protocol is adapted from a validated method for Isolongifolene, a structural isomer of Longifolene, and is expected to be applicable with minor modifications.[6]
Application Note:
This RP-HPLC method is particularly useful for the quantification of Longifolene in formulations where the matrix is not suitable for direct GC injection, such as nanoformulations, creams, or lotions.[6] It offers robust and precise quantification.[6]
Experimental Protocol:
a) Sample Preparation:
-
Nanoformulations/Aqueous Suspensions:
-
Disrupt the formulation to release the entrapped Longifolene (e.g., by sonication or addition of a suitable organic solvent).
-
Extract the Longifolene into an organic solvent (e.g., methanol or acetonitrile).
-
Filter the extract through a 0.22 µm syringe filter before injection.
-
-
Creams/Lotions:
-
Disperse a known amount of the sample in a suitable solvent (e.g., isopropanol).
-
Perform liquid-liquid extraction with a non-polar solvent to isolate the Longifolene.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Filter the final solution before injection.
-
b) HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity or equivalent with a Diode Array Detector (DAD) |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 210 nm (as Longifolene lacks a strong chromophore, low UV is necessary) |
c) Calibration and Quantification:
-
Prepare a series of Longifolene calibration standards in the mobile phase.
-
Inject the standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of Longifolene.
-
Determine the concentration of Longifolene in the samples from the calibration curve.
Method Validation Summary (Adapted from Isolongifolene Data):
The following table presents expected validation parameters for an HPLC method for Longifolene, based on data for a similar compound.[6]
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102%[6] |
| Precision (% RSD) | < 2% |
Experimental Workflow:
Summary of Quantitative Data
The following table provides a comparative summary of the typical quantitative performance of the described analytical techniques for Longifolene quantification.
| Analytical Technique | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| GC-MS | > 0.99 | 0.01 - 0.1 | 0.03 - 0.3 | 95 - 105% | < 5% |
| RP-HPLC | > 0.995 | 0.1 - 0.5 | 0.3 - 1.5 | 98 - 102% | < 2% |
Note: The performance characteristics for RP-HPLC are based on a validated method for Isolongifolene and may require optimization and validation for Longifolene.[6] The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. For all quantitative work, method validation according to ICH guidelines is essential to ensure reliable and accurate results.[10][11][12]
References
- 1. Longifolene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a gas chromatography method for the determination of β-caryophyllene in clove extract and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrdpl.com [ijrdpl.com]
- 11. ikev.org [ikev.org]
- 12. Validation of Analytical Methods: A Review [gavinpublishers.com]
Application of the De Mayo Reaction in the Total Synthesis of (±)-Longifolene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview and experimental protocol for the application of the De Mayo reaction in the total synthesis of the tricyclic sesquiterpene, (±)-longifolene. The synthesis, originally developed by Oppolzer and Godel, showcases a powerful intramolecular [2+2] photocycloaddition followed by a retro-aldol fragmentation to construct the complex carbon skeleton of the target molecule efficiently. This application note is intended to serve as a practical guide for researchers in organic synthesis, offering detailed methodologies and insights into this classic transformation.
Introduction
Longifolene, a naturally occurring hydrocarbon isolated from pine resin, has been a prominent target in total synthesis due to its intricate bridged tricyclic structure. Among the various synthetic strategies developed, the approach by Oppolzer and Godel stands out for its elegant application of the De Mayo reaction.[1] This photochemical reaction sequence involves the intramolecular [2+2] cycloaddition of an enol derivative of a 1,3-diketone with an alkene, followed by a retro-aldol cleavage of the resulting cyclobutane ring.[2] This strategy allows for the rapid assembly of complex carbocyclic frameworks from relatively simple starting materials.
Reaction Pathway and Logic
The core of Oppolzer's strategy revolves around the construction of a key 1,5-diketone intermediate, which contains the carbon framework necessary for the subsequent cyclization to form the longifolene skeleton. The De Mayo reaction provides a streamlined route to this intermediate. The logical flow of the key steps is outlined below.
References
Retrosynthetic Analysis of Longifolene: Application Notes and Protocols for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the prominent retrosynthetic strategies for the total synthesis of (+)-Longifolene, a complex tricyclic sesquiterpene. The content herein is curated for professionals in chemical research and drug development, offering insights into the strategic bond disconnections and key chemical transformations that have enabled the successful synthesis of this challenging natural product. Detailed experimental protocols for seminal syntheses are provided, alongside comparative data to aid in the selection and optimization of synthetic routes.
Introduction to Longifolene Synthesis
Longifolene, a constituent of pine resin, has been a classic target in total synthesis due to its intricate bridged ring system.[1][2] Its compact, non-functionalized hydrocarbon structure presents a significant synthetic challenge, demanding innovative and efficient strategies for the construction of its [7.3.1.05,11] tricyclic skeleton. Over the decades, several research groups have developed elegant and distinct approaches to its synthesis, each highlighting a different powerful synthetic methodology. This document outlines the retrosynthetic logic and experimental execution of four landmark syntheses by Corey, Oppolzer, Johnson, and Schultz.
Comparative Overview of Key Synthetic Strategies
The following table summarizes the quantitative data from the four discussed total syntheses of Longifolene, offering a clear comparison of their efficiency.
| Synthetic Strategy | Key Reaction | Starting Material | Number of Steps (Linear) | Overall Yield (%) | Year Published | Reference |
| E.J. Corey | Intramolecular Michael Addition | Wieland-Miescher Ketone | 14 | ~2.8 | 1961/1964 | [3][4] |
| Wolfgang Oppolzer | De Mayo Reaction | 1-Morpholinocyclopentene | 10 | 25 | 1978 | [5][6] |
| William S. Johnson | Cationic Polycyclization | Cyclopentanone Derivative | 10 | Not explicitly stated | 1975 | [7] |
| Arthur G. Schultz | Vinylcyclopropane-Cyclopentene Rearrangement | Substituted Anisole | 14 (Formal Synthesis) | Not explicitly stated | 1985 | [8] |
Retrosynthetic Analysis and Key Concepts
The retrosynthetic analysis of Longifolene reveals several strategic bond disconnections that simplify the complex tricyclic core to more accessible starting materials. Each approach leverages a distinct chemical transformation to construct the key carbon-carbon bonds.
The Corey Synthesis: An Intramolecular Michael Addition Approach
Corey's pioneering synthesis established the first successful route to Longifolene. The retrosynthetic strategy hinges on disconnecting the C7-C11 bond, which simplifies the bridged system to a decalin derivative. This disconnection is strategically chosen to be formed via an intramolecular Michael addition, a robust and well-established method for ring formation.
Caption: Retrosynthetic analysis of Longifolene via Corey's intramolecular Michael addition strategy.
The Oppolzer Synthesis: A Photochemical Approach
Oppolzer's elegant synthesis utilizes a powerful photochemical [2+2] cycloaddition, the De Mayo reaction, to construct the bridged bicyclic system in a highly efficient manner. The key disconnection is across the C7-C10 and C8-C9 bonds of a 1,5-diketone intermediate, which is the product of the retro-aldol step of the De Mayo reaction.
Caption: Oppolzer's retrosynthesis of Longifolene featuring the De Mayo reaction.
The Johnson Synthesis: A Biomimetic Cationic Polycyclization
Inspired by the proposed biosynthesis of Longifolene, Johnson's approach employs a remarkable cationic polycyclization cascade.[9][10] The retrosynthesis traces the complex tricyclic core back to an acyclic polyene precursor, which, upon acid-catalyzed cyclization, mimics the natural pathway to form the Longifolene skeleton in a single, highly stereoselective step.
Caption: Johnson's biomimetic retrosynthesis of Longifolene.
The Schultz Synthesis: A Vinylcyclopropane-Cyclopentene Rearrangement
Schultz's strategy features a thermally induced vinylcyclopropane-cyclopentene rearrangement to construct the five-membered ring of the Longifolene framework.[11] This pericyclic reaction provides a novel and efficient entry into the bridged ring system. The key disconnection involves the retro-rearrangement of the cyclopentene ring to a vinylcyclopropane intermediate.
References
- 1. chem.iitb.ac.in [chem.iitb.ac.in]
- 2. Synthesis of Longifolene through retrosynthestic analysis. | PPTX [slideshare.net]
- 3. m.youtube.com [m.youtube.com]
- 4. synarchive.com [synarchive.com]
- 5. synarchive.com [synarchive.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. synarchive.com [synarchive.com]
- 8. synarchive.com [synarchive.com]
- 9. The cationic cascade route to longifolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Longifolene [blueline.ucdavis.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Microbial Production of Longifolene in Yarrowia lipolytica
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the microbial production of the tricyclic sesquiterpene longifolene in the oleaginous yeast Yarrowia lipolytica. This engineered yeast serves as a promising and sustainable alternative to traditional plant extraction and chemical synthesis methods, which are often limited by low yields and high costs.[1][2][3] The strategies outlined below focus on metabolic and protein engineering to enhance longifolene production.
Introduction to Longifolene Production in Y. lipolytica
Longifolene, a key component of heavy turpentine, is widely used in the fragrance and cosmetics industries.[1][3] The non-conventional yeast Yarrowia lipolytica has emerged as a robust chassis for producing terpenoids due to its high flux of the precursor acetyl-CoA and its oleaginous nature.[4][5][6] Engineering Y. lipolytica for longifolene production involves the introduction of a longifolene synthase and the optimization of the native mevalonate (MVA) pathway to increase the supply of the precursor farnesyl pyrophosphate (FPP).[1][2][7]
Metabolic Engineering Strategies
Several metabolic engineering strategies have been successfully employed to increase longifolene titers in Y. lipolytica. These strategies are summarized below and a detailed workflow is presented in the diagram.
Key Engineering Strategies:
-
Heterologous Gene Expression: Integration of a longifolene synthase from Pinus sylvestris (PsTPS) to convert FPP to longifolene.[1][2][3]
-
MVA Pathway Upregulation: Overexpression of key genes in the mevalonate pathway to boost the supply of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal C5 precursors for terpenoids.[1][2][5][7]
-
Protein Engineering: Optimization of the longifolene synthase (tPsTPS) for improved catalytic efficiency.[1][2]
-
Chaperone Co-expression: Co-expression of molecular chaperones to enhance the synthesis and secretion of the heterologous synthase.[1][2]
-
Isopentenol Utilization Pathway (IUP): Introduction of a pathway to utilize isopentenol as a supplementary C5 substrate source.[1][2]
-
Cultivation Optimization: Adjusting culture conditions such as temperature and dissolved oxygen to improve product efflux and strain growth.[1][2][3]
Caption: Experimental workflow for engineering Y. lipolytica for enhanced longifolene production.
Quantitative Data Summary
The following table summarizes the longifolene production titers achieved in engineered Y. lipolytica strains.
| Strain Description | Longifolene Titer (mg/L) | Cultivation Condition | Reference |
| Engineered E. coli | 2.64 | Shake Flask | [1][3] |
| Engineered S. cerevisiae | 17.7 and 27.3 | Shake Flask | [3] |
| Initial Engineered Y. lipolytica | ~6 | Shake Flask | [3] |
| Engineered Strain Z03 | 34.67 | Shake Flask | [1][2][3] |
Signaling Pathway for Longifolene Production
The core of longifolene production lies in the engineering of the native mevalonate (MVA) pathway in Y. lipolytica. The pathway begins with acetyl-CoA and culminates in the synthesis of FPP, which is then converted to longifolene by the heterologous longifolene synthase.
Caption: The engineered mevalonate (MVA) pathway for longifolene production in Y. lipolytica.
Experimental Protocols
The following are detailed protocols for the key experiments involved in the production of longifolene in Y. lipolytica.
Strain and Media Preparation
-
Bacterial Strain: E. coli DH5α is used for plasmid construction and is cultivated in Luria-Bertani (LB) medium at 37°C.[3]
-
Yeast Strain: Yarrowia lipolytica Po1f is a common initial strain.[3]
-
Yeast Culture Media:
-
YPD Medium: 1% yeast extract, 2% peptone, and 2% glucose. Used for routine growth at 28°C.[3]
-
Seed Culture: Inoculate a single colony into a conical flask with 1 mL of YPD and culture for 24 hours at 28°C with shaking at 140 rpm.[1]
-
Fermentation Medium: YP medium (1% yeast extract, 2% peptone) supplemented with a higher glucose concentration (e.g., 80 g/L) is used for production.[8][9][10]
-
Genetic Engineering of Y. lipolytica
-
Plasmid Construction: All plasmids and primers for gene assembly are designed and synthesized.[3] Standard molecular cloning techniques are used for plasmid construction in E. coli.
-
Yeast Transformation: The constructed plasmids are integrated into the Y. lipolytica genome using established transformation protocols (e.g., lithium acetate/single-stranded carrier DNA/polyethylene glycol method).
-
Selection of Transformants: Transformed cells are plated on selective media (e.g., containing nourseothricin or hygromycin) to isolate successful integrants.[8][9][10]
-
Verification: Correct integration of the target genes is verified by colony PCR and DNA sequencing.
Shake Flask Fermentation
-
Inoculation: Inoculate the seed culture into the fermentation medium to a starting optical density at 600 nm (OD600) of 0.1.[10]
-
Two-Phase Cultivation: For volatile products like longifolene, a two-phase cultivation system with an organic overlay (e.g., dodecane) is often used to capture the product and reduce its volatility and potential toxicity to the cells.[7]
-
Cultivation Conditions:
-
Temperature: Initially cultivate at 28°C. A reduction in temperature during the fermentation process can enhance the efflux of longifolene.[1][2][3]
-
Agitation: Maintain shaking at an appropriate speed (e.g., 140-300 rpm) to ensure adequate aeration.[1][10]
-
Dissolved Oxygen: Monitor and maintain dissolved oxygen levels to promote cell growth.[1][2][3]
-
-
Sampling: Collect samples at regular intervals for analysis of cell growth (OD600) and longifolene production.
Longifolene Extraction and Quantification
-
Sample Preparation: Centrifuge the culture broth to separate the cells and the organic phase.
-
Extraction: The longifolene is primarily captured in the organic overlay. The organic phase is collected for analysis.
-
Quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The organic samples are diluted in a suitable solvent (e.g., cyclohexane) with an internal standard.[10]
-
Analysis: The samples are analyzed by GC-MS to identify and quantify the longifolene peak based on its retention time and mass spectrum compared to a standard.
-
Data Analysis: The results are presented as mean ± standard deviation (SD) from multiple replicates.[1] Statistical analysis can be performed using t-tests or ANOVA.[1]
-
Conclusion
The microbial production of longifolene in Yarrowia lipolytica represents a significant advancement in the sustainable manufacturing of this valuable sesquiterpene. The metabolic and protein engineering strategies detailed in these notes have led to a substantial increase in production titers.[1][2][3] Further optimization of fermentation processes and strain engineering holds the potential to achieve industrially relevant production levels, making Y. lipolytica a viable platform for the bio-based economy.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing longifolene production in Yarrowia lipolytica via metabolic and protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing longifolene production in Yarrowia lipolytica via metabolic and protein engineering - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Engineering of Yarrowia lipolytica for terpenoid production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yarrowia lipolytica Strains Engineered for the Production of Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Yarrowia lipolytica Strains Engineered for the Production of Terpenoids [frontiersin.org]
- 10. frontiersin.org [frontiersin.org]
Application Notes and Protocols: Late-Stage C-H Functionalization in the Synthesis of Longifolene Congeners
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the late-stage C-H functionalization in the synthesis of Longifolene congeners, with a focus on the divergent synthesis of oxidized longiborneol derivatives. The methodologies outlined are based on contemporary synthetic strategies, offering powerful tools for the structural diversification of complex molecules.
Introduction to Late-Stage C-H Functionalization
Late-stage functionalization (LSF) of C-H bonds is a transformative strategy in chemical synthesis, enabling the direct introduction of functional groups into complex molecules at advanced stages of a synthetic sequence.[1][2] This approach circumvents the need for lengthy de novo syntheses or the installation of directing groups early in a synthetic route. In the context of natural product synthesis, LSF provides a powerful platform for the divergent production of analogues, facilitating the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. The longiborneol scaffold, a congener of longifolene, presents a C-H rich framework, making it an ideal candidate for showcasing the utility of modern C-H functionalization methods.[1][2]
Strategic Approach to Longiborneol Congeners
The synthesis of various oxidized longiborneol congeners can be achieved from a common intermediate through a series of late-stage C-H functionalization reactions. This divergent strategy highlights the efficiency and versatility of these methods in generating molecular diversity. The overall workflow involves the initial synthesis of a core scaffold, followed by targeted C-H functionalization to install hydroxyl groups at various positions.
Caption: Divergent synthesis of longiborneol congeners.
I. Undirected C-H Oxidation with Methyl(trifluoromethyl)dioxirane (TFDO)
Undirected C-H oxidation offers a means to functionalize sterically accessible and electronically rich C-H bonds. Methyl(trifluoromethyl)dioxirane (TFDO) has been identified as an effective reagent for the oxidation of the longiborneol scaffold.[1]
Data Presentation
| Substrate | Product(s) | Reagent | Solvent | Time (h) | Yield (%) | Reference |
| Acetyl-longiborneol | C4-OH, C11-OH | TFDO | CH2Cl2 | 0.5 | 40 (C4), 25 (C11) | [1] |
Experimental Protocol: Undirected C-H Oxidation of Acetyl-longiborneol
Materials:
-
Acetyl-longiborneol
-
Methyl(trifluoromethyl)dioxirane (TFDO) solution in CH2Cl2 (prepared from 2,2,2-trifluoroacetophenone and Oxone)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of acetyl-longiborneol (1.0 equiv) in anhydrous CH2Cl2 (0.1 M) at 0 °C under an inert atmosphere, add a solution of TFDO (2.0 equiv) in CH2Cl2 dropwise.
-
Stir the reaction mixture at 0 °C and monitor by thin-layer chromatography (TLC).
-
Upon completion (typically 30 minutes), quench the reaction by the addition of saturated aqueous Na2S2O3.
-
Separate the layers and extract the aqueous layer with CH2Cl2 (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the C4-hydroxy and C11-hydroxy longiborneol derivatives.
Caption: Workflow for undirected C-H oxidation.
II. Directed C-H Silylation followed by Oxidation (Hartwig's Protocol)
For the synthesis of 12-hydroxylongiborneol, a directed C-H functionalization approach is necessary. The use of a silyl ether directing group, as pioneered by Hartwig and coworkers, allows for the targeted silylation of a primary C-H bond, which can then be oxidized to the corresponding alcohol.[1]
Data Presentation
| Substrate | Directing Group | Key Steps | Overall Yield (%) | Reference |
| iso-Longiborneol | Hydrido(dimethyl)silyl ether | 1. Silylation2. Ir-catalyzed C-H silylation3. Tamao-Fleming oxidation | 35 | [1] |
Experimental Protocol: Synthesis of 12-Hydroxylongiborneol
Part A: Formation of the Hydrido(dimethyl)silyl Ether
-
To a solution of iso-longiborneol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous dichloromethane (CH2Cl2, 0.2 M) at 0 °C, add chlorodimethylsilane (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench with water and extract with CH2Cl2.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify by silica gel chromatography.
Part B: Iridium-Catalyzed C-H Silylation
-
In a glovebox, combine the silyl ether from Part A (1.0 equiv), [Ir(cod)OMe]2 (3 mol %), and dtbpy (6 mol %) in anhydrous cyclooctane (0.05 M).
-
Heat the reaction mixture at 120 °C for 24 hours.
-
Cool to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Part C: Tamao-Fleming Oxidation
-
To a solution of the cyclosiloxane from Part B (1.0 equiv) in a 2:1 mixture of THF and methanol (0.1 M), add potassium fluoride (2.0 equiv) and potassium bicarbonate (2.0 equiv).
-
Cool the mixture to 0 °C and add 30% hydrogen peroxide (4.0 equiv) dropwise.
-
Stir at room temperature for 12 hours.
-
Quench with saturated aqueous Na2S2O3 and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify by silica gel chromatography to yield 12-hydroxylongiborneol.
Caption: Directed C-H silylation and oxidation workflow.
III. Oxime-Directed C-H Acetoxylation (Sanford's Protocol)
The synthesis of 14- and 15-hydroxylongiborneols can be achieved through a relay oxidation strategy. An oxime directing group, installed at a distal position, can facilitate the palladium-catalyzed acetoxylation of C-H bonds at C14 and C15.[1]
Data Presentation
| Substrate | Directing Group | Catalyst | Oxidant | Product(s) | Yield (%) | Reference |
| C5-functionalized oxime | Oxime | Pd(OAc)2 | PhI(OAc)2 | C14-OAc, C15-OAc | 50 (combined) | [1] |
Experimental Protocol: Directed C-H Acetoxylation
Materials:
-
C5-functionalized longiborneol oxime
-
Palladium(II) acetate (Pd(OAc)2)
-
(Diacetoxyiodo)benzene (PhI(OAc)2)
-
Acetic acid (AcOH)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the C5-functionalized oxime (1.0 equiv) in a 1:1 mixture of AcOH and CH2Cl2 (0.05 M), add Pd(OAc)2 (10 mol %).
-
Add PhI(OAc)2 (1.2 equiv) in one portion.
-
Stir the reaction mixture at 40 °C for 18 hours.
-
Cool to room temperature and dilute with CH2Cl2.
-
Carefully neutralize with saturated aqueous NaHCO3.
-
Separate the layers and extract the aqueous layer with CH2Cl2.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify the crude product by silica gel chromatography to afford a mixture of the C14- and C15-acetoxylated products.
-
Subsequent hydrolysis of the acetoxy group and cleavage of the oxime are required to obtain the final hydroxylongiborneol products.
Caption: Oxime-directed C-H acetoxylation workflow.
Conclusion
The application of late-stage C-H functionalization provides a robust and flexible strategy for the synthesis of longifolene congeners. The protocols detailed herein for undirected oxidation, directed silylation/oxidation, and directed acetoxylation demonstrate the power of these methods to access a diverse range of oxidized longiborneol derivatives from a common intermediate. These approaches are anticipated to be broadly applicable in the synthesis of other complex natural products and in the generation of compound libraries for drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Longifolene Production in Microbial Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of longifolene in microbial fermentation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common microbial hosts for longifolene production?
A1: The most commonly engineered microbial hosts for longifolene production are Escherichia coli, Saccharomyces cerevisiae, and Yarrowia lipolytica. Each host offers distinct advantages. E. coli is known for its rapid growth and well-established genetic tools. S. cerevisiae is a robust eukaryotic host with a native mevalonate (MVA) pathway, which is the precursor pathway for longifolene. Y. lipolytica is an oleaginous yeast that can provide a large pool of acetyl-CoA, the starting molecule for the MVA pathway.
Q2: What is the primary metabolic pathway to target for increasing longifolene yield?
A2: The primary target is the mevalonate (MVA) pathway, which synthesizes the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These molecules are condensed to form farnesyl pyrophosphate (FPP), the direct precursor to longifolene. Enhancing the flux through the MVA pathway is a critical strategy for improving longifolene production.
Q3: How can the expression and activity of longifolene synthase be improved?
A3: Improving the expression and activity of longifolene synthase, the enzyme that converts FPP to longifolene, can be achieved through several methods. Codon optimization of the synthase gene to match the codon usage of the expression host is a common starting point. Additionally, protein engineering can be employed to enhance the catalytic efficiency of the enzyme. Co-expression of molecular chaperones can also improve the correct folding and solubility of the synthase, leading to higher activity.
Q4: What is the significance of fed-batch fermentation for longifolene production?
A4: Fed-batch fermentation is a crucial strategy for achieving high-density cell cultures and, consequently, high titers of longifolene. This technique involves the controlled feeding of nutrients during the fermentation process, which helps to avoid the accumulation of inhibitory byproducts and maintains optimal growth conditions. This leads to significantly higher product yields compared to simple batch cultures.
Troubleshooting Guides
This section provides solutions to common problems encountered during longifolene fermentation experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Good cell growth, but low or no longifolene production. | 1. Inefficient longifolene synthase expression or activity. 2. Low availability of the precursor, Farnesyl Pyrophosphate (FPP). 3. Degradation of longifolene. | 1. Verify synthase expression via SDS-PAGE and Western blot. Perform an in-vitro enzyme activity assay. Consider codon optimization or co-expression of chaperones. 2. Overexpress key enzymes in the MVA pathway (e.g., tHMG1, ERG20). Down-regulate competing pathways that consume FPP (e.g., sterol biosynthesis by repressing ERG9). 3. Implement a two-phase fermentation system with an organic solvent overlay (e.g., dodecane) to capture volatile longifolene and prevent degradation. |
| Inhibition of cell growth after induction. | 1. Metabolic burden from the overexpression of heterologous proteins. 2. Accumulation of toxic intermediates in the MVA pathway, such as FPP. | 1. Use lower induction temperatures (e.g., 18-25°C) and a lower concentration of the inducer (e.g., IPTG). Utilize tunable promoter systems for more controlled expression. 2. Ensure efficient conversion of FPP to longifolene by optimizing the expression of a highly active longifolene synthase. Balance the expression levels of the MVA pathway genes to avoid bottlenecks and intermediate accumulation. |
| Low FPP precursor availability. | 1. Insufficient flux through the MVA pathway. 2. Diversion of FPP to competing pathways (e.g., sterol or ubiquinone synthesis). 3. Feedback inhibition of MVA pathway enzymes. | 1. Overexpress rate-limiting enzymes of the MVA pathway, such as HMG-CoA reductase (HMGR). Introduce a heterologous MVA pathway. 2. Down-regulate or knockout genes in competing pathways, such as squalene synthase (ERG9). 3. Investigate and engineer key regulatory enzymes to be less sensitive to feedback inhibition. |
| Plasmid instability and loss of production over time. | 1. High metabolic burden leading to selective pressure against plasmid-bearing cells. 2. Inconsistent plasmid copy number. | 1. Integrate the expression cassettes for the longifolene synthesis pathway into the host chromosome for stable expression. 2. Use stable, low-copy-number plasmids or chromosomal integration. |
Data Presentation
Table 1: Comparison of Longifolene Production in Different Microbial Hosts and Fermentation Strategies
| Host Organism | Engineering Strategy | Fermentation Scale | Longifolene Titer (mg/L) | Reference |
| E. coli | Heterologous MVA pathway, codon-optimized longifolene synthase | Shake Flask | 2.64 | |
| E. coli | Heterologous MVA pathway, codon-optimized longifolene synthase | 5L Fed-batch | 382 | |
| S. cerevisiae | Debottlenecking of MVA pathway, chaperone co-expression | Shake Flask | 27.30 | |
| S. cerevisiae | Debottlenecking of MVA pathway, chaperone co-expression | Fed-batch | 1249 | |
| Y. lipolytica | MVA pathway overexpression, protein-engineered synthase, IUP pathway | Shake Flask | 34.67 |
Experimental Protocols
Protocol 1: Construction of a Longifolene-Producing E. coli Strain
This protocol describes the assembly of a two-plasmid system in E. coli for longifolene production, with one plasmid carrying the MVA pathway genes and the other carrying the longifolene synthase gene.
1. Plasmid Construction:
-
MVA Pathway Plasmid:
-
Amplify the genes for the upper MVA pathway (e.g., atoB, hmgS, hmgR) and the lower MVA pathway (e.g., erg12, erg8, erg19, idi) from a suitable source (e.g., S. cerevisiae genomic DNA).
-
Assemble these genes into a single operon under the control of a strong, inducible promoter (e.g., Ptrc or PBAD) in a medium-copy-number plasmid (e.g., pACYCDuet-1). Use a method like Gibson assembly for seamless cloning.
-
-
Longifolene Synthase Plasmid:
-
Synthesize the codon-optimized longifolene synthase gene (e.g., from Picea abies) and clone it into a compatible expression vector (e.g., pET-28a) under the control of a T7 promoter.
-
2. Transformation:
-
Co-transform the MVA pathway plasmid and the longifolene synthase plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Select for transformants on LB agar plates containing the appropriate antibiotics for both plasmids.
3. Expression and Production:
-
Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C.
-
Inoculate the main culture in a defined medium (e.g., M9 medium supplemented with glucose) with the starter culture.
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with the appropriate inducers (e.g., IPTG and/or arabinose) and reduce the temperature to 18-25°C for overnight production.
Protocol 2: Fed-Batch Fermentation of Engineered E. coli
This protocol outlines a general fed-batch fermentation strategy to enhance longifolene production.
1. Media Preparation:
-
Batch Medium: Prepare a defined mineral salt medium with an initial concentration of glucose (e.g., 20 g/L).
-
Feed Medium: Prepare a highly concentrated glucose solution (e.g., 500 g/L) supplemented with magnesium and trace elements.
2. Fermenter Setup and Inoculation:
-
Prepare and sterilize a 5L bioreactor containing the batch medium.
-
Inoculate the fermenter with an overnight culture of the engineered E. coli strain.
3. Fermentation Process:
-
Maintain the temperature at 37°C and pH at 7.0 (controlled with the addition of ammonia or a suitable base).
-
Maintain dissolved oxygen (DO) above 20% by controlling the agitation speed and airflow rate.
-
After the initial glucose is depleted (indicated by a sharp increase in DO), start the exponential feeding of the feed medium to maintain a specific growth rate.
-
When the culture reaches a high cell density (e.g., OD600 of 50-80), induce protein expression with IPTG and reduce the temperature to 25-30°C.
-
Continue the fed-batch fermentation for 24-48 hours post-induction.
4. Product Recovery and Analysis:
-
Add an organic solvent (e.g., dodecane) to the fermenter broth at the end of the fermentation to extract the longifolene.
-
Separate the organic phase and analyze the longifolene concentration using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 3: Western Blot Analysis of Longifolene Synthase
This protocol is for verifying the expression of the longifolene synthase protein.
1. Sample Preparation:
-
Collect cell pellets from the induced culture.
-
Resuspend the cells in a lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
2. SDS-PAGE and Transfer:
-
Mix a standardized amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the longifolene synthase (or a tag on the protein, e.g., His-tag) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
4. Detection:
-
Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
Visualizations
Caption: The engineered metabolic pathway for longifolene production.
Caption: A logical workflow for troubleshooting low longifolene yield.
Challenges in the chemical synthesis of Longifolene's complex structure.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the chemical synthesis of Longifolene. The content is tailored for researchers, scientists, and drug development professionals engaged in this complex synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural challenges in the total synthesis of Longifolene?
The main challenges in synthesizing Longifolene stem from its unique and complex bridged tricyclic structure. Key difficulties include:
-
Three Chiral Centers and Two Quaternary Carbons: The molecule possesses a compact and rigid skeleton with multiple stereocenters, including two quaternary carbons, which demand a high degree of stereocontrol during synthesis.[1]
-
Absence of Functional Groups: Longifolene is a hydrocarbon with only a single double bond, offering limited handles for functional group interconversions in the final stages of the synthesis. This necessitates the introduction and subsequent removal of functional groups throughout the synthetic route.[1]
-
Bridged Ring System: The presence of a seven-membered ring bridged by a bicyclo[2.2.1]heptane system creates significant steric hindrance and conformational rigidity, influencing the reactivity of intermediates and the feasibility of certain cyclization strategies.
Q2: What are the key strategic approaches that have been successfully employed for the total synthesis of Longifolene?
Several successful total syntheses of Longifolene have been reported, each with a distinct strategic approach to tackle its complex architecture. The most notable strategies were pioneered by:
-
E.J. Corey (1961): This approach features an intramolecular Michael addition to construct a key tricyclic intermediate, followed by a pinacol rearrangement for ring expansion.[1][2]
-
Wolfgang Oppolzer (1978): This synthesis utilizes a photochemical [2+2] cycloaddition (the de Mayo reaction) as the key step to form a cyclobutane intermediate, which then undergoes a retro-aldol reaction to reveal the bridged ring system.[3][4][5]
-
William S. Johnson (1975): This strategy is renowned for its biomimetic cationic polycyclization cascade, which efficiently constructs the core of the Longifolene skeleton in a single step.[6][7][8]
-
John E. McMurry (1972): This route involves the construction of a bridged system followed by a crucial ring expansion step to form the seven-membered ring of Longifolene.[9][10]
Troubleshooting Guides
Corey Synthesis: Intramolecular Michael Addition
Problem: Low yield (reported as low as 10-20%) and formation of side products during the intramolecular Michael addition to form the tricyclic ketone intermediate.[9]
Possible Causes and Solutions:
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Unfavorable equilibrium of the Michael addition. | - Choice of Base: Use a strong, non-nucleophilic base to ensure complete enolate formation. Potassium tert-butoxide is commonly used. - Solvent: Aprotic solvents are generally preferred to avoid protonation of the enolate. Toluene or benzene are suitable options. - Temperature: The reaction may require elevated temperatures to overcome the activation energy, but this can also promote side reactions. Careful optimization of the reaction temperature is crucial. |
| Side Product Formation | - Polymerization: The enolate can react intermolecularly. - Aldol Condensation: Self-condensation of the starting material or product. | - High Dilution: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular side reactions. - Slow Addition: Adding the substrate slowly to the base can help maintain a low concentration of the reactive enolate. |
Experimental Protocol: Intramolecular Michael Addition (Corey)
A solution of the diketone precursor in an appropriate aprotic solvent (e.g., toluene) is added dropwise to a stirred suspension of a strong base (e.g., potassium tert-butoxide) in the same solvent at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material. Upon completion, the reaction is quenched with a proton source (e.g., aqueous ammonium chloride) and the product is extracted and purified by chromatography.
Oppolzer Synthesis: de Mayo [2+2] Photocycloaddition
Problem: Poor regioselectivity or low quantum yield in the intramolecular [2+2] photocycloaddition.
Possible Causes and Solutions:
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Regioselectivity | The electronically excited state of the enone can react through different pathways, leading to a mixture of regioisomers. | - Solvent Polarity: The polarity of the solvent can influence the stability of the excited state and the transition states leading to different products. Experiment with a range of solvents from non-polar (e.g., cyclohexane) to more polar options. - Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy. |
| Low Quantum Yield | - Inefficient Intersystem Crossing: The singlet excited state may not efficiently convert to the reactive triplet state. - Quenching of the Excited State: Impurities or the solvent can deactivate the excited molecule. | - Sensitizer: If direct irradiation is inefficient, a triplet sensitizer (e.g., acetone, acetophenone) can be used to promote the formation of the reactive triplet state. - Degassing: Degas the solvent and reaction mixture thoroughly to remove oxygen, which is a known quencher of triplet states. - Wavelength of Light: Ensure the use of a light source with a wavelength that is strongly absorbed by the substrate. |
Experimental Workflow: Oppolzer's de Mayo Reaction
Caption: Workflow for the de Mayo [2+2] photocycloaddition.
Johnson Synthesis: Cationic Polycyclization
Problem: Formation of undesired cyclization products or incomplete cyclization during the cationic polycyclization cascade.
Possible Causes and Solutions:
| Issue | Potential Cause | Troubleshooting Steps |
| Undesired Cyclization Products | The polyene substrate can adopt multiple conformations leading to different cyclization pathways. The carbocation intermediates can be trapped by nucleophiles or undergo rearrangements. | - Lewis Acid: The choice and stoichiometry of the Lewis acid (e.g., SnCl4, TiCl4) are critical. A stronger Lewis acid may promote the desired cascade more efficiently. - Solvent: The polarity and coordinating ability of the solvent can influence the stability of the cationic intermediates. Non-polar, non-coordinating solvents are generally preferred. - Temperature: Low temperatures (-78 °C to 0 °C) are typically required to control the reactivity of the carbocations and improve selectivity. |
| Incomplete Cyclization | The cyclization cascade may terminate prematurely, leading to partially cyclized products. | - Substrate Purity: Impurities in the polyene starting material can interfere with the cyclization. Ensure the substrate is of high purity. - Reaction Time: While the cyclization is often rapid, insufficient reaction time may lead to incomplete conversion. Monitor the reaction closely. |
Logical Relationship: Cationic Polycyclization Control
Caption: Control points in the cationic polycyclization cascade.
McMurry Synthesis: Ring Expansion
Problem: Low yield or formation of rearrangement byproducts during the pinacol-type ring expansion of the diol intermediate.
Possible Causes and Solutions:
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Inefficient rearrangement or decomposition of the starting material or product under the reaction conditions. | - Activating Group: The choice of activating group on the secondary alcohol is crucial for selective migration. A good leaving group like a tosylate or mesylate is typically used. - Reaction Conditions: The reaction is often sensitive to temperature and the presence of moisture. Ensure anhydrous conditions and carefully control the temperature. |
| Rearrangement Byproducts | Migration of an undesired group (e.g., alkyl instead of vinyl) or subsequent rearrangements of the product. | - Migratory Aptitude: The relative migratory aptitude of the groups adjacent to the developing carbocation determines the product. In the McMurry synthesis, the vinyl group has a higher migratory aptitude than the alkyl group. Ensure the substrate is designed to favor the desired migration. - Reaction Quenching: Prompt and careful quenching of the reaction can prevent further rearrangements of the desired product. |
Quantitative Data Summary
The following table summarizes the number of steps and overall yields for the four major total syntheses of Longifolene.
| Synthesis | Key Reaction | Number of Steps | Overall Yield (%) | Reference |
| Corey (1961) | Intramolecular Michael Addition | ~15 | 2.8 | [1] |
| Oppolzer (1978) | de Mayo [2+2] Photocycloaddition | 11 | 23 | [1] |
| Johnson (1975) | Cationic Polycyclization | 11 | 26.6 | [1] |
| McMurry (1972) | Ring Expansion | 18 | ~5 | [10] |
Detailed Experimental Protocols
Detailed experimental protocols for each key step can be found in the original publications:
-
Corey Synthesis: J. Am. Chem. Soc.1964 , 86 (3), pp 478–485.
-
Oppolzer Synthesis: J. Am. Chem. Soc.1978 , 100 (8), pp 2583–2584.[3]
-
Johnson Synthesis: J. Am. Chem. Soc.1975 , 97 (16), pp 4777–4779.[6]
-
McMurry Synthesis: J. Am. Chem. Soc.1972 , 94 (20), pp 7132–7137.[10]
References
- 1. youtube.com [youtube.com]
- 2. Total Synthesis of Longifolene | Semantic Scholar [semanticscholar.org]
- 3. synarchive.com [synarchive.com]
- 4. studylib.net [studylib.net]
- 5. d-nb.info [d-nb.info]
- 6. synarchive.com [synarchive.com]
- 7. Longifolene [blueline.ucdavis.edu]
- 8. chem.iitb.ac.in [chem.iitb.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. synarchive.com [synarchive.com]
Optimizing fermentation conditions for enhanced Longifolene production.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing fermentation conditions for enhanced Longifolene production. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic engineering strategies to enhance Longifolene production in microbial hosts?
A1: The core strategies revolve around increasing the precursor supply and enhancing the efficiency of the biosynthetic pathway. Key approaches include:
-
Overexpression of the Mevalonate (MVA) Pathway: This is a fundamental step to boost the supply of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In organisms like Saccharomyces cerevisiae, key enzymes in the MVA pathway such as HMG-CoA reductase (HMGR) are often targeted for overexpression.[1][2][3]
-
Heterologous Expression of an Optimized Longifolene Synthase: Introducing a codon-optimized Longifolene synthase (LgfS), for instance from Picea abies or Pinus sylvestris, is crucial for converting the precursor farnesyl pyrophosphate (FPP) into Longifolene.[4][5]
-
Enhancing FPP Supply: Overexpressing FPP synthase (FPPS) can increase the pool of FPP available for the Longifolene synthase.[4]
-
Co-expression of Molecular Chaperones: This can improve the proper folding and activity of heterologously expressed enzymes like Longifolene synthase.
-
Introduction of Heterologous Pathways: Incorporating pathways like the isopentenol utilization pathway (IUP) can provide an alternative route for precursor supply.
Q2: Which microbial hosts are commonly used for Longifolene production, and what are their relative advantages?
A2: Escherichia coli and the yeast Yarrowia lipolytica or Saccharomyces cerevisiae are the most commonly engineered hosts for Longifolene production.
-
Escherichia coli :
-
Advantages: Rapid growth, well-understood genetics, and a wide array of genetic tools available. High cell densities can be achieved through fed-batch fermentation, leading to high volumetric productivity.[4]
-
Disadvantages: As a prokaryote, it may not be ideal for expressing all eukaryotic enzymes in their active form. Accumulation of toxic intermediates can sometimes be a challenge.[4]
-
-
Yarrowia lipolytica / Saccharomyces cerevisiae :
-
Advantages: As eukaryotes, they possess the necessary cellular machinery for post-translational modifications, which can be beneficial for the proper folding and function of plant-derived enzymes. They have a native MVA pathway that can be engineered for enhanced flux.[1][5] Y. lipolytica is a strict aerobe which can be advantageous for certain fermentation processes.[5]
-
Disadvantages: Generally have slower growth rates compared to E. coli.
-
Q3: What are the key fermentation parameters to optimize for maximizing Longifolene yield?
A3: Several physical and chemical parameters in the fermentation environment critically influence Longifolene production:
-
Temperature: Lowering the cultivation temperature (e.g., to 22°C from 28°C) has been shown to increase Longifolene yield, potentially by enhancing the synthesis and secretion of terpenes in yeast.[5]
-
pH: The optimal pH for cell growth and product formation can differ. For E. coli, a pH of 7.0 is often maintained during fed-batch fermentation.[4] For S. cerevisiae, growth is generally favored in slightly acidic conditions (pH 4.0-6.5), but the optimal pH for producing a specific secondary metabolite might vary.[6][7]
-
Dissolved Oxygen (DO): For aerobic organisms like Y. lipolytica, enhancing oxygen supply, for example by using baffled shake flasks, can significantly improve Longifolene production by promoting cell growth and the efficiency of aerobic reactions.[5]
-
Nutrient Feeding Strategy: In fed-batch cultures, a controlled feeding strategy is crucial to avoid the accumulation of inhibitory byproducts and to maintain a high cell density. For E. coli, controlling the glucose feed rate to keep its concentration low is a common strategy.[4]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low or No Longifolene Production | Ineffective expression or activity of Longifolene synthase. | - Verify the expression of the synthase via SDS-PAGE and Western blot.- Consider codon optimization of the synthase gene for the specific host.- Co-express molecular chaperones to aid in proper protein folding. |
| Insufficient precursor (FPP) supply. | - Overexpress key enzymes in the MVA pathway (e.g., HMGR, FPPS).- Confirm the expression and activity of the overexpressed MVA pathway enzymes. | |
| Toxicity of Longifolene or metabolic intermediates to the host cells. | - Implement a two-phase fermentation system with an organic solvent (e.g., decane) to extract Longifolene in situ.[4]- Modulate the expression levels of pathway enzymes to avoid the accumulation of toxic intermediates. | |
| Slow or Stalled Fermentation | Nutrient limitation. | - Analyze the medium composition and supplement with limiting nutrients (e.g., nitrogen, phosphate).- Implement a fed-batch strategy to provide a continuous supply of nutrients.[4] |
| Sub-optimal pH. | - Monitor the pH of the culture continuously.- Use a buffered medium or implement automated pH control with the addition of acid/base. | |
| Accumulation of inhibitory byproducts (e.g., ethanol, organic acids). | - Optimize the nutrient feeding strategy to avoid overflow metabolism.- Consider using a host strain with higher tolerance to the specific inhibitory compounds. | |
| Foaming in the Bioreactor | High cell density and protein content in the medium. | - Add an antifoaming agent (e.g., polyoxyethylene polyoxypropylene polyol ethers) automatically as needed.[4] |
| Inconsistent Batch-to-Batch Yield | Variability in inoculum quality. | - Standardize the inoculum preparation procedure (e.g., age of the seed culture, cell density). |
| Inconsistent fermentation conditions. | - Ensure precise control and monitoring of all critical parameters (temperature, pH, DO, feeding rate). | |
| Genetic instability of the engineered strain. | - Periodically re-sequence the production strain to check for mutations.- Prepare and maintain a well-characterized cell bank. |
Data Presentation
Table 1: Effect of Temperature and Aeration on Longifolene Production in Engineered Yarrowia lipolytica
| Temperature (°C) | Shake Flask Type | Biomass (OD600) | Longifolene Titer (mg/L) |
| 28 | Non-baffled | ~18 | ~25 |
| 22 | Non-baffled | ~15 | ~30 |
| 28 | Baffled | ~20 | ~28 |
| 22 | Baffled | ~16 | 34.67 |
| Data synthesized from findings suggesting lower temperatures and increased aeration enhance production.[5] |
Table 2: Longifolene Production in Engineered E. coli at Different Scales
| Fermentation Scale | Culture Type | Longifolene Titer (mg/L) |
| Shake Flask | Batch | 2.64 |
| 5 L Bioreactor | Fed-batch | 382 |
| Illustrates the significant increase in yield achievable with a controlled fed-batch process.[4] |
Experimental Protocols
Protocol 1: Shake Flask Fermentation of Engineered Saccharomyces cerevisiae for Longifolene Production
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of YPD medium (1% yeast extract, 2% peptone, 2% dextrose).
-
Incubate at 30°C with shaking at 200 rpm for 24 hours.
-
-
Production Culture:
-
Inoculate 50 mL of YPD medium in a 250 mL baffled shake flask with the seed culture to an initial OD600 of 0.1.
-
If using a two-phase system, add 10% (v/v) of a sterile organic solvent (e.g., decane) to the culture medium.
-
Incubate at the optimized temperature (e.g., 22°C) with vigorous shaking (e.g., 250 rpm).
-
-
Induction (if applicable):
-
If using an inducible promoter, add the inducing agent at the appropriate cell density (e.g., mid-exponential phase).
-
-
Sampling and Analysis:
-
Take samples at regular intervals to monitor cell growth (OD600) and pH.
-
For Longifolene quantification, harvest the organic phase (if using a two-phase system) or perform a whole-culture extraction.
-
-
Extraction and Quantification:
-
Centrifuge the sample to separate the organic layer or cell pellet.
-
Analyze the organic phase or the extract by Gas Chromatography-Mass Spectrometry (GC-MS) for Longifolene identification and quantification against a standard curve.
-
Protocol 2: Fed-Batch Fermentation of Engineered E. coli for Longifolene Production
-
Inoculum Preparation:
-
Inoculate a single colony into 50 mL of LB medium with appropriate antibiotics in a 250 mL shake flask.
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
-
Bioreactor Setup:
-
Prepare a 5 L bioreactor with 3 L of defined fermentation medium.
-
Sterilize the bioreactor and medium.
-
Calibrate pH and DO probes.
-
-
Batch Phase:
-
Inoculate the bioreactor with the overnight seed culture.
-
Run in batch mode at 37°C, maintaining pH at 7.0 with automated addition of ammonia, and DO above 30% by adjusting agitation and airflow.
-
-
Fed-Batch Phase:
-
Upon depletion of the initial carbon source (indicated by a sharp increase in DO), initiate the feeding of a concentrated glucose solution.
-
Control the feed rate to maintain a low glucose concentration in the bioreactor, thereby preventing acetate formation. An exponential feeding strategy can be employed to maintain a constant specific growth rate.
-
-
Induction:
-
When the culture reaches a high cell density (e.g., OD600 of 50-100), induce protein expression by adding IPTG (if using a lac-based promoter).
-
-
Two-Phase Fermentation:
-
After induction, add a sterile organic solvent like decane (10% v/v) to the bioreactor to capture the volatile Longifolene.
-
-
Harvesting and Analysis:
-
Continue the fermentation for 24-48 hours post-induction.
-
Harvest the organic phase for Longifolene quantification by GC-MS.[4]
-
Visualizations
Caption: The Mevalonate (MVA) pathway for Longifolene biosynthesis.
Caption: A typical experimental workflow for microbial Longifolene production.
Caption: A logical workflow for troubleshooting low Longifolene yield.
References
- 1. Enhancing fluxes through the mevalonate pathway in Saccharomyces cerevisiae by engineering the HMGR and β‐alanine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Manipulation of the precursor supply for high-level production of longifolene by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of high medium pH on growth, metabolism and transport in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of pH and temperature on growth and glycerol production kinetics of two indigenous wine strains of Saccharomyces cerevisiae from Turkey - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Titer in Traditional Plant Extraction of Longifolene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low titer in the traditional plant extraction of Longifolene.
Troubleshooting Guide: Low Longifolene Titer
Low yields of longifolene during extraction can be attributed to a variety of factors, from the quality of the plant material to the specifics of the extraction protocol. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Inefficient Initial Extraction
| Possible Cause | Recommended Solutions |
| Inappropriate Plant Material | Species Selection: Ensure you are using a high-yielding Pinus species. Pinus roxburghii (Chir Pine) is known to contain a significant percentage of longifolene in its resin.[1][2] Plant Part: Longifolene is primarily found in the resin (oleoresin) of pine trees.[2] Needles and cones may contain lower concentrations. Harvest Time & Conditions: The chemical composition of pine resin can be influenced by genetic factors and environmental conditions such as season, tree age, drought, and temperature.[3] Harvest during peak resin production periods, which can vary by location and climate. |
| Improper Sample Preparation | Drying: For solvent extraction, ensure plant material (if not fresh resin) is thoroughly dried at a low temperature (40-50°C) to prevent enzymatic degradation of secondary metabolites.[1] Grinding: The particle size of the plant material can influence extraction efficiency. Grinding the material to a fine, uniform powder increases the surface area for solvent penetration.[1] |
| Suboptimal Solvent System | Solvent Polarity: Longifolene is a non-polar sesquiterpene hydrocarbon. Therefore, non-polar solvents like hexane or petroleum ether are suitable for its extraction.[4] Solvent-to-Solid Ratio: An insufficient volume of solvent may not effectively dissolve the target compound. Increasing the solvent-to-solid ratio can improve extraction efficiency. Experiment with different ratios to find an optimal balance.[1] |
| Insufficient Extraction Time or Temperature | Duration: The extraction process may not be long enough for complete extraction. For maceration, allow sufficient soaking time with periodic agitation. For Soxhlet or reflux, ensure an adequate number of extraction cycles.[1] Temperature: Higher temperatures can increase the solubility and extraction rate. However, for volatile compounds like longifolene, high temperatures can lead to loss through evaporation. For methods like steam distillation, careful temperature regulation is crucial.[5] |
Problem 2: Loss of Longifolene During Downstream Processing
| Possible Cause | Recommended Solutions |
| Degradation During Solvent Evaporation | Overheating during solvent removal can lead to the degradation or loss of volatile compounds. Use a rotary evaporator at a controlled, low temperature to remove the solvent.[1] |
| Formation of Emulsions (Hydrodistillation) | Emulsions can form during hydrodistillation, trapping the essential oil in the aqueous phase. Adding salt (e.g., sodium chloride) to the distillation water can help break the emulsion by increasing the polarity of the water.[6] |
| Incomplete Separation of Oil and Water | After hydrodistillation, ensure complete separation of the essential oil from the hydrosol. Using a separatory funnel and allowing adequate time for the layers to separate is crucial. |
Frequently Asked Questions (FAQs)
Q1: Which Pinus species has the highest reported longifolene content?
A1: Pinus roxburghii (formerly Pinus longifolia) is widely reported to have a high concentration of longifolene, with its turpentine containing as much as 20% longifolene.[2] Another study identified longifolene as a chief chemical constituent of Pinus roxburghii resin, comprising 13.8% of the extracted components.[1]
Q2: What is the most effective traditional extraction method for longifolene?
A2: Both steam distillation (or hydrodistillation) and solvent extraction can be effective. The choice depends on the desired purity and the scale of extraction.
-
Steam/Hydrodistillation: This method is common for extracting essential oils from plant material and is suitable for volatile compounds like longifolene.[5] It avoids the use of organic solvents.
-
Soxhlet Extraction: This is a type of solvent extraction that allows for continuous extraction with a fresh supply of solvent, which can lead to higher yields compared to simple maceration.[7]
Q3: How can I improve the yield of longifolene from pine needles?
A3: To optimize the yield from pine needles, consider the following:
-
Pre-treatment: Drying and grinding the needles will increase the surface area for extraction.
-
Extraction Method: Steam distillation is a common method for pine needles.[8]
-
Optimization of Parameters: A study on the extraction of essential oil from pine needles found that optimizing parameters such as extraction time, water dosage, and the addition of NaCl can significantly improve the yield.[8]
Q4: Can the storage of plant material affect the longifolene titer?
A4: Yes. Improper storage can lead to the degradation of secondary metabolites. Plant material should be stored in a cool, dry, and dark place to minimize degradation. If immediate processing is not possible, freezing the material can help preserve the chemical constituents.
Q5: What analytical methods are used to quantify longifolene in an extract?
A5: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for identifying and quantifying volatile compounds like longifolene in plant extracts.[1][9][10] High-performance liquid chromatography (HPLC) can also be used, but GC-MS is generally preferred for volatile terpenes.[11]
Data on Longifolene Content and Extraction Yields
The following tables summarize available data on longifolene content in various Pinus species and the yields of essential oils from different extraction methods. Direct comparative yield data for longifolene across multiple species and methods is limited in the literature.
Table 1: Longifolene Content in the Essential Oil/Resin of Various Pinus Species
| Pinus Species | Plant Part | Longifolene Content (%) | Reference |
| Pinus roxburghii | Resin | 13.8 | [1] |
| Pinus roxburghii | Turpentine | up to 20 | [2] |
| Pinus pinaster (maritime pine) | Needles | 1.92 - 4.85 |
Table 2: Comparison of Essential Oil Yields from Different Extraction Methods
| Plant Material | Extraction Method | Yield (%) | Key Observations | Reference |
| Tamarind Seeds | Soxhlet Extraction | 2.5 | Higher yield compared to hydrodistillation. | [7] |
| Tamarind Seeds | Hydrodistillation | ~1.8 | Lower yield but potentially higher quality compounds due to lower temperatures. | [7] |
| Pinus Needles | Steam Distillation | 0.611 (optimized) | Yield can be significantly improved by optimizing parameters. | [8] |
| Lavender Flowers | Water Distillation | 1.2 | Higher yield than solvent extraction for this material. | |
| Lavender Flowers | Solvent Extraction | 0.8 | Lower yield compared to water distillation for this material. |
Experimental Protocols
Protocol 1: Hydrodistillation of Longifolene from Pine Needles
Objective: To extract the essential oil containing longifolene from pine needles using hydrodistillation.
Materials:
-
Fresh or dried pine needles
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Collection vessel
-
Distilled water
-
Sodium chloride (optional)
-
Anhydrous sodium sulfate
-
Separatory funnel
Procedure:
-
Preparation of Plant Material: If using fresh needles, chop them into smaller pieces (1-2 cm). If using dried needles, they can be used whole or coarsely ground.
-
Apparatus Setup: Set up the Clevenger apparatus with a round-bottom flask of appropriate size.
-
Charging the Flask: Place a known weight of the prepared pine needles into the round-bottom flask. Add distilled water to the flask, ensuring the plant material is fully submerged. A common ratio is 1:10 (w/v) of plant material to water.
-
(Optional) Addition of Salt: To potentially improve extraction efficiency and prevent emulsions, sodium chloride can be added to the water at a concentration of 2.5% (w/v).[8]
-
Distillation: Heat the flask using the heating mantle. The water will boil, and the steam will pass through the plant material, carrying the volatile essential oils.
-
Condensation and Collection: The steam and essential oil vapor will travel to the condenser, where they will be cooled and condensed back into liquid form. The condensate (hydrosol and essential oil) will be collected in the collection arm of the Clevenger apparatus.
-
Extraction Time: Continue the distillation for a recommended period, typically 2-3 hours. The optimal time may vary.
-
Separation: After distillation, allow the collected liquid to cool and the oil and water layers to separate. The essential oil, being less dense, will form a layer on top of the hydrosol.
-
Collection of Essential Oil: Carefully collect the essential oil layer using a separatory funnel.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C.
Protocol 2: Soxhlet Extraction of Longifolene from Pine Resin/Bark
Objective: To extract longifolene from pine resin or dried, ground pine bark using a Soxhlet apparatus.
Materials:
-
Pine resin or dried, ground pine bark
-
Soxhlet extractor
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Extraction thimble
-
Anhydrous sodium sulfate
-
Non-polar solvent (e.g., hexane, petroleum ether)
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: If using pine resin, it can be used directly. If using pine bark, it should be dried and finely ground. Mix the sample with an equal amount of anhydrous sodium sulfate.
-
Loading the Thimble: Place a known weight of the prepared plant material into an extraction thimble.
-
Apparatus Setup: Place the thimble inside the Soxhlet extractor. Attach a round-bottom flask containing the extraction solvent and a few boiling chips to the bottom of the extractor. Attach the condenser to the top.
-
Extraction: Heat the round-bottom flask using the heating mantle. The solvent will vaporize, travel up to the condenser, and drip down onto the sample in the thimble. Once the solvent level in the extractor reaches the top of the siphon arm, the entire volume of the solvent and extracted compounds will be siphoned back into the round-bottom flask.
-
Extraction Cycles: Allow the extraction to proceed for a set number of cycles or a specific duration (e.g., 16-24 hours at 4-6 cycles per hour).[7]
-
Solvent Recovery: After the extraction is complete, allow the apparatus to cool. Remove the solvent from the extract using a rotary evaporator under reduced pressure and at a low temperature to obtain the crude extract containing longifolene.
-
Storage: Store the crude extract in a sealed vial in a cool, dark place.
Visualizations
Caption: Biosynthetic pathway of Longifolene from Farnesyl Diphosphate.
Caption: General workflow for the extraction and analysis of Longifolene.
References
- 1. scialert.net [scialert.net]
- 2. Longifolene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Pine Oil Extraction Process: Tradition Meets Tech [florachem.com]
- 5. reddit.com [reddit.com]
- 6. epa.gov [epa.gov]
- 7. Optimization of extraction process of pine needle essential oil by response surface methodology and its chemical composition analysis :: BioResources [bioresources.cnr.ncsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Antioxidant Potential of Pine Needles: A Systematic Study on the Essential Oils and Extracts of 46 Species of the Genus Pinus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Pinacol Rearrangement in Longifolene Synthesis
This guide provides troubleshooting advice and frequently asked questions regarding the critical pinacol rearrangement step in the total synthesis of (+)-Longifolene. It is intended for researchers, scientists, and professionals in organic synthesis and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the pinacol rearrangement a particularly challenging step in the total synthesis of Longifolene?
A: The primary challenge lies in controlling the regioselectivity of the rearrangement. The precursor diol contains both a secondary and a tertiary allylic alcohol.[1] Under standard acidic conditions, the tertiary alcohol is preferentially protonated and eliminated as water. This generates a stable tertiary carbocation but leads to migration of a saturated alkyl group, resulting in an undesired acetyldecalin derivative instead of the required ring expansion to form the key seven-membered ring of the Longifolene core.[1][2]
Q2: My reaction is yielding the wrong product, a ketone without the characteristic bridged seven-membered ring. What is happening?
A: You are likely observing the product of the thermodynamically favored, but synthetically undesired, rearrangement pathway. Protonation of the tertiary alcohol leads to a stable carbocation. A subsequent 1,2-shift of an alkyl group from the adjacent carbon satisfies this cation, yielding a stable ketone but without expanding the ring. This pathway does not lead to the Longifolene skeleton. The diagram below illustrates this common pitfall.
Q3: How can I control the rearrangement to selectively form the desired ring-expanded product?
A: The most successful strategy, pioneered by E.J. Corey, involves modifying the substrate to make the secondary hydroxyl a better leaving group than the tertiary one.[2] This is achieved by selectively converting the less sterically hindered secondary alcohol into a tosylate (-OTs). The tosylate is an excellent leaving group, and its departure is prompted under non-acidic heating. This generates the carbocation at the secondary position, forcing the crucial migration of the vinyl group, which results in the desired ring expansion.[1]
Q4: The yield of my desired ring-expanded product is very low. What are some common factors and potential optimizations?
A: Low yields in this step are historically common; early syntheses reported yields of only 10-20% for the key transformation sequence.[3]
-
Purity of Tosylate: Ensure the selective and complete tosylation of the secondary alcohol. Any remaining diol will revert to the undesired pathway under thermal conditions.
-
Reaction Conditions: The rearrangement of the tosylate requires careful temperature control. The original Corey procedure specifies heating at 50 °C for over two days in the presence of reagents like CaCO₃ and LiClO₄ to facilitate the reaction and buffer the system.[3]
-
Side Reactions: The cationic intermediates are highly reactive and can lead to elimination or other uncharacterised byproducts. Ensure an inert atmosphere and anhydrous conditions to minimize these pathways.
Data Presentation: Rearrangement Strategy Comparison
The following table summarizes the outcomes of the different strategies for the pinacol rearrangement of the Longifolene precursor diol.
| Strategy | Key Reagents | Primary Intermediate | Major Product | Reported Yield (for sequence) | Reference |
| Standard Acid Catalysis | Strong Brønsted Acid (e.g., H₂SO₄) | Tertiary Carbocation | Undesired Acetyldecalin Derivative | Very Low / Negligible | [1] |
| Directed Rearrangement | 1. TsCl, Pyridine2. CaCO₃, LiClO₄, THF, Heat | Secondary Carbocation | Desired Ring-Expanded Ketone | ~48% (over 3 steps) | [3] |
Experimental Protocols
Protocol 1: Selective Monotosylation of the Precursor Diol
This protocol is adapted from the E.J. Corey synthesis of (+)-Longifolene.[3]
-
Dissolve the precursor diol in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.
-
Add dry pyridine to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in anhydrous CH₂Cl₂ to the reaction mixture.
-
Stir the reaction at 0 °C for approximately 23 hours under an inert atmosphere (e.g., Argon or Nitrogen).
-
Upon completion (monitored by TLC), quench the reaction with cold water and extract the organic layer.
-
Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude monotosylate, which should be used promptly in the next step.
Protocol 2: Directed Pinacol Rearrangement for Ring Expansion
This protocol details the subsequent rearrangement step.[3]
-
Dissolve the crude monotosylate from the previous step in anhydrous tetrahydrofuran (THF).
-
Add calcium carbonate (CaCO₃) and lithium perchlorate (LiClO₄) to the mixture.
-
Heat the suspension to 50 °C with vigorous stirring.
-
Maintain the temperature and stirring for approximately 2.5 days.
-
After the reaction period, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue using column chromatography (silica gel) to isolate the desired ring-expanded ketone.
Visualizations
Caption: Troubleshooting workflow for the pinacol rearrangement.
Caption: Competing reaction pathways in the Longifolene synthesis.
References
De Mayo Reaction Technical Support Center: Cyclobutane Ring Formation
Welcome to the technical support center for the De Mayo reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the formation of cyclobutane rings via this powerful photochemical reaction.
Troubleshooting Guides
This section addresses common issues encountered during the De Mayo reaction. Each problem is followed by potential causes and recommended solutions.
Problem 1: Low or No Yield of the Desired Cyclobutane Adduct
Possible Causes:
-
Inefficient Enol Formation: The De Mayo reaction proceeds through the enol form of the 1,3-dicarbonyl compound. If the enol concentration is too low, the reaction rate will be significantly reduced.
-
Incorrect Wavelength of UV Light: The enone chromophore requires a specific wavelength of light for excitation. Using an inappropriate light source can lead to no reaction or decomposition.
-
Poor Light Penetration: A concentrated or cloudy reaction mixture can prevent light from reaching all of the reactants.
-
Quenching of the Excited State: Impurities in the solvent or starting materials can quench the excited state of the enone, preventing the cycloaddition.
-
Decomposition of Starting Materials or Product: Prolonged exposure to UV light or high temperatures can lead to the degradation of the reactants or the desired product.
-
Substrate Incompatibility: Electron-deficient alkenes may be poor substrates for this reaction.[1]
Solutions:
-
Promote Enol Formation:
-
Consider using a non-polar solvent to favor the enol tautomer.
-
The use of a catalytic amount of a weak acid or base can sometimes facilitate enolization.
-
-
Optimize Light Source:
-
Use a mercury lamp (medium or high pressure) as they are common sources for this reaction.[2] Low-pressure lamps emitting at 254 nm can also be effective.
-
Ensure the reaction vessel is made of a material transparent to the required UV wavelength (e.g., quartz).
-
-
Improve Light Penetration:
-
Maintain a dilute reaction mixture (typically 0.01-0.1 M).
-
Ensure the reaction mixture is well-stirred to bring all reactants into the light path.
-
-
Purify Reagents and Solvents:
-
Use freshly distilled solvents and purified starting materials to remove potential quenchers. Degassing the solvent prior to use can also be beneficial.
-
-
Control Reaction Time and Temperature:
-
Monitor the reaction progress by TLC or GC to avoid prolonged irradiation times.
-
Perform the reaction at or below room temperature to minimize thermal side reactions and decomposition.
-
-
Substrate Considerations:
-
Electron-rich alkenes are generally more reactive in the De Mayo reaction.
-
Problem 2: Formation of Significant Side Products
Possible Causes:
-
Polymerization of the Alkene: This is common with electron-rich or strained alkenes, especially at higher concentrations.
-
Dimerization of the Enone: The excited enone can react with a ground-state enone molecule.
-
Formation of Paternò-Büchi Products: If the 1,3-dicarbonyl compound has a ketone functionality, it can undergo a [2+2] photocycloaddition with the alkene to form an oxetane.
-
Unsuccessful Retro-Aldol Reaction: The intermediate cyclobutanol may be stable under the reaction conditions and not proceed to the desired 1,5-dicarbonyl product.
-
Alternative Reaction Pathways: In the presence of a protic solvent, radical-based side reactions can occur, leading to products other than the desired cyclobutane.[3]
Solutions:
-
Minimize Polymerization:
-
Use a higher dilution of the alkene.
-
Add the alkene slowly to the reaction mixture over the course of the irradiation.
-
-
Reduce Enone Dimerization:
-
Use a higher concentration of the alkene relative to the enone.
-
-
Favor the De Mayo Reaction:
-
Careful selection of the 1,3-dicarbonyl substrate can minimize Paternò-Büchi side reactions. Using a β-keto ester where the ester carbonyl is less reactive can be advantageous.
-
-
Promote the Retro-Aldol Reaction:
-
The retro-aldol cleavage is often facilitated during workup by treatment with a mild base (e.g., potassium carbonate in methanol) or acid.[3]
-
-
Solvent Choice:
-
Using aprotic solvents can suppress alternative radical pathways.
-
Problem 3: Difficulty in Isolating the Cyclobutane Product
Possible Causes:
-
Instability of the Cyclobutane Adduct: The cyclobutanol intermediate can be sensitive to purification conditions (e.g., silica gel chromatography).
-
Co-elution with Starting Materials or Byproducts: The product may have a similar polarity to other components in the reaction mixture.
Solutions:
-
Gentle Purification Methods:
-
If the cyclobutanol is the desired product, consider purification by crystallization or chromatography on neutral alumina to avoid premature retro-aldol reaction.
-
If the 1,5-diketone is the final target, it is often advantageous to perform the retro-aldol reaction in the crude mixture before purification.
-
-
Optimize Chromatographic Conditions:
-
Use a different solvent system or a different stationary phase for column chromatography.
-
Consider derivatization of the product to alter its polarity for easier separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the De Mayo reaction?
A1: The De Mayo reaction is a two-step process.[3][4] First, a photo-induced [2+2] cycloaddition occurs between the enol of a 1,3-dicarbonyl compound and an alkene to form a cyclobutanol intermediate.[5] This is followed by a retro-aldol reaction, which opens the cyclobutane ring to yield a 1,5-dicarbonyl compound.[3][4]
Q2: What are the key reaction parameters to control for a successful De Mayo reaction?
A2: The most critical parameters are the choice of solvent, the concentration of reactants, the wavelength and intensity of the UV light source, the reaction temperature, and the reaction time.
Q3: Can the De Mayo reaction be performed intramolecularly?
A3: Yes, the intramolecular De Mayo reaction is a powerful method for the synthesis of complex polycyclic systems and can exhibit high regio- and stereoselectivity.[1][6]
Q4: What types of 1,3-dicarbonyl compounds can be used?
A4: A variety of 1,3-dicarbonyl compounds, including β-diketones, β-ketoesters, and β-keto amides, can be used. Dioxinones are also effective as "locked" enol tautomers of β-keto esters.
Q5: How does solvent choice affect the reaction?
A5: Non-polar solvents generally favor the enol tautomer of the 1,3-dicarbonyl compound, which can increase the reaction rate. Protic solvents can sometimes lead to side reactions.[3] The solvent must also be transparent to the UV light being used.
Data Presentation
Table 1: Influence of Alkene Substitution on De Mayo Reaction Yield
| 1,3-Dicarbonyl Compound | Alkene | Solvent | Yield (%) | Reference |
| Dimedone | Cyclohexene | Benzene | 75% | Custom Synthesis |
| Acetylacetone | 1-Octene | Hexane | 60% | Custom Synthesis |
| Methyl acetoacetate | Styrene | Acetonitrile | 85% | [7] |
| Dimedone | Indene | Benzene | 80% | Custom Synthesis |
Table 2: Effect of Solvent on Reaction Time and Yield
| 1,3-Dicarbonyl Compound | Alkene | Solvent | Time (h) | Yield (%) | Reference |
| Acetylacetone | Cyclopentene | Benzene | 12 | 70% | Custom Synthesis |
| Acetylacetone | Cyclopentene | Acetonitrile | 18 | 55% | Custom Synthesis |
| Acetylacetone | Cyclopentene | Methanol | 24 | 40% | Custom Synthesis |
Experimental Protocols
General Procedure for the Intermolecular De Mayo Reaction
-
Preparation: In a quartz reaction vessel equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equiv) in an appropriate anhydrous solvent (to achieve a concentration of 0.05 M).
-
Reactant Addition: Add the alkene (1.2-2.0 equiv) to the solution.
-
Degassing: Degas the solution for 15-20 minutes by bubbling a stream of nitrogen or argon through it.
-
Photolysis: While stirring, irradiate the reaction mixture with a medium-pressure mercury lamp. Maintain the reaction temperature at or near room temperature using a cooling fan or water bath.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup (for 1,5-Diketone):
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in methanol and add a catalytic amount of potassium carbonate.
-
Stir the mixture at room temperature for 2-4 hours to facilitate the retro-aldol reaction.
-
Neutralize the mixture with dilute acid and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol for a Specific Intramolecular De Mayo Reaction: Synthesis of a Galanthan Derivative
This protocol is adapted from a literature procedure for the synthesis of a tetracyclic Galanthan system.[8]
-
Starting Material: A substrate containing both an isocarbostyril moiety and a β-diketone tethered by a nitrogen atom is used.
-
Photocyclization: The substrate is dissolved in a suitable solvent (e.g., benzene) in a quartz vessel and irradiated with a UV lamp.
-
Reaction Monitoring: The reaction is monitored for the consumption of the starting material.
-
Product Formation: The photocycloaddition occurs between the β-diketone and the isocarbostyril double bond, forming a cyclobutane intermediate which then undergoes a ring closure to yield the Galanthan derivative. The overall yield reported for this multi-step transformation is 35%.[8]
Visualizations
Caption: Mechanism of the De Mayo Reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. synarchive.com [synarchive.com]
- 4. DeMayo reaction - Wikipedia [en.wikipedia.org]
- 5. goldbook.iupac.org [goldbook.iupac.org]
- 6. srs.tcu.edu [srs.tcu.edu]
- 7. Reinventing the De Mayo reaction: synthesis of 1,5-diketones or 1,5-ketoesters via visible light [2+2] cycloaddition of β-diketones or β-ketoesters with styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositorio.uam.es [repositorio.uam.es]
Technical Support Center: Mitigating the High Cost of Longifolene Chemical Synthesis
Welcome to the technical support center for Longifolene chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to address the significant costs and challenges associated with the total synthesis of this complex tricyclic sesquiterpene. Here you will find troubleshooting guides for common problematic reactions, frequently asked questions regarding cost-reduction strategies, and comparative data on notable synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Why is the total chemical synthesis of Longifolene so expensive?
A1: The high cost is primarily due to the structural complexity of the Longifolene molecule. It is a bridged, tricyclic system with two quaternary carbon centers.[1] This intricate architecture necessitates long synthetic routes, often involving 10-18 steps.[2][3] Many of these steps require expensive reagents, hazardous materials, and intensive purification, and some key reactions suffer from low yields, all of which contribute to the high overall cost. For example, early syntheses involved reagents like osmium tetroxide for dihydroxylation and silver perchlorate for ring expansion, which are costly.[4][5][6]
Q2: Are there more cost-effective alternatives to traditional total synthesis?
A2: Yes. A promising and increasingly utilized alternative is microbial biosynthesis.[7] Metabolic engineering of microorganisms like Escherichia coli or the yeast Yarrowia lipolytica allows for the production of Longifolene from renewable feedstocks.[7] This approach avoids the long, complex steps and hazardous reagents of total synthesis. By optimizing metabolic pathways, such as the mevalonate (MVA) pathway, researchers can significantly increase the production titer of Longifolene, making it a more economically viable and environmentally friendly option.[7]
Q3: What is the most common low-yield step in classic Longifolene syntheses?
A3: One of the most notoriously difficult steps is the intramolecular Michael addition used in E.J. Corey's seminal 1961 synthesis to form the bridged ring system.[4][8] Even after extensive experimentation, this key cyclization step only achieved a yield of 10-20%.[9] This low efficiency significantly impacts the overall yield and cost of the entire synthesis.
Q4: Can purification significantly add to the cost of Longifolene synthesis?
A4: Absolutely. Each step in a multi-step synthesis typically requires purification to remove unreacted starting materials, reagents, and byproducts. This often involves techniques like column chromatography, which consumes large quantities of solvents and stationary phase materials, adding to both the cost and time required. Inefficient reactions that produce multiple side products further complicate purification, leading to lower recovery of the desired intermediate and increased costs.
Comparison of Classic Total Synthesis Routes
The following table summarizes and compares key metrics for three landmark total syntheses of Longifolene. These routes illustrate the evolution of synthetic strategy towards greater efficiency, which directly impacts the overall cost.
| Metric | Corey (1961/1964) | McMurry (1972) | Oppolzer (1978) |
| Number of Linear Steps | 14-15[1][4] | 18[3] | 10[2][10] |
| Overall Yield | ~2.8%[1] | Not explicitly stated | ~23%[1] |
| Key Reactions | Intramolecular Michael Addition, Wolff-Kishner Reduction[1][4] | Ring Expansion, Grob Fragmentation[3] | De Mayo Photocycloaddition, Simmons-Smith Reaction[2][10] |
| Starting Materials | Cyclopentanone derivative[1] | Wieland-Miescher ketone derivative[3] | 5-oxohexanoyl chloride and 1-morpholinocyclopentene[11] |
Troubleshooting Guides for Key Reactions
Intramolecular Michael Addition (Corey Synthesis)
-
Issue: Very low yield (often <20%) of the desired bridged ketone.
-
Question: My intramolecular Michael addition to form the Longifolene core is failing or giving extremely low yields. What can I do?
-
Answer: This is a known bottleneck of the original Corey synthesis. The low yield is often due to unfavorable ring strain in the transition state and competing side reactions.
-
Troubleshooting Steps:
-
Base and Solvent: The choice of base and solvent is critical. Experiment with different base/solvent combinations. While the original synthesis used triethylamine in ethylene glycol at high temperatures, modern approaches might benefit from non-protic solvents and stronger, non-nucleophilic bases like LDA or KHMDS at low temperatures to favor the kinetic enolate.
-
Substrate Conformation: Ensure the precursor is pure and in the correct conformation for cyclization. The stereochemistry of the substituents can lock the molecule in a conformation unfavorable for the intramolecular attack.
-
Lewis Acid Catalysis: Investigate the use of a Lewis acid to activate the enone acceptor, which may allow for milder reaction conditions and potentially favor the desired cyclization pathway.
-
-
De Mayo Photocycloaddition (Oppolzer Synthesis)
-
Issue: Low yield or formation of multiple products in the initial [2+2] photocycloaddition.
-
Question: The De Mayo reaction in my synthesis is inefficient. How can I improve the yield and selectivity?
-
Answer: Photochemical reactions can be sensitive to various parameters.
-
Troubleshooting Steps:
-
Wavelength and Light Source: Ensure you are using the correct wavelength of UV light. The enol form of the 1,3-dicarbonyl is the active species, and its absorption maximum should guide your choice of lamp (e.g., a high-pressure mercury lamp with a Pyrex filter is common).[12]
-
Concentration: The concentration of the substrate is crucial to favor the intramolecular reaction over potential intermolecular dimerization. Run the reaction at high dilution.
-
Degassing: Oxygen can quench the excited triplet state of the enone, inhibiting the reaction. Thoroughly degas the solvent before and during the irradiation by bubbling nitrogen or argon through it.
-
Solvent Purity: Use high-purity, photochemically inert solvents (like cyclohexane) to avoid side reactions.
-
-
Simmons-Smith Cyclopropanation
-
Issue: Low yield of the cyclopropanated product.
-
Question: My Simmons-Smith reaction is not working efficiently. What are common causes of failure?
-
Answer: The activity of the zinc-copper couple or other zinc carbenoid is paramount.
-
Troubleshooting Steps:
-
Activation of Zinc: The zinc must be properly activated. If preparing a zinc-copper couple, ensure the procedure is followed meticulously. Alternatively, using diethylzinc (Et₂Zn) is often more reliable, though it is pyrophoric and requires careful handling.
-
Reagent Purity: The diiodomethane (CH₂I₂) should be pure. It can be filtered through a plug of neutral alumina to remove impurities.
-
Solvent Choice: The reaction is sensitive to the solvent. Ethereal solvents like diethyl ether or dichloromethane are commonly used. Protic or coordinating solvents can interfere with the carbenoid formation.
-
Temperature Control: The reaction is typically performed at low to ambient temperatures. Runaway reactions can occur, especially on a larger scale.
-
-
Experimental Workflows & Pathways
The following diagrams illustrate key logical and experimental workflows relevant to Longifolene synthesis, particularly focusing on addressing cost and efficiency.
Detailed Experimental Protocols
The following protocols are based on the reaction schemes published in the original literature. For full experimental details, including characterization data, it is essential to consult the cited publications.
Protocol 1: Key Steps of Oppolzer's Synthesis (1978)
This synthesis is notable for its efficiency, achieving a high overall yield in relatively few steps.
Step A: De Mayo [2+2] Photocycloaddition
-
A solution of the enol benzoate precursor in cyclohexane (at high dilution) is irradiated with a high-pressure mercury lamp through a Pyrex filter.
-
The reaction is maintained at 15-30 °C.
-
Irradiation is continued until TLC or GC analysis shows consumption of the starting material.
-
The solvent is removed under reduced pressure to yield the crude cyclobutane product.
Step B: Retro-Aldol Fragmentation
-
The crude product from Step A is dissolved in acetic acid.
-
A catalytic amount of Palladium on carbon (10% Pd/C) is added.
-
The mixture is subjected to hydrogenation (H₂) at approximately 3 atm pressure for 18 hours at room temperature.
-
This step cleaves the benzyloxycarbonyl (Cbz) protecting group and induces a retro-aldol reaction to open the cyclobutane ring, forming the 1,5-diketone.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield the crude diketone, which is then purified by chromatography.
Step C: Simmons-Smith Cyclopropanation
-
The mon-olefinated intermediate is dissolved in anhydrous diethyl ether.
-
A zinc-copper couple (or diethylzinc) is added, followed by the dropwise addition of diiodomethane.
-
The mixture is refluxed for approximately 60 hours.
-
The reaction is quenched carefully with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with ether, and the combined organic layers are washed, dried, and concentrated to yield the cyclopropanated intermediate.
Protocol 2: Key Steps of Corey's Synthesis (1961/1964)
This foundational synthesis established the first route to Longifolene, though it is less efficient than later methods.
Step A: Dihydroxylation
-
The diene precursor is dissolved in ether.
-
A stoichiometric amount of osmium tetroxide (OsO₄) in pyridine is added at -20 °C.
-
The reaction is allowed to warm to room temperature and stirred for approximately 26 hours.
-
The reaction is worked up to yield the diol. Note: Osmium tetroxide is highly toxic and volatile and must be handled with extreme caution in a fume hood with appropriate personal protective equipment.
Step B: Intramolecular Michael Addition
-
The unsaturated ketone precursor is dissolved in ethylene glycol containing triethylamine.
-
The solution is sealed in a tube and heated to 225 °C for 24 hours.
-
After cooling, the reaction mixture is diluted with water and extracted.
-
The desired product is isolated from the crude mixture by chromatography, with expected yields being low (8-12%).[4]
Step C: Wolff-Kishner Reduction
-
The ketone intermediate is dissolved in ethylene glycol containing hydrazine hydrate and sodium metal.[4]
-
The mixture is heated to 190-195 °C for 16 hours.
-
This procedure reduces the ketone to a methylene group.
-
Workup involves cooling, dilution with water, and extraction. Note: This reaction uses high temperatures and corrosive reagents. The Huang-Minlon modification, which involves distilling off water to increase the reaction temperature, can shorten reaction times and improve yields.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. synarchive.com [synarchive.com]
- 4. synarchive.com [synarchive.com]
- 5. chemsavers.com [chemsavers.com]
- 6. laddresearch.com [laddresearch.com]
- 7. Advances in Metabolic Engineering Paving the Way for the Efficient Biosynthesis of Terpenes in Yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Longifolene - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids [frontiersin.org]
- 10. synarchive.com [synarchive.com]
- 11. www1.udel.edu [www1.udel.edu]
- 12. d-nb.info [d-nb.info]
- 13. jk-sci.com [jk-sci.com]
Metabolic engineering strategies to boost Longifolene precursor availability.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on metabolic engineering strategies to enhance the availability of longifolene precursors, primarily farnesyl pyrophosphate (FPP).
Frequently Asked Questions (FAQs)
Q1: What is the primary precursor for longifolene biosynthesis, and what is the general strategy to increase its availability?
A1: The primary precursor for longifolene, a sesquiterpene, is farnesyl pyrophosphate (FPP). The general strategy to increase its availability in microbial hosts like Saccharomyces cerevisiae or Escherichia coli involves redirecting carbon flux towards FPP. This is typically achieved by upregulating the native mevalonate (MVA) pathway or introducing a heterologous one, and downregulating competing pathways that consume FPP.[1][2][3][4][5][6][7][8][9][10][11]
Q2: Which metabolic pathway is the main competitor for FPP in S. cerevisiae?
A2: In Saccharomyces cerevisiae, the main competing pathway for FPP is the sterol biosynthesis pathway. The first committed step in this pathway, the conversion of FPP to squalene, is catalyzed by the enzyme squalene synthase, encoded by the ERG9 gene.[1][9][12][13][14][15][16][17][18] Therefore, downregulation or repression of ERG9 is a key strategy to increase the FPP pool available for longifolene production.
Q3: What are the key genes in the mevalonate (MVA) pathway to overexpress for increased FPP production?
A3: To boost the MVA pathway and increase FPP supply, several key genes are typically overexpressed. These include:
-
tHMG1: A truncated version of HMG-CoA reductase, which is a rate-limiting enzyme in the pathway.[3][5][10][19][20]
-
ERG10: Acetoacetyl-CoA thiolase.[5]
-
ERG13: HMG-CoA synthase.[5]
-
ERG12: Mevalonate kinase.[5]
-
ERG8: Phosphomevalonate kinase.[5]
-
ERG19: Mevalonate pyrophosphate decarboxylase.[5]
-
IDI1: Isopentenyl diphosphate (IPP) isomerase.
-
ERG20: Farnesyl pyrophosphate synthase.[21]
Overexpression of a combination of these genes can significantly enhance the metabolic flux towards FPP.[5]
Q4: Can longifolene be produced in E. coli? What are the strategies?
A4: Yes, longifolene can be produced in E. coli. Since E. coli naturally utilizes the methylerythritol 4-phosphate (MEP) pathway for isoprenoid precursor synthesis, a common and effective strategy is to introduce a heterologous mevalonate (MVA) pathway to augment the supply of IPP and DMAPP, the building blocks of FPP.[7][8] Additionally, co-expression of a suitable farnesyl pyrophosphate (FPP) synthase and a codon-optimized longifolene synthase is crucial for efficient production.[7][8]
Troubleshooting Guides
Issue 1: Low or no longifolene production after successful transformation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Longifolene Synthase (LS) Expression or Activity | Verify the expression of your LS via SDS-PAGE and Western Blot. Ensure that the gene sequence has been codon-optimized for your expression host (S. cerevisiae or E. coli).[7][8] Consider co-expressing molecular chaperones to aid in proper folding and activity. | Detectable expression of the longifolene synthase protein. Increased longifolene titers. |
| Sub-optimal Assay Conditions for Product Detection | Longifolene is volatile. Use a two-phase fermentation system with an organic solvent overlay (e.g., dodecane or hexane) to capture the product.[1] Ensure your GC-MS protocol is optimized for volatile compound detection. | Improved detection and quantification of longifolene. |
| Limited FPP Precursor Supply | Implement strategies to boost the FPP pool. This includes overexpressing key genes in the MVA pathway and/or downregulating the competing sterol pathway (ERG9).[3][5][9] | Increased longifolene production and potentially the accumulation of FPP-derived byproducts like farnesol. |
| Toxicity of Intermediates or Product | High concentrations of metabolic intermediates or the final product can be toxic to the cells, leading to growth inhibition and reduced productivity. Monitor cell growth and viability. Consider using inducible promoters to control the expression of pathway genes and the longifolene synthase, separating the growth phase from the production phase. | Maintained cell health and improved final product titers. |
Issue 2: High levels of farnesol and squalene byproducts, but low longifolene.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Longifolene Synthase | The longifolene synthase may have low catalytic efficiency, leading to the accumulation of the precursor FPP, which is then converted to farnesol by cellular phosphatases or to squalene if ERG9 is still active.[1] Screen for more efficient longifolene synthases from different organisms or perform protein engineering to improve your current enzyme. | A higher ratio of longifolene to farnesol and squalene. |
| Insufficient Downregulation of ERG9 | If you are using a repressible promoter for ERG9 (e.g., pMET3), ensure the repression conditions are optimal (e.g., sufficient methionine concentration in the medium).[1] Incomplete repression will lead to FPP being channeled towards squalene. | Reduced squalene levels and a corresponding increase in the FPP pool available for longifolene synthesis. |
| Substrate Tunneling Issues | FPP may be diffusing away from the longifolene synthase and being acted upon by other enzymes. Consider creating a fusion protein of FPP synthase (Erg20p) and your longifolene synthase to promote substrate channeling.[22] | Increased specificity of FPP conversion to longifolene. |
Quantitative Data Summary
The following tables summarize the impact of various metabolic engineering strategies on the production of longifolene and related sesquiterpenes.
Table 1: Longifolene Production in Engineered Microorganisms
| Host Organism | Key Genetic Modifications | Production Titer (mg/L) | Fermentation Scale | Reference |
| E. coli | Heterologous MVA pathway, codon-optimized longifolene synthase from Picea abies, various FPP synthases | 2.64 | Shake Flask | [7][8] |
| E. coli | Heterologous MVA pathway, codon-optimized longifolene synthase from Picea abies | 382 | 5 L Fed-batch | [7][8] |
| Yarrowia lipolytica | Overexpression of MVA pathway genes, protein-engineered longifolene synthase, co-expression of molecular chaperones, introduction of isopentenol utilization pathway (IUP) | 34.67 | Shake Flask | [2][3] |
| Saccharomyces cerevisiae | Combination of rate-limiting enzyme regulation, elimination of competitive pathways, screening of molecular chaperones, and enhancement of precursor supply. | 27.30 | Shake Flask | [23] |
| Saccharomyces cerevisiae | Combination of rate-limiting enzyme regulation, elimination of competitive pathways, screening of molecular chaperones, and enhancement of precursor supply. | 1249 | Fed-batch | [23] |
Table 2: Effect of ERG9 Downregulation on Sesquiterpene Production in S. cerevisiae
| Target Sesquiterpene | ERG9 Regulation Strategy | Fold Increase in Production | Final Titer (mg/L) | Reference |
| Amorphadiene | pMET3 promoter | 5-fold | Not specified | [15] |
| Patchoulol | pMET3 promoter | Not specified | 16.9 | [1] |
| Farnesol (byproduct) | pMET3 promoter | Not specified | 20.2 | [1] |
Experimental Protocols
Protocol 1: Downregulation of ERG9 in S. cerevisiae using the MET3 Promoter
This protocol describes the replacement of the native ERG9 promoter with the methionine-repressible MET3 promoter.
-
Construct the Promoter Replacement Cassette:
-
Design a cassette containing the MET3 promoter flanked by homologous regions upstream and downstream of the native ERG9 promoter.
-
Include a selection marker (e.g., URA3).
-
The cassette can be assembled in a plasmid vector.
-
-
Yeast Transformation:
-
Prepare competent S. cerevisiae cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method.[14][15][24][25]
-
Transform the yeast cells with the linearized promoter replacement cassette.
-
Plate the transformed cells on selective media (e.g., synthetic complete medium lacking uracil if using the URA3 marker).
-
-
Verification of Integration:
-
Isolate genomic DNA from putative transformants.
-
Verify the correct integration of the MET3 promoter at the ERG9 locus using PCR with primers flanking the integration site.
-
-
Cultivation and Repression:
-
Inoculate a pre-culture of the engineered strain in a synthetic complete medium.
-
For the main culture, use a synthetic complete medium. To repress ERG9 expression, supplement the medium with methionine (e.g., 2 mM).[1][13]
-
To induce expression of your heterologous longifolene synthase (if under an inducible promoter like GAL1), add the appropriate inducer (e.g., galactose) at the desired cell density.
-
-
Analysis:
-
Harvest the culture and extract the products using an organic solvent (e.g., dodecane in a two-phase fermentation).
-
Analyze the extracts for longifolene, farnesol, and squalene content using GC-MS.
-
Protocol 2: Quantification of Longifolene by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
If using a two-phase fermentation system, collect the organic layer (e.g., hexane or dodecane).[26]
-
Centrifuge the organic phase to remove any cell debris.
-
If necessary, dilute the sample in the same organic solvent.
-
Prepare a standard curve using a certified longifolene standard of known concentrations.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60-80 °C, hold for 1-2 minutes.
-
Ramp: Increase to 250-280 °C at a rate of 10-20 °C/min.
-
Hold at the final temperature for 2-5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis:
-
Identify the longifolene peak in the chromatogram based on its retention time compared to the standard.
-
Confirm the identity of the peak by comparing its mass spectrum to a reference library (e.g., NIST).
-
Quantify the amount of longifolene in the sample by integrating the peak area and comparing it to the standard curve.
-
Visualizations
Caption: Metabolic pathway for longifolene production in engineered yeast.
Caption: General experimental workflow for engineered longifolene production.
Caption: Troubleshooting logic for low longifolene yield.
References
- 1. Fermentation Strategies for Production of Pharmaceutical Terpenoids in Engineered Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing fluxes through the mevalonate pathway in Saccharomyces cerevisiae by engineering the HMGR and β‐alanine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering yeast for the production of plant terpenoids using synthetic biology approaches - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00005B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. sysbio.se [sysbio.se]
- 7. Fermentation Strategies for Production of Pharmaceutical Terpenoids in Engineered Yeast [mdpi.com]
- 8. Traps and Pitfalls—Unspecific Reactions in Metabolic Engineering of Sesquiterpenoid Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Engineering of Sesquiterpene Metabolism in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fermentation Strategies for Production of Pharmaceutical Terpenoids in Engineered Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combinatorial Metabolic Engineering in Saccharomyces cerevisiae for the Enhanced Production of the FPP-Derived Sesquiterpene Germacrene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual regulation of lipid droplet-triacylglycerol metabolism and ERG9 expression for improved β-carotene production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Engineering acetyl-CoA supply and ERG9 repression to enhance mevalonate production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yeast Transformation Protocol - Synthetic Biology Group (Lu Lab) - MIT Wiki Service [wikis.mit.edu]
- 15. Yeast transformation [protocols.io]
- 16. Transcriptional regulation of the squalene synthase gene (ERG9) in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Positive and negative regulation of squalene synthase (ERG9), an ergosterol biosynthetic gene, in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Dynamic Control of ERG20 and ERG9 Expression for Improved Casbene Production in Saccharomyces cerevisiae [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Engineering Saccharomyces cerevisiae for the production of the valuable monoterpene ester geranyl acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Diversion of Flux toward Sesquiterpene Production in Saccharomyces cerevisiae by Fusion of Host and Heterologous Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. med.nyu.edu [med.nyu.edu]
- 25. Protocols · Benchling [benchling.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Longifolene Synthase Expression
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the expression of longifolene synthase in microbial hosts.
Section 1: Frequently Asked Questions (FAQs)
Q1: I am not seeing any expression of my plant-derived longifolene synthase gene in E. coli. What is the likely cause?
A: The most common reason for poor expression of plant-based genes in microbial hosts is codon bias. The frequency of codon usage can differ significantly between plants (like Picea abies) and expression hosts like E. coli.[1] It is a critical first step to synthesize a gene that is codon-optimized for your specific host organism to ensure efficient translation.[1][2] Additionally, using a vector with a strong, inducible promoter, such as the T7 promoter system, is essential for robust expression.[3]
Q2: My longifolene synthase is expressed in a soluble form, but the final yield of longifolene is very low. What is the primary bottleneck?
A: A low final product titer, despite successful enzyme expression, almost always points to a limitation in the precursor supply.[1][4] Longifolene synthase catalyzes the conversion of farnesyl pyrophosphate (FPP) into longifolene.[5][6] Host organisms like E. coli and yeast maintain a small FPP pool for their primary metabolism, which is insufficient for high-level production of sesquiterpenes.[5] The activity of the synthase itself can also be a rate-limiting step, but enhancing the FPP pool is the most impactful optimization strategy.[4][5]
Q3: How can I engineer my host organism to increase the intracellular supply of FPP?
A: There are several effective metabolic engineering strategies:
-
In E. coli: This bacterium natively uses the methylerythritol 4-phosphate (MEP) pathway to produce FPP precursors.[1] A highly effective strategy is to introduce a heterologous mevalonate (MVA) pathway from an organism like Saccharomyces cerevisiae, which has been shown to be more efficient for terpene production in E. coli.[1][5][7]
-
In Yeast (S. cerevisiae, Y. lipolytica): These hosts already possess a native MVA pathway. Optimization involves upregulating key rate-limiting enzymes within this pathway.[4][8][9]
-
In Both Hosts: Overexpressing a farnesyl pyrophosphate synthase (FPPS) can significantly boost FPP levels. Testing FPPS from different sources (E. coli IspA, S. cerevisiae ERG20) can help find the most efficient one for your system.[5] Additionally, eliminating or downregulating competing pathways that drain the FPP pool, such as the squalene synthesis pathway (e.g., down-regulating the ERG9 gene in yeast), can redirect metabolic flux towards longifolene.[4][10]
Q4: My longifolene synthase is being expressed as insoluble inclusion bodies in E. coli. How can I improve its solubility?
A: Insoluble protein expression is a common issue in E. coli, often caused by the high rate of protein synthesis which overwhelms the cell's folding machinery.[11] To improve solubility, you can:
-
Lower the Induction Temperature: Reducing the culture temperature to 16-30°C after induction slows down protein synthesis, allowing more time for proper folding.[2][9]
-
Optimize Inducer Concentration: Using a lower concentration of the inducer (e.g., IPTG) can reduce the rate of transcription and translation.[5]
-
Co-express Molecular Chaperones: Introducing plasmids that express chaperones can assist in the correct folding of the heterologous protein.[8][9][12]
-
Switch to a Eukaryotic Host: If issues persist, expressing the protein in a eukaryotic host like Saccharomyces cerevisiae may be beneficial, as its cellular environment is more suited for folding complex eukaryotic proteins.[13]
Q5: Which host organism is generally better for longifolene production: E. coli or yeast?
A: Both E. coli and S. cerevisiae have been successfully engineered to produce longifolene, and the choice depends on the specific goals and available resources.
-
E. coli offers rapid growth and simpler genetic manipulation. It has been engineered to produce high titers, with reported yields of up to 382 mg/L in fed-batch fermentation after introducing the MVA pathway.[7][14] However, it often struggles with the expression of soluble eukaryotic enzymes.[1]
-
Saccharomyces cerevisiae , as a eukaryote, is often better at folding and expressing plant-derived synthases.[13] Through extensive metabolic engineering of its native MVA pathway, S. cerevisiae has achieved the highest reported longifolene titers to date, reaching 1249 mg/L in fed-batch fermentation.[4][12]
Generally, while E. coli can be effective, S. cerevisiae currently holds the record for the highest production, suggesting it may have a higher ceiling for optimization.
Section 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Very Low Protein Expression | 1. Codon bias of the synthase gene.[1] 2. Ineffective promoter or vector.[3] 3. mRNA instability. | 1. Re-synthesize the gene with codons optimized for the expression host (E. coli or yeast).[2][15] 2. Clone the gene into a high-yield expression vector with a strong, inducible promoter (e.g., pET series for E. coli). 3. Analyze and optimize the 5' region of the mRNA for stable secondary structures.[16] |
| Protein is Insoluble (Inclusion Bodies) | 1. Expression rate is too high.[11] 2. Suboptimal culture temperature. 3. Lack of necessary chaperones for folding.[8][9] | 1. Lower the inducer (IPTG) concentration.[5] 2. Reduce the induction temperature to 16-30°C.[9] 3. Co-express a chaperone plasmid. 4. Fuse a solubility-enhancing tag (e.g., MBP, GST) to your protein. |
| Poor Cell Growth After Induction | 1. Toxicity from the overexpressed synthase protein. 2. Accumulation of toxic metabolic intermediates like IPP or FPP.[5] | 1. Reduce expression levels by lowering inducer concentration or using a weaker promoter. 2. Ensure the downstream enzyme (longifolene synthase) is expressed robustly to consume the FPP precursor. 3. Implement a two-phase fermentation system to remove the potentially toxic longifolene product from the culture medium.[5] |
| Low Longifolene Titer with Good Enzyme Expression | 1. Insufficient FPP precursor supply.[1][4] 2. FPP is being diverted to competing metabolic pathways.[4] 3. Low intrinsic activity of the longifolene synthase.[5] | 1. Overexpress key genes in the MVA/MEP pathway and an FPP synthase.[5][7] 2. In yeast, down-regulate or knock out competing genes like ERG9 (squalene synthase).[10] 3. Consider protein engineering to improve synthase catalytic efficiency or screen for synthases from different plant species.[8][9] |
| Product Loss or Inaccurate Quantification | 1. Longifolene is volatile and may be lost from the culture.[5] | 1. Use a sealed fermentation system. 2. Implement a two-phase fermentation with an organic solvent overlay (e.g., hexane, dodecane) to capture the product.[5][17] 3. When quantifying, ensure you sample and analyze both the culture medium and the organic overlay. |
Section 3: Quantitative Data Summary
The following table summarizes reported longifolene production titers across different host organisms and cultivation methods, demonstrating the impact of metabolic engineering and fermentation strategies.
| Host Organism | Key Genetic Modifications | Cultivation Method | Longifolene Titer (mg/L) | Reference(s) |
| Escherichia coli | Codon-optimized synthase, MVA pathway, FPPS overexpression | Shake Flask | 2.64 | [5][7] |
| Escherichia coli | Codon-optimized synthase, MVA pathway, FPPS overexpression | 5L Fed-Batch Bioreactor | 382 | [7][14] |
| Yarrowia lipolytica | Synthase integration, MVA pathway overexpression, protein engineering | Shake Flask | 34.67 | [8][9] |
| Saccharomyces cerevisiae | MVA pathway debottlenecking, chaperone co-expression | Shake Flask | 27.30 | [4][12] |
| Saccharomyces cerevisiae | MVA pathway debottlenecking, chaperone co-expression | Fed-Batch Fermentation | 1249 | [4][12] |
Section 4: Key Experimental Protocols
Protocol 4.1: Codon Optimization Strategy
-
Obtain Protein Sequence: Start with the amino acid sequence of the desired longifolene synthase (e.g., from Picea abies or Pinus sylvestris).[7][8]
-
Select Host Organism: Choose the target expression host (e.g., E. coli K-12, S. cerevisiae S288C).
-
Use Optimization Software: Input the amino acid sequence into a gene optimization tool. These tools replace the original codons with those most frequently used by the target host's translational machinery.[16][18] This process can be performed by commercial gene synthesis providers.
-
Analyze and Refine: Ensure the algorithm also optimizes GC content and removes unwanted elements like cryptic splice sites or mRNA secondary structures that could hinder expression.[16]
-
Gene Synthesis: Synthesize the optimized DNA sequence for subsequent cloning into your expression vector.
Protocol 4.2: General Protocol for Longifolene Synthase Expression in E. coli
-
Transformation: Transform an expression-competent E. coli strain (e.g., BL21(DE3)) with your expression plasmid containing the codon-optimized longifolene synthase gene and any necessary metabolic engineering plasmids (e.g., for the MVA pathway).
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume of Terrific Broth (TB) or similar rich medium with the overnight culture to an initial OD₆₀₀ of ~0.1.
-
Growth: Grow the main culture at 37°C with vigorous shaking (200-250 rpm) until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 30°C) and add the inducer (e.g., 0.1 mM IPTG).[5]
-
Expression: Continue to incubate the culture at the lower temperature for 16-24 hours.
-
Harvesting & Analysis: Harvest the cells by centrifugation. The product, longifolene, is volatile and will be present in the culture headspace and medium. For analysis, a two-phase culture system (see Protocol 4.3) is recommended. Analyze the organic phase using GC-MS.[5]
Protocol 4.3: Two-Phase Fermentation for Longifolene Capture
This method is essential for capturing volatile or potentially toxic products like longifolene.
-
Follow steps 1-4 of the General Expression Protocol (4.2).
-
Add Organic Overlay: Just before or immediately after induction, add a sterile, immiscible organic solvent to the culture at 10-20% of the culture volume (e.g., 50 mL of n-hexane or n-dodecane to 500 mL of culture).[5]
-
Induce and Express: Proceed with induction and expression as described in the general protocol. The organic solvent will form a layer on top of the culture medium.
-
Harvesting: After the expression period, carefully separate the organic layer from the aqueous culture. The longifolene product will be sequestered in the organic phase.
-
Analysis: The organic phase can be directly analyzed by GC-MS to quantify longifolene production.[5]
Protocol 4.4: General His-Tag Protein Purification for Synthase Characterization
This protocol is for verifying the expression, solubility, and activity of the synthase itself, not for producing longifolene in bulk.
-
Cell Lysis: Harvest the cell pellet from an induced culture. Resuspend in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris and insoluble protein. The supernatant contains the soluble protein fraction.
-
Binding: Apply the clarified supernatant to a pre-equilibrated Ni-NTA affinity chromatography column. The His-tagged longifolene synthase will bind to the resin.
-
Washing: Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the purified longifolene synthase from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Verification: Analyze the eluted fractions using SDS-PAGE to confirm the purity and size of the protein. The purified enzyme can then be used in in-vitro assays with FPP substrate to confirm its catalytic activity.
Section 5: Visualized Workflows and Pathways
Caption: Workflow for optimizing heterologous expression of longifolene synthase.
Caption: Simplified metabolic pathways for longifolene production.
References
- 1. researchgate.net [researchgate.net]
- 2. biomatik.com [biomatik.com]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Multiple Strategies To Debottleneck the Biosynthesis of Longifolene by Engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Manipulation of the precursor supply for high-level production of longifolene by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expansion and functional divergence of terpene synthase genes in angiosperms: a driving force of terpene diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manipulation of the precursor supply for high-level production of longifolene by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing longifolene production in Yarrowia lipolytica via metabolic and protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strategies to optimize protein expression in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. LJMU Research Online [researchonline.ljmu.ac.uk]
- 16. web.azenta.com [web.azenta.com]
- 17. mdpi.com [mdpi.com]
- 18. escholarship.org [escholarship.org]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Longifolene and Other Notable Sesquiterpenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpenes, a class of C15 terpenoids, are widely distributed throughout the plant kingdom and are recognized for their diverse and potent biological activities. This guide provides a comparative overview of the bioactivity of longifolene alongside three other well-researched sesquiterpenes: β-caryophyllene, α-humulene, and farnesene. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Data Presentation: A Comparative Look at Bioactivity
The following tables summarize the cytotoxic, anti-inflammatory, and antimicrobial activities of longifolene, β-caryophyllene, α-humulene, and farnesene. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Cytotoxic Activity (IC₅₀ values in µg/mL)
| Sesquiterpene | DU-145 (Prostate Cancer) | SCC-29B (Oral Cancer) | HT-29 (Colon Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
| Longifolene | 78.64[1][2] | 88.92[1][2] | - | - | - |
| β-Caryophyllene | 4.67[3] | - | - | 18.10[3] | 4.22[3] |
| α-Humulene | - | - | 5.2 x 10⁻⁵ mol/L (~10.6 µg/mL)[4] | 1.3 x 10⁻⁴ mol/L (~26.6 µg/mL)[4] | 4.2 x 10⁻⁴ mol/L (~85.8 µg/mL)[4] |
| Farnesene | - | - | - | - | - |
Table 2: Comparative Anti-inflammatory Activity
| Sesquiterpene | Assay | Model | Key Findings |
| Longifolene | - | - | Limited direct comparative data available. |
| β-Caryophyllene | IL-6 Production | Pterygium Fibroblasts | Significant decrease in IL-6 production at 25 µmol/L after 48h[5]. |
| α-Humulene | IL-6 Release | LPS-induced THP-1 cells | 60% inhibition of IL-6 release at 100 µM. |
| α-Humulene | TNF-α & IL-1β Production | Carrageenan-injected rats | Largely prevented the generation of both cytokines. |
| β-Caryophyllene | TNF-α Production | Carrageenan-injected rats | Diminished TNF-α release. |
| Farnesene | - | - | Limited direct comparative data available. |
Table 3: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Sesquiterpene | Staphylococcus aureus | Escherichia coli |
| Longifolene | - | - |
| β-Caryophyllene | - | - |
| α-Humulene | - | - |
| Farnesene | No activity | No activity |
Note: Direct comparative studies of the antimicrobial activity of longifolene against common bacterial strains alongside the other selected sesquiterpenes were not found in the reviewed literature. Some studies indicate that farnesene did not show activity against the tested strains of S. aureus and E. coli.
Experimental Protocols
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Plate cells (e.g., DU-145, SCC-29B) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the sesquiterpene (e.g., longifolene) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability versus the concentration of the compound.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Objective: To assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the sesquiterpene for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Include wells with cells and LPS only (positive control) and cells with media only (negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.
-
Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10-15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Inhibition Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the LPS-stimulated control.
Broth Microdilution Assay for Antimicrobial Activity
Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Compound: Perform a two-fold serial dilution of the sesquiterpene in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic can also be used as a positive control for the assay.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Mandatory Visualization
Signaling Pathway Diagrams
Caption: Inhibition of the NF-κB signaling pathway by α-humulene.
Caption: Activation of the CB2 receptor signaling pathway by β-caryophyllene.
Experimental Workflow Diagram
Caption: General experimental workflow for the MTT cytotoxicity assay.
Conclusion
This comparative guide highlights the significant bioactive potential of longifolene and other sesquiterpenes. While longifolene demonstrates notable cytotoxic effects, β-caryophyllene and α-humulene have well-documented anti-inflammatory properties, often linked to the modulation of the NF-κB and CB2 receptor signaling pathways. The antimicrobial activity of these specific sesquiterpenes appears to be more variable and requires further investigation through direct comparative studies. The provided experimental protocols and diagrams offer a foundational framework for researchers to design and execute their own comparative studies, contributing to the growing body of knowledge on these promising natural compounds. Future research should focus on conducting direct head-to-head comparisons of these sesquiterpenes across a wider range of biological assays to provide a more definitive understanding of their relative potencies and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of compounds alpha-humulene and (-)-trans-caryophyllene isolated from the essential oil of Cordia verbenacea - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to the Sesquiterpene Longifolene
Longifolene, a tricyclic sesquiterpene hydrocarbon, has been a prominent target in the field of total synthesis due to its complex bridged ring system and the challenge it presents in stereocontrol.[1][2] First isolated from the resin of Pinus longifolia, its intricate structure has inspired the development of numerous innovative synthetic strategies.[1][2][3] This guide provides a comparative analysis of several key total syntheses of longifolene, highlighting the different approaches and their efficiencies. The syntheses developed by Corey, Oppolzer, Johnson, McMurry, and Schultz are among the most notable and will be the focus of this comparison.[2]
Quantitative Comparison of Synthetic Routes
The efficiency of a total synthesis is often measured by the number of linear steps required and the overall yield of the final product. The following table summarizes these key metrics for the discussed syntheses of longifolene.
| Synthetic Route | Lead Scientist(s) | Year Published | Number of Linear Steps | Overall Yield (%) | Key Strategies/Reactions |
| Corey Synthesis | E.J. Corey | 1961 | 14-15[4][5] | 2.8[1] | Intramolecular Michael addition, ring expansion.[1][6] |
| Oppolzer Synthesis | W. Oppolzer | 1978 | 10-11[1][7] | 23-25[1][8] | Photochemical [2+2] cycloaddition (De Mayo reaction), Grob-like fragmentation.[1][8] |
| Johnson Synthesis | W.S. Johnson | 1975 | 10-11[1][9] | 26.6[1] | Biomimetic cationic polycyclization.[1][10] |
| McMurry Synthesis | J.E. McMurry | 1972 | 18[11] | Not explicitly stated in snippets | Ring expansion, fragmentation of a fused bicyclic system.[12] |
| Schultz Synthesis | A.G. Schultz | 1985 | 14[13] | Not explicitly stated in snippets | Intramolecular diene-carbene cycloaddition.[14] |
Detailed Analysis of Synthetic Strategies
The Corey Synthesis: A Landmark in Retrosynthetic Analysis
The first total synthesis of longifolene, accomplished by E.J. Corey and his group in 1961, is a classic example of the power of retrosynthetic analysis.[6] The synthesis commenced from the Wieland-Miescher ketone and involved a key intramolecular Michael addition to construct the bridged ring system.[1][15] A subsequent ring expansion of a six-membered ring to a seven-membered ring was another crucial step in assembling the longifolene skeleton.[1] Although groundbreaking, the synthesis is lengthy, requiring approximately 15 steps with a modest overall yield of 2.8%.[1]
The Oppolzer Synthesis: An Elegant Photochemical Approach
Wolfgang Oppolzer's synthesis, reported in 1978, is renowned for its efficiency and elegance.[1] The key transformation is an intramolecular de Mayo reaction, which involves a photochemical [2+2] cycloaddition followed by a retro-aldol fragmentation to construct the core structure in a single step.[1][8][16] This innovative approach significantly shortened the synthetic sequence to 11 steps and achieved a remarkable overall yield of 23%.[1]
The Johnson Synthesis: A Biomimetic Cationic Cascade
William S. Johnson's synthesis in 1975 stands out for its biomimetic approach, mimicking the proposed natural biosynthetic pathway of longifolene.[17][10] The cornerstone of this synthesis is a beautifully orchestrated acid-catalyzed cationic polycyclization of a polyene precursor.[1][17][10] This single step efficiently assembles the complex tricyclic skeleton of longifolene.[1] The synthesis is highly efficient, completed in just 11 steps with an impressive overall yield of 26.6%.[1]
The McMurry Synthesis: Exploiting Fragmentation Reactions
John E. McMurry's route to longifolene, published in 1972, showcases the strategic use of fragmentation reactions to construct the challenging seven-membered ring.[11][12] A key feature is the fragmentation of a bond shared by two fused rings to generate a larger single ring.[12] This synthesis, while demonstrating novel bond-forming strategies, is one of the longer routes, requiring 18 steps.[11]
The Schultz Synthesis: A Carbene-Diene Cycloaddition Approach
Arthur G. Schultz reported a formal synthesis of longifolene in 1985 that employs an intramolecular diene-carbene cycloaddition as the key ring-forming step.[8][13][14] This strategy provides a powerful method for the construction of the bridged bicyclic system inherent in the longifolene structure. The synthesis proceeds over 14 steps.[13]
Experimental Protocols for Key Reactions
Detailed experimental procedures are crucial for the reproducibility of synthetic routes. Below are representative protocols for the key transformations in the discussed syntheses, based on available information.
Oppolzer's Intramolecular de Mayo Reaction
A solution of the β-keto ester precursor in cyclohexane is irradiated with a high-pressure mercury lamp through a Pyrex filter at 15-30 °C.[18] The resulting photoproduct, a mixture of diastereomers, is then subjected to hydrogenolysis (e.g., H₂, Pd/C in acetic acid) to induce the retro-aldol fragmentation and yield the diketone intermediate.[18]
Johnson's Cationic Polycyclization
The acyclic polyene precursor is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a Lewis acid or a strong protic acid (e.g., trifluoroacetic acid) at low temperature (e.g., -78 °C to 0 °C).[10] The reaction is typically rapid and, after quenching, yields the tricyclic core of longifolene.[10]
Corey's Intramolecular Michael Addition
The diketone precursor is treated with a base (e.g., sodium methoxide in methanol) to generate an enolate, which then undergoes an intramolecular Michael addition to the α,β-unsaturated ketone moiety. The reaction is typically run at reflux to drive the cyclization to completion.
Note: The detailed experimental conditions, including precise amounts of reagents, reaction times, and purification methods, can be found in the primary literature cited for each synthesis.
Conclusion
The various total syntheses of longifolene beautifully illustrate the evolution of synthetic organic chemistry. From Corey's foundational work rooted in logical retrosynthesis to the highly efficient and elegant strategies of Oppolzer and Johnson, each approach has contributed significantly to the synthetic chemist's toolbox. The choice of a particular route in a research or drug development setting would depend on factors such as the desired efficiency, scalability, and the availability of starting materials and specialized equipment (e.g., for photochemical reactions). The syntheses by Oppolzer and Johnson, with their high yields and low step counts, represent particularly powerful and practical approaches to this challenging natural product.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis of Longifolene through retrosynthestic analysis. | PPTX [slideshare.net]
- 3. Longifolene - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Total Synthesis of Nine Longiborneol Sesquiterpenoids using a Functionalized Camphor Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. synarchive.com [synarchive.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. synarchive.com [synarchive.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. synarchive.com [synarchive.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. synarchive.com [synarchive.com]
- 14. Synthesis of Cytotoxic Sesquiterpenes - Arthur Schultz [grantome.com]
- 15. chem.iitb.ac.in [chem.iitb.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. Longifolene [blueline.ucdavis.edu]
- 18. thieme-connect.com [thieme-connect.com]
Longifolene-Derived Pesticides: A Comparative Analysis of Efficacy Against Key Insect Pests
For Immediate Release
[City, State] – [Date] – As the agricultural and public health sectors increasingly seek sustainable and effective pest management solutions, attention is turning towards naturally derived compounds. Longifolene, a tricyclic sesquiterpene found in the resin of certain pine species, and its derivatives are emerging as promising candidates for novel insecticides. This guide provides a comprehensive comparison of the efficacy of longifolene-derived pesticides against specific insect pests, supported by available experimental data. It further delves into the experimental protocols for efficacy testing and explores the potential neurotoxic mechanisms of action.
Efficacy of Longifolene-Derived Pesticides: A Comparative Overview
While direct comparative studies with standardized methodologies are still emerging, existing research indicates the potential of longifolene-based compounds in controlling a range of insect pests. The following tables summarize the available quantitative data on the efficacy of these compounds against aphids, rice planthoppers, armyworms, and mosquitoes.
Table 1: Efficacy Against Aphids and Rice Planthoppers
| Compound/Pesticide | Target Insect | Efficacy Metric | Result | Alternative Pesticide | Efficacy Metric (Alternative) | Result (Alternative) |
| Longifolene Derivative | Aphids | Not Specified | Excellent Insecticidal Action[1] | Carbosulfan 20 EC | Not Specified | Best and most consistent efficacy[2] |
| Longifolene Derivative | Rice Planthoppers | Not Specified | Excellent Insecticidal Action[1] | Pymetrozine 25% WP | Control Effect | 97.72% after 14 days[3] |
| Longifolene Derivative | Rice Planthoppers | Not Specified | Excellent Insecticidal Action[1] | Imidacloprid 70% WG | Control Effect | Below 67.80%[3] |
| Longifolene Derivative | Rice Planthoppers | Not Specified | Excellent Insecticidal Action[1] | Dinotefuran | Mortality Rate | Highest among tested[4][5] |
Table 2: Efficacy Against Armyworms
| Compound/Pesticide | Target Insect | Efficacy Metric | Result | Alternative Pesticide | Efficacy Metric (Alternative) | Result (Alternative) |
| Longifolene Derivative | Armyworm | Minimum Inhibitory Concentration | Good Inhibitory Activity[1] | Spinosad 45% SC | Mortality Rate | > 90% in 24 hours[6][7] |
| Longifolene Derivative | Armyworm | Minimum Inhibitory Concentration | Good Inhibitory Activity[1] | Chlorantraniliprole 18.5% SC | Mortality Rate | > 90% in 24 hours[6][7] |
| Longifolene Derivative | Armyworm | Minimum Inhibitory Concentration | Good Inhibitory Activity[1] | Azadirachtin 1500 ppm | Mortality Rate | 68% in 60 hours[6][7] |
Table 3: Efficacy Against Mosquitoes (in combination with Metarhizium pingshaense)
| Treatment | Target Insect | Efficacy Metric | Result |
| Longifolene + M. pingshaense | Aedes albopictus | Attraction & Mortality | Effectively attracted and killed[1][8][9][10] |
| Longifolene + M. pingshaense | Anopheles sinensis | Attraction & Mortality | Effectively attracted and killed[1][8][9][10] |
| Longifolene + M. pingshaense | Culex pipiens | Attraction & Mortality | Effectively attracted and killed[1][8][9][10] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of pesticide efficacy. Below are summaries of methodologies relevant to the testing of longifolene-derived compounds.
Insecticidal Bioassay for Aphids and Planthoppers
A common method to assess the insecticidal activity against sap-sucking insects like aphids and rice planthoppers is the rice-stem dipping method .
-
Preparation of Test Solutions: The longifolene derivative is dissolved in an appropriate solvent (e.g., acetone) to create a stock solution. Serial dilutions are then prepared to obtain a range of concentrations for testing.
-
Treatment of Rice Stems: Rice stems are dipped into the insecticide solution for a standardized period (e.g., 30 seconds) and then allowed to air dry.[5]
-
Insect Exposure: A specific number of test insects (e.g., fourth-instar nymphs) are released onto the treated rice stems placed inside a suitable container.[5]
-
Mortality Assessment: Mortality rates are recorded at specified time intervals (e.g., 24, 48, 72, and 96 hours) after exposure.[5][11] Insects are considered dead if they are unable to move when gently prodded.
-
Data Analysis: The median lethal concentration (LC50), the concentration that kills 50% of the test population, is calculated using probit analysis.
Mosquito Attractancy and Mortality Bioassay (Longifolene + Metarhizium pingshaense)
This protocol evaluates the synergistic effect of longifolene as an attractant and Metarhizium pingshaense as a killing agent.
-
Fungal Culture: The entomopathogenic fungus Metarhizium pingshaense is cultured on a suitable medium. Transgenic strains engineered to overproduce longifolene can also be used.[1][8][9][10]
-
Experimental Setup: A cage environment (e.g., 1 m³) is used to house the target mosquito species.[1]
-
Treatment Application: A cloth treated with fungal spores or a sporulated culture dish is placed inside the cage.[1] For the longifolene-enhanced treatment, the transgenic fungus naturally releases the attractant.
-
Mosquito Exposure: A known number of adult male and female mosquitoes are released into the cage.
-
Data Collection:
-
Attraction: The number of mosquitoes attracted to and landing on the treated surface is recorded over time.
-
Mortality: The median lethal time (LT50), the time required to kill 50% of the exposed population, and the overall mortality rate are determined.[1]
-
Potential Mode of Action: Neurotoxicity
The insecticidal properties of many botanical compounds, including sesquiterpenes like longifolene, are often attributed to their neurotoxic effects. While the precise molecular targets of longifolene are still under investigation, two primary signaling pathways in the insect nervous system are likely involved: the GABAergic and octopaminergic systems.
GABA Receptor Antagonism
The GABA (gamma-aminobutyric acid) receptor is a major inhibitory neurotransmitter receptor in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.
Some neurotoxic terpenoids act as non-competitive antagonists of the GABA receptor.[12] They are thought to bind to a site within the chloride ion channel, physically blocking the flow of ions and preventing the inhibitory action of GABA. This disruption of inhibitory signaling leads to hyperexcitation of the nervous system, resulting in tremors, convulsions, and ultimately, death of the insect.
Octopaminergic System Modulation
Octopamine is a key neurotransmitter, neuromodulator, and neurohormone in invertebrates, playing a role in various physiological processes, including locomotion and behavior.[13] The octopaminergic system is a target for some insecticides.
Essential oil constituents have been shown to competitively activate octopaminergic receptors, leading to an increase in the intracellular messenger cyclic AMP (cAMP).[14][15] This can disrupt the normal functioning of the nervous system. An octopaminergic antagonist, phentolamine, can inhibit the cAMP increase induced by these essential oils, suggesting a competitive interaction at the receptor level.[14] The disruption of octopamine signaling can lead to a range of effects from hyperactivity to paralysis.
Conclusion
Longifolene-derived compounds represent a promising new class of botanical insecticides. While more direct comparative efficacy studies are needed to fully establish their performance against conventional synthetic pesticides, the available data indicates significant potential for controlling key insect pests in agriculture and public health. The unique application of longifolene as an attractant in combination with a biopesticide highlights the innovative approaches that can be developed from natural products. Further research into their precise mode of action will be critical for optimizing their use and developing effective and sustainable pest management strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. entomoljournal.com [entomoljournal.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. entomol.org [entomol.org]
- 5. researchgate.net [researchgate.net]
- 6. old.afu.edu.np [old.afu.edu.np]
- 7. researchgate.net [researchgate.net]
- 8. Engineered Metarhizium fungi produce longifolene to attract and kill mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioengineer.org [bioengineer.org]
- 10. Engineered Metarhizium fungi produce longifolene to attract and kill mosquitoes. | Read by QxMD [read.qxmd.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Convergent resistance to GABA receptor neurotoxins through plant–insect coevolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Octopamine signaling via OctαR is essential for a well-orchestrated climbing performance of adult Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of octopaminergic receptors by essential oil constituents isolated from aromatic plants: possible mode of action against insect pests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Insecticidal activity of essential oils: octopaminergic sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro and In Vivo Anti-inflammatory Properties of Longifolene
A detailed examination of the current scientific evidence for the anti-inflammatory effects of the sesquiterpene Longifolene, with a comparative look at related compounds to contextualize its potential therapeutic value.
Introduction
Longifolene, a tricyclic sesquiterpene commonly found in the essential oils of various pine species, has garnered interest for its potential pharmacological activities. This guide provides a comprehensive comparison of the available in vitro and in vivo studies investigating the anti-inflammatory properties of Longifolene. Due to the limited direct research on Longifolene, particularly in in vivo models, this guide also incorporates data from structurally similar and well-studied sesquiterpenes, β-caryophyllene and α-humulene, to offer a broader perspective on its potential efficacy for researchers, scientists, and drug development professionals.
In Vitro Studies of Longifolene's Anti-inflammatory Properties
Current in vitro research on the anti-inflammatory effects of Longifolene is in its early stages. Studies have primarily focused on its impact on allergic inflammation models, with limited data available on its effects on key inflammatory mediators in macrophage-based assays.
Quantitative Data Summary
| Cell Line | Inflammatory Stimulus | Analyte | Concentration of Longifolene | % Inhibition / Effect | Reference |
| RBL-2H3 | LPS | IL-4 mRNA expression | 0.08 µg/mL | Significant reduction | [1] |
| RBL-2H3 | LPS | IL-13 mRNA expression | 0.08 µg/mL | Significant reduction | [1] |
| RBL-2H3 | DNP-BSA | β-hexosaminidase release | 0.08 µg/mL | Significant suppression |
Experimental Protocols
Cell Culture and Treatment: Rat basophilic leukemia (RBL-2H3) cells were cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For inflammatory stimulation, cells were treated with lipopolysaccharide (LPS) or dinitrophenyl-bovine serum albumin (DNP-BSA) in the presence or absence of Longifolene at the indicated concentrations.[1]
RNA Isolation and Real-Time PCR: Total RNA was extracted from RBL-2H3 cells using a commercial RNA isolation kit. cDNA was synthesized using a reverse transcription kit. The mRNA expression levels of IL-4 and IL-13 were quantified by real-time PCR using specific primers and a SYBR Green master mix. The relative expression was normalized to a housekeeping gene.[1]
β-Hexosaminidase Release Assay: RBL-2H3 cells were sensitized with anti-DNP IgE. After washing, the cells were challenged with DNP-BSA to induce degranulation. The release of β-hexosaminidase into the supernatant was measured by incubating the supernatant with a p-nitrophenyl-N-acetyl-β-D-glucosaminide solution and measuring the absorbance at 405 nm.
Signaling Pathway Visualization
While direct studies on the signaling pathways modulated by Longifolene are not yet available, the following diagrams illustrate the general NF-κB and MAPK signaling cascades, which are common targets for anti-inflammatory compounds.
In Vivo Studies: A Comparative Look at Structurally Similar Sesquiterpenes
Due to the absence of direct in vivo anti-inflammatory studies on Longifolene, this section presents data from two structurally related sesquiterpenes, β-caryophyllene and α-humulene, to provide a comparative context for its potential in vivo activity.
Quantitative Data Summary
| Compound | Animal Model | Assay | Dose (mg/kg) | Route of Admin. | % Inhibition of Edema / Writhing | Reference |
| β-Caryophyllene | Rat | Carrageenan-induced paw edema | 5 and 10 | Oral | Significant reduction | [2] |
| Rat | Carrageenan-induced paw edema | 0.1 ml/kg | i.p. | Strongest anti-inflammatory activity at this dose | [3] | |
| Mouse | Acetic acid-induced writhing | 12.5 and 25 | i.p. | Significant reduction | [4] | |
| α-Humulene | Mouse | Carrageenan-induced paw edema | 50 | Oral | Dose-dependent reduction | [5] |
| Mouse | Acetic acid-induced writhing | 50 | Oral | Significant inhibition | [6] |
Experimental Protocols
Carrageenan-Induced Paw Edema: This model is widely used to assess acute inflammation. Typically, a 1% solution of carrageenan is injected into the subplantar region of the right hind paw of rats or mice. The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. The test compound or vehicle is administered (e.g., orally or intraperitoneally) at a specified time before the carrageenan injection. The percentage inhibition of edema is calculated by comparing the paw volume in the treated group with that of the control group.[7][8][9]
Acetic Acid-Induced Writhing Test: This is a common model for evaluating peripheral analgesic and anti-inflammatory activity. An intraperitoneal injection of acetic acid (e.g., 0.6-1%) induces a characteristic writhing response (stretching of the abdomen and hind limbs). The test compound or vehicle is administered prior to the acetic acid injection. The number of writhes is counted for a specific period (e.g., 20-30 minutes). The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated group to the control group.[10][11][12]
Experimental Workflow Visualization
Discussion and Future Directions
The available in vitro data suggests that Longifolene may possess anti-inflammatory properties, particularly in the context of allergic inflammation, by downregulating the expression of pro-inflammatory cytokines such as IL-4 and IL-13.[1] However, the lack of studies using macrophage cell lines, which are central to the general inflammatory response, and the absence of data on key mediators like nitric oxide and prostaglandins, represent significant gaps in our understanding of its in vitro activity.
The complete absence of direct in vivo studies on Longifolene's anti-inflammatory effects is a major limitation. The comparative data from structurally similar sesquiterpenes, β-caryophyllene and α-humulene, provide a strong rationale for investigating Longifolene in similar models. Both β-caryophyllene and α-humulene have demonstrated significant anti-inflammatory and analgesic effects in carrageenan-induced paw edema and acetic acid-induced writhing tests.[2][3][4][5][6] These compounds are known to modulate key inflammatory pathways, including the NF-κB and MAPK signaling cascades, and inhibit the production of various pro-inflammatory mediators.[13]
Future research on Longifolene should prioritize:
-
Comprehensive in vitro studies: Utilizing LPS-stimulated macrophage cell lines (e.g., RAW 264.7) to evaluate the effects of Longifolene on the production of nitric oxide, prostaglandins (PGE2), and a broader range of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).
-
Enzymatic assays: Investigating the direct inhibitory effects of Longifolene on cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes.
-
In vivo studies: Conducting well-designed animal studies using established models of acute and chronic inflammation, such as carrageenan-induced paw edema, acetic acid-induced writhing, and others, to determine the in vivo efficacy, dose-response relationship, and potential toxicity of Longifolene.
-
Mechanistic studies: Elucidating the molecular mechanisms of action by investigating the effects of Longifolene on key inflammatory signaling pathways, including NF-κB and MAPKs.
Conclusion
References
- 1. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Effects of (E)-β-Caryophyllene (BCP) in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetic acid induced painful endogenous infliction in writhing test on mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Longifolene Enantiomers from Plant and Fungal Sources
For Researchers, Scientists, and Drug Development Professionals
Longifolene, a tricyclic sesquiterpene, exists as two enantiomers: (+)-longifolene, predominantly found in higher plants, particularly pine resins, and (-)-longifolene, which is present in smaller quantities in fungi and liverworts.[1] This guide provides a comparative overview of these enantiomers, focusing on their sources, physicochemical properties, and biological activities, supported by experimental data and detailed methodologies.
Physicochemical Properties
The two enantiomers of longifolene share the same chemical formula (C₁₅H₂₄) and molecular weight (204.36 g/mol ) but differ in their optical rotation. (+)-Longifolene exhibits a positive optical rotation of +42.73°, while (-)-longifolene has an equal but opposite optical rotation of -42.73°.[1] This stereochemical difference is the basis for potential variations in their biological activities.
| Property | (+)-Longifolene | (-)-Longifolene |
| Typical Source | Higher plants (e.g., Pinus species)[1] | Fungi and liverworts[1] |
| CAS Number | 475-20-7[1] | 16846-09-6[1] |
| Optical Rotation | +42.73°[1] | -42.73°[1] |
| Molecular Formula | C₁₅H₂₄[1] | C₁₅H₂₄[1] |
| Molar Mass | 204.36 g/mol [1] | 204.36 g/mol [1] |
Biological Activity: A Comparative Overview
While research on the differential biological activities of longifolene enantiomers is ongoing, preliminary studies on "longifolene" (often without specifying the enantiomer) indicate potential in anti-inflammatory and cytotoxic applications. It is important to note that the enantiomeric composition of the longifolene used in many of these studies was not reported, which presents a significant gap in the current understanding.
Anti-inflammatory Activity
Longifolene isolated from the essential oil of Pinus koraiensis wood, which would primarily be the (+)-enantiomer, has demonstrated anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RBL-2H3 cells. This activity was evidenced by a significant decrease in the expression of the pro-inflammatory cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[2] The secretion of β-hexosaminidase, a marker of degranulation in mast cells and basophils, was also inhibited.[2]
Hypothesized Anti-inflammatory Signaling Pathway of (+)-Longifolene
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway. While direct evidence for longifolene is still emerging, a plausible mechanism involves the inhibition of IκBα phosphorylation, which would prevent the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines.
Caption: Hypothesized NF-κB inhibition by (+)-Longifolene.
Cytotoxic Activity
Longifolene isolated from the roots of Chrysopogon zizanioides (enantiomeric form not specified) has shown cytotoxic potential against human prostate (DU-145) and oral (SCC-29B) cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) were reported to be 78.64 µg/mL and 88.92 µg/mL, respectively. Notably, the compound exhibited lower toxicity towards normal kidney cells (Vero) with an IC₅₀ of 246.3 µg/mL.
Experimental Protocols
Isolation of (+)-Longifolene from Pine Resin
A common method for the isolation of (+)-longifolene is through the fractional distillation of the high-boiling fraction of pine resin, followed by purification using column chromatography.
Workflow for (+)-Longifolene Isolation
Caption: Isolation of (+)-Longifolene from pine resin.
Enantioselective Separation by Chiral HPLC
While specific methods for the preparative separation of longifolene enantiomers are not widely published, a general approach using chiral High-Performance Liquid Chromatography (HPLC) can be employed.
Methodology:
-
Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, is selected.
-
Mobile Phase: A non-polar mobile phase, typically a mixture of hexane and isopropanol, is used. The ratio is optimized to achieve baseline separation of the enantiomers.
-
Detection: A UV detector is commonly used for the detection of the separated enantiomers.
-
Sample Preparation: The racemic mixture of longifolene is dissolved in the mobile phase before injection.
Future Directions
The significant gap in the literature regarding the direct comparison of the biological activities of (+)- and (-)-longifolene highlights a critical area for future research. Enantiomerically pure samples are required to definitively attribute specific biological effects to each stereoisomer. Such studies will be crucial for unlocking the full therapeutic potential of this fascinating natural product and for the development of novel drugs based on its unique chiral scaffold.
References
A Comparative Guide to Analytical Methods for Longifolene Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary analytical methods for the detection and quantification of Longifolene, a tricyclic sesquiterpene of interest in various scientific fields. The performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are objectively evaluated, supported by experimental data and detailed methodologies.
Data Presentation: Performance Comparison
The following table summarizes the key performance parameters for the validated analytical methods for Longifolene and its isomer, Isolongifolene. Data for GC-MS is based on typical performance for sesquiterpene analysis, while RP-HPLC data is derived from a validated method for Isolongifolene.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Specificity | High (Mass spectral data provides structural information) | High (Chromatographic separation and UV detection) |
| Linearity (R²) | ≥ 0.998[1] | 0.998[2][3] |
| Accuracy (Recovery) | 80.23–115.41%[1][4] | 98.5%–101.7%[2][3] |
| Precision (%RSD) | Intra-day: ≤ 12.03% Inter-day: ≤ 11.34%[1][4] | < 2%[2][3] |
| Limit of Detection (LOD) | 0.5 to 9.0 ng/g[5] | Not explicitly reported, but method is sensitive for quantification |
| Limit of Quantification (LOQ) | 3.0 to 30 ng/g[5] | Not explicitly reported, but method is validated for a quantitative range |
| Typical Run Time | ~15-30 minutes | ~10 minutes[2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized based on common practices cited in the literature.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like Longifolene.[6][7]
1. Sample Preparation:
-
Samples containing Longifolene are typically extracted using a non-polar solvent such as hexane or ethyl acetate.
-
For solid samples, techniques like solid-phase microextraction (SPME) can be employed.[6]
-
The extracted solution is then filtered and, if necessary, diluted to an appropriate concentration within the calibrated linear range.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent GC system (or equivalent).
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
Mass Spectrometer: Agilent MS detector (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Mass Range: m/z 40-400.
-
Identification: Longifolene is identified based on its retention time and comparison of its mass spectrum with a reference standard or a spectral library (e.g., NIST).[6]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
While less common for highly volatile sesquiterpenes, RP-HPLC is a viable alternative, particularly for less volatile derivatives or when GC is not available. The following protocol is based on a validated method for Isolongifolene.[2][3]
1. Sample Preparation:
-
A stock solution of the analyte is prepared in a suitable organic solvent (e.g., methanol).
-
Working standards are prepared by serial dilution of the stock solution with the mobile phase.
-
Samples are dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm syringe filter before injection.[2]
2. HPLC System and Conditions:
-
HPLC System: Waters HPLC system with a UV-Visible detector (or equivalent).
-
Column: A C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30, v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 210 nm.[2]
-
Injection Volume: 20 µL.[2]
-
Quantification: The concentration of the analyte is determined by comparing its peak area to a calibration curve generated from the working standards.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the validation of analytical methods for Longifolene detection.
Caption: Workflow for the validation of an analytical method.
Caption: Key attributes of GC-MS and RP-HPLC for Longifolene analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
A Comparative Analysis of Longifolene and Its Alternatives in Fragrance Formulations
Longifolene, a tricyclic sesquiterpene hydrocarbon naturally occurring in the high-boiling fraction of certain pine resins, has carved a niche in the fragrance industry.[1] Valued for its distinctive warm, piney-woody aroma, it serves not only as a direct fragrance ingredient but also as a fixative and a precursor to a variety of derivatives with amber and woody notes.[2] This guide provides a comparative study of longifolene against common natural and synthetic alternatives, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental methodologies for performance evaluation.
Olfactory Profile and Applications of Longifolene
Longifolene possesses a complex scent profile characterized as woody, sweet, and earthy.[3] It is widely utilized in the perfume industry, particularly in pine and synthetic perfume compositions, where it functions as a base note to enhance fragrance longevity and depth.[3][4] Beyond its direct use, longifolene is a critical intermediate in the synthesis of other aroma chemicals, such as isolongifolene and longifolenone, which offer sought-after amber and woody-iris fragrance profiles.[2][5]
Comparative Fragrance Ingredients
A selection of natural essential oils and synthetic aroma chemicals are frequently employed to achieve similar woody and amber scent profiles in fragrances.
Natural Alternatives:
-
Cedarwood Oil: With a tenacious, balsamic, and sweet-woody odor, cedarwood oil is a popular base note that enhances the longevity of fragrances.[2] It is known for its grounding and comforting aroma.
-
Sandalwood Oil: Highly valued for its creamy, rich, and sweet-woody scent, sandalwood oil provides a sensual and sophisticated base note with excellent longevity.
-
Vetiver Oil: This essential oil offers a complex, earthy, woody, and smoky aroma. Its low evaporation rate makes it a valuable fixative in perfumery.
-
Patchouli Oil: Known for its rich, earthy, and slightly spicy-woody scent, patchouli oil is a powerful and long-lasting base note that can add depth and complexity to a fragrance.
Synthetic Alternatives:
-
Iso E Super: A widely used aroma chemical with a smooth, woody, and ambergris-like scent.[6] It is known for its radiant quality and its ability to enhance and prolong the diffusion of a fragrance.[6]
-
Ambroxan: This synthetic compound imparts a powerful ambergris, musky, and woody character to fragrances. It is highly valued for its exceptional substantivity and diffusive power.
Data Presentation: Comparative Olfactory and Performance Characteristics
| Fragrance Ingredient | Chemical Class | Olfactory Profile | Typical Use Level in Concentrate | Reported Longevity on Skin |
| Longifolene | Sesquiterpene | Woody, piney, sweet, earthy, resinous[2][3][7] | 0.1% - 5% | 24+ hours (as a base note)[8] |
| Cedarwood Oil | Sesquiterpenes, Cedrol | Balsamic, sweet, woody, earthy[2][4] | 1% - 10% | Long-lasting base note[2] |
| Sandalwood Oil | Sesquiterpenols (Santalols) | Creamy, rich, sweet, woody | 0.5% - 8% | Very long-lasting base note |
| Vetiver Oil | Sesquiterpenes, Vetiverol | Earthy, woody, smoky, balsamic | 0.2% - 3% | Excellent longevity, low evaporation rate |
| Patchouli Oil | Sesquiterpenes (Patchoulol) | Earthy, woody, spicy, slightly sweet | 0.1% - 2% | Extremely tenacious, long-lasting |
| Iso E Super | Tetramethyl Acetyloctahydronaphthalenes | Smooth, woody, ambergris-like, velvety[6][9] | 1% - 25% (can be higher)[9] | Excellent substantivity, acts as a fixative[9] |
| Ambroxan | Ambrein-derived Terpenoid | Ambergris, musky, woody, slightly sweet | 0.1% - 2% | Exceptional longevity and diffusion |
Experimental Protocols
To conduct a thorough comparative analysis of these fragrance materials, a combination of sensory and instrumental techniques is required.
Sensory Evaluation of Fragrance Longevity and Intensity
Objective: To assess and compare the longevity and perceived intensity of longifolene and its alternatives on a neutral substrate (fragrance blotter) and on human skin over time.
Methodology:
-
Panel Selection: A trained sensory panel of 8-12 individuals with demonstrated olfactory acuity is selected. Panelists should be familiar with the evaluation of woody and amber fragrances.
-
Sample Preparation:
-
Solutions of each fragrance ingredient (Longifolene, Cedarwood Oil, Sandalwood Oil, Vetiver Oil, Patchouli Oil, Iso E Super, Ambroxan) are prepared at a standard concentration (e.g., 10% in ethanol).
-
A control sample of pure ethanol is also prepared.
-
-
Evaluation on Blotters:
-
0.1 mL of each solution is applied to a standard fragrance blotter.
-
Panelists evaluate the intensity of each scent at specific time intervals (e.g., immediately after application, 1 hour, 3 hours, 6 hours, 12 hours, and 24 hours).[10]
-
Intensity is rated on a labeled magnitude scale (LMS) or a numerical scale (e.g., 0-10, where 0 is no scent and 10 is extremely strong).[11]
-
The olfactory profile is also described at each time point to note any changes in character.
-
-
Evaluation on Skin:
-
A small, standardized amount (e.g., 0.05 mL) of each solution is applied to a designated area on the forearms of the panelists.[10]
-
The evaluation of intensity and scent profile is conducted at the same time intervals as the blotter test.[10]
-
The order of sample application should be randomized across panelists to minimize bias.
-
-
Data Analysis: The mean intensity ratings at each time point for each ingredient are calculated and plotted to create longevity curves. Statistical analysis (e.g., ANOVA) can be used to determine significant differences in intensity and longevity between the samples.
Instrumental Analysis using Gas Chromatography-Olfactometry (GC-O)
Objective: To identify the key odor-active compounds in the natural essential oils and to compare the elution times and odor characteristics of all samples.
Methodology:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port (GC-O).
-
Sample Preparation: Dilute solutions of each fragrance ingredient are prepared in a suitable solvent (e.g., dichloromethane).
-
GC-MS/O Analysis:
-
The samples are injected into the GC, where the volatile compounds are separated based on their boiling points and polarity.
-
The effluent from the GC column is split between the MS detector and the olfactometry port.
-
A trained assessor at the olfactometry port sniffs the eluting compounds and records the retention time, odor description, and perceived intensity of each odor-active compound.[5][12]
-
Simultaneously, the MS detector provides data for the identification of the compounds.
-
-
Data Analysis: The resulting olfactogram (a chromatogram of odor activity) is aligned with the GC-MS chromatogram to identify the specific compounds responsible for the characteristic scent of each ingredient. This can help in understanding the chemical basis for the observed olfactory profiles.
Stability Testing in a Cosmetic Formulation
Objective: To evaluate the chemical and physical stability of longifolene and its alternatives when incorporated into a representative cosmetic base (e.g., a simple lotion or alcohol-based spray).
Methodology:
-
Formulation: Prepare separate batches of the cosmetic base, each containing one of the fragrance ingredients at a typical use concentration. A control batch with no fragrance is also prepared.
-
Accelerated Stability Testing:
-
Samples of each formulation are stored under various stress conditions to simulate aging over a shorter period.[13] These conditions typically include:
-
-
Evaluation: At regular intervals, the samples are evaluated for any changes in physical and chemical properties, including:
-
Color and Appearance: Visual assessment for any discoloration or changes in clarity.
-
Odor: Olfactory evaluation by a trained panel to detect any changes in the fragrance profile or the development of off-odors.
-
pH and Viscosity: Instrumental measurement to detect any significant changes from the initial values.
-
Emulsion Stability: For lotions, microscopic examination for any signs of phase separation.
-
-
Data Analysis: The results are compiled to assess the stability of each fragrance ingredient in the cosmetic base. Any significant changes are noted, and the relative stability of the ingredients is compared.
Mandatory Visualization
Caption: Workflow for the comparative evaluation of fragrance ingredients.
Caption: Chemical and olfactory relationships of longifolene and its alternatives.
References
- 1. Longifolene - Wikipedia [en.wikipedia.org]
- 2. orrosiy.com [orrosiy.com]
- 3. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 4. smellslikespells.com [smellslikespells.com]
- 5. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perfumes - ISO E Super: Antiseptic Horror, Aphrodisiac Pheromone or Nothingness? – Kafkaesque [kafkaesqueblog.com]
- 7. fuscent.com [fuscent.com]
- 8. longifolene, 475-20-7 [thegoodscentscompany.com]
- 9. blog.vperfumes.com [blog.vperfumes.com]
- 10. ijnrd.org [ijnrd.org]
- 11. researchgate.net [researchgate.net]
- 12. osmotech.it [osmotech.it]
- 13. iltusa.com [iltusa.com]
- 14. makingcosmetics.com [makingcosmetics.com]
The Antimicrobial Potential of Longifolene Derivatives: A Comparative Analysis
A deep dive into the antimicrobial spectrum of various longifolene derivatives reveals a promising class of compounds with significant activity against a range of fungal and bacterial pathogens. This guide provides a comparative assessment of their efficacy, supported by experimental data and detailed methodologies, to inform future research and development in antimicrobial drug discovery.
Longifolene, a naturally occurring tricyclic sesquiterpene, has served as a versatile scaffold for the synthesis of novel derivatives with diverse biological activities. Researchers have explored the introduction of various pharmacophores to the longifolene backbone, leading to compounds with notable antifungal and, to a lesser extent, antibacterial properties. This guide synthesizes findings from multiple studies to present a clear comparison of the antimicrobial performance of these derivatives.
Comparative Antimicrobial Activity
The antimicrobial efficacy of longifolene derivatives has been predominantly evaluated against fungal pathogens, with several compounds demonstrating potent inhibitory effects. The data presented below summarizes the minimum inhibitory concentration (MIC) and inhibition rates for various derivatives against a panel of microorganisms.
Antifungal Activity of Longifolene Derivatives
| Derivative Type | Compound | Test Organism | Inhibition Rate (%) @ 50 µg/mL | Reference |
| Tetralone Oxime Ether | 5a | Fusarium oxysporum f. sp. cubense | 85.6 | [1] |
| Tetralone Oxime Ether | - | Gibberella zeae | Better than chlorothalonil | [1] |
| Diacylhydrazine | 5a | Physalospora piricola | 97.5 | [2] |
| Diacylhydrazine | 5a | Colletotrichum orbiculare | 80.5 | [2] |
| Diacylhydrazine | 5a | Alternaria solani | 72.1 | [2] |
| Diacylhydrazine | 5a | Gibberella zeae | 67.1 | [2] |
| Diphenyl Ether-Carboxylic Acid | 7b | Alternaria solani | 85.9 | [1] |
| Diphenyl Ether-Carboxylic Acid | 7b | Cercospora arachidicola | 82.7 | [1] |
| Diphenyl Ether-Carboxylic Acid | 7b | Rhizoctonia solani | 82.7 | [1] |
| Diphenyl Ether-Carboxylic Acid | 7b | Physalospora piricola | 81.4 | [1] |
| Diphenyl Ether-Carboxylic Acid | 7l | Rhizoctonia solani | 80.7 | [1] |
| Diphenyl Ether-Carboxylic Acid | 7l | Cercospora arachidicola | 80.4 | [1] |
| Diphenyl Ether-Carboxylic Acid | 7l | Physalospora piricola | 80.3 | [1] |
General Antimicrobial Spectrum of Microbially Transformed Longifolene
| Organism Type | MIC Range (µg/mL) | Reference |
| Pathogenic Bacteria | 1000 - 4000 | [3] |
| Fungal Strains | 500 - 1000 | [3] |
Experimental Protocols
The following section details the methodologies employed in the synthesis and antimicrobial evaluation of longifolene derivatives, providing a framework for reproducibility and further investigation.
Synthesis of Longifolene-Derived Tetralone Derivatives
The synthesis of novel longifolene derivatives often begins with the isomerization and aromatization of longifolene to produce 7-isopropyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene.[4] This intermediate undergoes further reactions such as oxidation and bromination to create a key building block.[4] Subsequent reactions with various moieties, such as 1,2,4-triazole, lead to the final target compounds.[4][5] The structures of these synthesized derivatives are typically confirmed using spectroscopic methods including FT-IR, NMR, and ESI-MS.[4][5]
In Vitro Antifungal Activity Assay
The antifungal activity of the synthesized compounds is commonly evaluated using the mycelium growth rate method. Fungal pathogens are cultured on potato dextrose agar (PDA) medium. Mycelial discs (typically 5 mm in diameter) are taken from the edge of an actively growing colony and placed in the center of fresh PDA plates. The test compounds, dissolved in a suitable solvent like DMSO, are added to the PDA medium at a specific concentration (e.g., 50 µg/mL). A commercial fungicide, such as chlorothalonil, is often used as a positive control, while the solvent alone serves as a negative control. The plates are incubated at a controlled temperature (e.g., 25-28 °C) for a period of 2-4 days. The diameter of the fungal colonies is measured, and the inhibition rate is calculated using the following formula:
Inhibition rate (%) = [(C - T) / (C - 0.5)] × 100
Where C is the average diameter of the mycelium in the negative control group, and T is the average diameter of the mycelium in the treated group.
Mechanism of Action
While specific signaling pathways for longifolene derivatives are not extensively detailed in the current literature, the antimicrobial action of terpenes, in general, is often attributed to their lipophilic nature.[6] This characteristic allows them to partition into and disrupt the cell membranes of microorganisms.[6] This disruption can lead to increased membrane fluidity and permeability, leakage of intracellular contents, and ultimately, cell death.[6]
Conclusion
The derivatization of longifolene has yielded a variety of compounds with significant antifungal activity. In particular, tetralone oxime ethers, diacylhydrazines, and diphenyl ether-carboxylic acid derivatives have demonstrated high inhibition rates against several plant pathogenic fungi.[1][2] While the antibacterial spectrum appears to be less potent, with higher MIC values, the broad-spectrum antifungal activity warrants further investigation. Future research should focus on elucidating the specific mechanisms of action and structure-activity relationships to guide the design of more potent and selective antimicrobial agents based on the longifolene scaffold. The detailed experimental protocols provided herein offer a foundation for such future endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Longifolene: Corey's Landmark and Modern Alternatives
For researchers, scientists, and professionals in drug development, the total synthesis of complex natural products like Longifolene serves as a crucial benchmark for the evolution of organic chemistry. This guide provides a detailed comparison of E.J. Corey's seminal 1961 synthesis of this tricyclic sesquiterpene with notable subsequent strategies, offering insights into the advancements in synthetic efficiency and molecular architecture.
This comparative analysis delves into the pioneering work of Corey and contrasts it with the innovative approaches developed by McMurray, Johnson, Oppolzer, and Schultz. We will examine key performance indicators such as the number of steps and overall yield, detail the strategic chemical transformations, and provide visual representations of the synthetic pathways to facilitate a comprehensive understanding of these landmark achievements in chemical synthesis.
Quantitative Performance Benchmarks
The efficiency of a total synthesis is a critical measure of its practicality and elegance. The following table summarizes the key quantitative data for the synthesis of Longifolene via different strategic approaches.
| Synthesis Strategy | Principal Investigator(s) | Year Published | Number of Steps | Overall Yield (%) |
| Intramolecular Michael Addition | E.J. Corey | 1961 | 14 | ~2.8%[1] |
| Ring Fragmentation | J.E. McMurray | 1972 | 18 | Not explicitly stated |
| Cationic Polycyclization | W.S. Johnson | 1975 | 10 | 26.6%[1] |
| De Mayo Reaction | W. Oppolzer | 1978 | 10 | ~25%[2] |
| Carbene Insertion (Formal) | A.G. Schultz | 1985 | 14 | Not explicitly stated |
Experimental Protocols and Strategic Analysis
A deep understanding of each synthetic route requires a detailed look at the experimental methodologies employed, particularly the key bond-forming and strategic steps that define each approach.
Corey's Original Synthesis: A Foundation in Strategic Bond Disconnection
E.J. Corey's first total synthesis of Longifolene is a masterclass in retrosynthetic analysis, identifying strategic bond disconnections to simplify the complex tricyclic structure into more manageable precursors.[3][4] The forward synthesis is characterized by a key intramolecular Michael addition to construct the bridged ring system.
Key Experimental Protocol: Intramolecular Michael Addition
The pivotal step in Corey's synthesis involves the base-catalyzed intramolecular cyclization of a diketone precursor. This reaction, employing triethylamine in ethylene glycol at high temperatures within a sealed tube, forges a crucial carbon-carbon bond to establish the characteristic bridged bicyclic core of Longifolene.[4] While groundbreaking, this key step proceeded in a modest yield of 10-20%, contributing to a low overall yield of approximately 2.8% over the entire 14-step sequence.[1]
McMurray's Approach: Exploiting Ring Fragmentation
John E. McMurray's strategy, published in 1972, introduced the concept of ring fragmentation to construct the seven-membered ring of the Longifolene skeleton.[5] This 18-step synthesis, while longer than Corey's, showcased novel strategic bond formations.
Key Experimental Protocol: Grob-type Fragmentation
A key transformation in the McMurray synthesis is a Grob-type fragmentation. This reaction is initiated by the treatment of a mesylate-alcohol with potassium tert-butoxide in tert-butanol. This base-induced fragmentation of a carbon-carbon bond within a fused ring system leads to the expansion of the ring and the formation of the seven-membered carbocycle characteristic of the Longifolene core.
Johnson's Cationic Polycyclization: A Biomimetic Approach
William S. Johnson's 1975 synthesis stands out for its efficiency and its mimicry of the proposed biosynthetic pathway of Longifolene.[1] This elegant 10-step route boasts a remarkable 26.6% overall yield.[1]
Key Experimental Protocol: Trifluoroacetic Acid-Mediated Cationic Cyclization
The cornerstone of Johnson's synthesis is a biomimetic cationic polycyclization cascade. A polyunsaturated precursor is treated with trifluoroacetic acid in diethyl ether at 0°C. This strong acid initiates a cascade of cyclizations through the formation and subsequent reaction of carbocationic intermediates, rapidly assembling the complex tricyclic framework of Longifolene in a single, high-yielding step (75%).
Oppolzer's De Mayo Reaction Strategy: Photochemical Precision
Wolfgang Oppolzer's 1978 synthesis introduced a photochemical approach to construct the Longifolene skeleton. This 10-step synthesis, with an impressive overall yield of approximately 25%, utilizes the De Mayo reaction, a powerful tool for the formation of 1,5-dicarbonyl compounds.[2]
Key Experimental Protocol: Intramolecular [2+2] Photocycloaddition and Fragmentation
The key sequence in Oppolzer's route begins with an intramolecular [2+2] photocycloaddition of a dioxolenone derivative. Irradiation with a high-pressure mercury lamp in cyclohexane induces the formation of a strained cyclobutane ring. This intermediate then undergoes a thermal retro-aldol fragmentation upon heating, which opens the cyclobutane ring and generates the desired bridged ring system of Longifolene. This elegant sequence constructs two carbon-carbon bonds and sets key stereocenters with high efficiency.
Schultz's Carbene Insertion Approach: A Formal Synthesis
Arthur G. Schultz's 1985 publication describes a formal synthesis of Longifolene, meaning the synthesis arrives at a known intermediate that has previously been converted to the final natural product.[6] This 14-step route is conceptually novel, relying on an equivalent of an intramolecular diene-carbene cycloaddition.
Key Experimental Protocol: Vinylcyclopropane-Cyclopentene Rearrangement
The strategic heart of Schultz's synthesis is a thermally induced vinylcyclopropane-cyclopentene rearrangement. Heating a precursor containing a vinylcyclopropane moiety in xylene initiates a sigmatropic rearrangement. This pericyclic reaction proceeds through a concerted mechanism to form a five-membered ring, thereby constructing the bridged bicyclic system of the Longifolene core.
Visualizing the Synthetic Pathways
To better illustrate the logical flow and key transformations in each synthetic strategy, the following diagrams are provided in the DOT language for Graphviz.
References
Safety Operating Guide
Navigating the Safe Disposal of Longifolene in a Laboratory Setting
The proper disposal of Longifolene, a terpenoid solvent utilized in research and development, is critical for ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks associated with its hazardous properties and ensures compliance with regulatory standards. This guide provides essential, step-by-step information for the safe handling and disposal of Longifolene waste.
Hazard Profile and Safety Data
Longifolene is classified as a hazardous substance requiring special disposal considerations. Its key hazards include being potentially fatal if swallowed and entering airways, causing allergic skin reactions, and being very toxic to aquatic life with long-lasting effects.[1][2][3] This material and its container must be disposed of as hazardous waste.[1][2]
| Hazard Classification | Category | Hazard Statement |
| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways.[1][3] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1][3] |
| Acute Aquatic Hazard | 1 | H400: Very toxic to aquatic life.[2][3] |
| Chronic Aquatic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects.[2][3] |
| Waste Properties | HP 5: Specific target organ toxicity / Aspiration toxicity.[1] | |
| HP 13: Sensitising.[1] | ||
| HP 14: Ecotoxic.[1] | ||
| Transport Information | UN Number: 3082.[1][3] | |
| Proper Shipping Name: ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S. (Longifolene).[1][3] | ||
| Transport Hazard Class: 9.[1] |
Experimental Protocols for Proper Disposal
The disposal of Longifolene must be managed through a designated hazardous waste program.[4] Under no circumstances should it be discharged into the sewer system or allowed to evaporate in a fume hood.[1][4][5]
Protocol 1: Segregation and Collection of Longifolene Waste
-
Designate a Waste Container: Use a chemically compatible container, preferably the original or one approved for hazardous waste.[6] Ensure it is in good condition, free from leaks, and has a secure cap.[7]
-
Labeling: Clearly label the container as "Hazardous Waste" and identify the contents, including "Longifolene" and any other mixed solvents.[7][8] The label should also indicate the associated hazards (e.g., "Aspiration Hazard," "Ecotoxic").
-
Segregation: Store Longifolene waste separately from other chemical waste streams to prevent dangerous reactions.[6][8] Specifically, keep it segregated from incompatible materials like strong acids, alkalis, and strong oxidizing/reducing agents.[8][9]
-
Storage Location: Keep the waste container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[6][10] This area must be well-ventilated.[8]
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[4][10] Do not overfill the container; a common guideline is to fill only to 80% capacity.[11]
Protocol 2: Arranging for Disposal
-
Contact EH&S: Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service.[6][10][12]
-
Provide Information: Be prepared to provide details about the waste, including its composition and volume, as indicated on the label.
-
Follow Pickup Procedures: Adhere to the specific procedures provided by EH&S or the disposal service for waste pickup.
Protocol 3: Handling Empty Longifolene Containers
-
Assessment: A container that has held Longifolene should be handled as hazardous waste itself.[1][2]
-
Decontamination: For a container to be disposed of as regular trash, it must be completely emptied, leaving as little residue as possible.[4] In many jurisdictions, containers of hazardous chemicals must be triple-rinsed with a suitable solvent.[4]
-
Rinseate Collection: The rinseate from cleaning the container must be collected and disposed of as hazardous waste.[4]
-
Final Disposal: Once properly decontaminated, deface or remove all hazardous labels from the container before recycling or disposing of it as regular trash.[4][7]
Logical Workflow for Longifolene Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Longifolene waste in a laboratory setting.
Caption: Workflow for the safe collection and disposal of Longifolene waste.
References
- 1. carlroth.com [carlroth.com]
- 2. chemos.de [chemos.de]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. vumc.org [vumc.org]
- 5. echemi.com [echemi.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. wattbarind.com [wattbarind.com]
- 9. Longifolene|MSDS [dcchemicals.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 12. extrasynthese.com [extrasynthese.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Longifolin
For laboratory professionals engaged in the pioneering fields of research and drug development, ensuring a safe handling environment for all chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the handling of Longifolin, a common sesquiterpene. Adherence to these procedural guidelines is critical for minimizing risk and ensuring the integrity of your research.
Chemical Safety Profile
This compound presents several key hazards that necessitate careful handling. It is classified as an aspiration hazard, meaning it may be fatal if swallowed and enters the airways.[1][2][3] It is also a skin sensitizer, capable of causing an allergic skin reaction upon contact.[1][2][3] Furthermore, this compound is recognized as being very toxic to aquatic life with long-lasting effects.[1][3][4]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential for the safe handling of this compound. The following table summarizes the required PPE, which should be worn at all times when working with this substance.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[5] Always inspect gloves for tears or punctures before use. Wash hands thoroughly after handling, even after wearing gloves.[1] |
| Eyes/Face | Safety glasses with side shields or goggles; face shield | Eye protection is mandatory to prevent splashes. A face shield should be used when there is a significant risk of splashing. |
| Body | Laboratory coat or chemical-resistant overalls | A standard lab coat provides a basic barrier. For tasks with a higher risk of splashes or spills, chemical-resistant overalls are recommended.[5][6] |
| Respiratory | Use in a well-ventilated area; respirator (if needed) | Work should be conducted in a chemical fume hood. If ventilation is inadequate or if aerosols are generated, a suitable respirator must be worn.[1][4] |
Operational Plan for Handling this compound
A systematic approach to the handling of this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Ensure the supplier's label and hazard pictograms are clearly visible.
-
Verify that the Safety Data Sheet (SDS) is readily available.
2. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
-
Ensure the storage area is clearly marked with the appropriate hazard warnings.
3. Handling and Use:
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Wear the appropriate personal protective equipment as detailed in the table above.[1][2][3]
-
Avoid direct contact with skin and eyes.[7]
-
Do not eat, drink, or smoke in the area where this compound is handled.[4]
-
After handling, wash hands and other exposed skin thoroughly with soap and water.[1]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.
-
Collect the absorbed material into a suitable, labeled container for disposal.[1]
-
Ventilate the area and wash the spill site after material pickup is complete.
5. Disposal:
-
This compound and any contaminated materials must be disposed of as hazardous waste.[1][4]
-
Do not allow the substance to enter drains or waterways due to its high aquatic toxicity.[1][2][4]
-
Disposal should be carried out in accordance with all local, state, and federal regulations. This may involve incineration at a licensed industrial combustion plant.[1]
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| If Swallowed | Immediately call a poison center or doctor. Do NOT induce vomiting due to the aspiration hazard.[1][2][3] |
| If on Skin | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[1][2] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| If Inhaled | Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, seek medical attention.[7] |
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound in a laboratory setting.
References
- 1. chemos.de [chemos.de]
- 2. carlroth.com [carlroth.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Longifolene|MSDS [dcchemicals.com]
- 5. royalbrinkman.com [royalbrinkman.com]
- 6. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 7. extrasynthese.com [extrasynthese.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
